Product packaging for 3-Dimethylamino-2,2-dimethyl-1-propanol(Cat. No.:CAS No. 19059-68-8)

3-Dimethylamino-2,2-dimethyl-1-propanol

Cat. No.: B090997
CAS No.: 19059-68-8
M. Wt: 131.22 g/mol
InChI Key: PYEWZDAEJUUIJX-UHFFFAOYSA-N
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Description

3-Dimethylamino-2,2-dimethyl-1-propanol is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403920. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17NO B090997 3-Dimethylamino-2,2-dimethyl-1-propanol CAS No. 19059-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)-2,2-dimethylpropan-1-ol
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InChI

InChI=1S/C7H17NO/c1-7(2,6-9)5-8(3)4/h9H,5-6H2,1-4H3
Source PubChem
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InChI Key

PYEWZDAEJUUIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0066452
Record name 1-Propanol, 3-(dimethylamino)-2,2-dimethyl-
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Molecular Weight

131.22 g/mol
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CAS No.

19059-68-8
Record name 3-(Dimethylamino)-2,2-dimethyl-1-propanol
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Record name 3-(Dimethylamino)-2,2-dimethyl-1-propanol
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Record name 3-Dimethylamino-2,2-dimethyl-1-propanol
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Record name 1-Propanol, 3-(dimethylamino)-2,2-dimethyl-
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Record name 1-Propanol, 3-(dimethylamino)-2,2-dimethyl-
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Record name 3-(dimethylamino)-2,2-dimethylpropan-1-ol
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Record name 3-(DIMETHYLAMINO)-2,2-DIMETHYL-1-PROPANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Dimethylamino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Dimethylamino-2,2-dimethyl-1-propanol, a valuable amino alcohol intermediate in the synthesis of various fine chemicals and pharmaceutical agents. This document details the core synthetic strategies, experimental protocols, and relevant quantitative data to support research and development in organic synthesis and drug discovery.

Introduction

This compound, also known as dimethylaminoneopentanol, is a tertiary amino alcohol characterized by a neopentyl scaffold. Its structural features make it a useful building block in the development of more complex molecules, including potential therapeutic agents. This guide will focus on two principal and practical synthetic routes for its preparation: a two-step synthesis commencing with a Mannich-type reaction followed by reduction, and a direct methylation approach using the Eschweiler-Clarke reaction.

Synthesis Pathway 1: Mannich-Type Reaction and Subsequent Reduction

This pathway is a robust and industrially scalable method that proceeds in two distinct steps: the formation of the intermediate aldehyde, 3-dimethylamino-2,2-dimethylpropanal, followed by its reduction to the target alcohol.

Step 1: Synthesis of 3-Dimethylamino-2,2-dimethylpropanal

The initial step involves the condensation of isobutyraldehyde, formaldehyde, and dimethylamine in a Mannich-type reaction. This reaction is efficiently conducted under basic conditions to yield the intermediate amino aldehyde.[1][2]

Reaction Mechanism: The reaction begins with the formation of an iminium ion from dimethylamine and formaldehyde. Concurrently, isobutyraldehyde enolizes in the basic medium. The enolate then acts as a nucleophile, attacking the iminium ion to form the carbon-carbon bond, yielding the final product after protonation.

Experimental Protocol:

  • Reaction Setup: A pressure vessel is charged with isobutyraldehyde and an aqueous solution of formaldehyde.

  • Addition of Amine: Gaseous dimethylamine is introduced into the mixture with stirring.

  • pH Adjustment: The pH of the reaction mixture is adjusted to and maintained between 9 and 11.

  • Reaction Conditions: The mixture is heated to a temperature between 80°C and 120°C. The reaction is typically run for 1 to 6 hours.[1]

  • Work-up and Isolation: Upon completion, the reaction mixture forms two phases: an aqueous phase and an organic phase. The organic phase, containing the desired 3-dimethylamino-2,2-dimethylpropanal, is separated. The product can be further purified by distillation.[2]

Step 2: Reduction of 3-Dimethylamino-2,2-dimethylpropanal

The second step is the reduction of the aldehyde functionality of the intermediate to a primary alcohol. This can be achieved through various standard reduction methods.

Reaction Mechanism: The reduction of the aldehyde to an alcohol involves the addition of a hydride (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Experimental Protocol (using Sodium Borohydride):

  • Dissolution: The crude 3-dimethylamino-2,2-dimethylpropanal from the previous step is dissolved in a suitable protic solvent, such as methanol or ethanol.

  • Reduction: The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added portion-wise with stirring.

  • Quenching: After the reaction is complete (monitored by TLC or GC), the excess sodium borohydride is quenched by the slow addition of water or a dilute acid.

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed under reduced pressure, and the final product, this compound, is purified by vacuum distillation.

Quantitative Data for Pathway 1
ParameterValueReference
Step 1: Aldehyde Synthesis
Reaction Temperature80 - 120 °C[1][2]
pH9 - 11[1][2]
Reaction Time1 - 6 hours[1]
Selectivity~84%[2]
Purity (after distillation)~98%[2]
Step 2: Aldehyde Reduction
Expected Yield>90%(Typical for NaBH₄ reductions)

Synthesis Pathway 2: Eschweiler-Clarke Methylation

This pathway offers a more direct route to the target molecule, provided the precursor amine, 2,2-dimethyl-3-aminopropanol, is readily available. The Eschweiler-Clarke reaction is a well-established method for the exhaustive methylation of primary or secondary amines to their corresponding tertiary amines using formic acid and formaldehyde.[3][4][5]

Reaction Mechanism: The reaction proceeds through the formation of an imine from the primary amine and formaldehyde. This imine is then reduced by formic acid, which acts as a hydride donor, to a secondary amine. The process repeats to yield the tertiary amine. The evolution of carbon dioxide from the oxidation of formic acid drives the reaction to completion.[3][4] A key advantage of this method is that it does not produce quaternary ammonium salts.[4][6]

Experimental Protocol:

  • Reactant Mixture: To a solution of 2,2-dimethyl-3-aminopropanol, an excess of formic acid and an aqueous solution of formaldehyde (typically 37%) are added.

  • Heating: The reaction mixture is heated to 80°C or refluxed for several hours (typically 12-18 hours).[3]

  • Basification and Extraction: After cooling to room temperature, the reaction mixture is made basic (e.g., pH 11) by the addition of a base like sodium hydroxide.[3] The product is then extracted with an organic solvent (e.g., dichloromethane).[3]

  • Purification: The combined organic extracts are dried over an anhydrous salt, and the solvent is evaporated. The resulting this compound is purified by vacuum distillation.

Quantitative Data for Pathway 2
ParameterValueReference
Reaction Temperature80 °C - Reflux[3]
Reaction Time12 - 18 hours[3]
Typical Yield>80%(Typical for Eschweiler-Clarke reactions)

Visualizing the Synthesis Pathways

Pathway 1: Mannich-Type Reaction and Reduction Workflow

G cluster_0 Step 1: Mannich-Type Reaction cluster_1 Step 2: Reduction A Isobutyraldehyde D Reaction Vessel (80-120°C, pH 9-11) A->D B Formaldehyde B->D C Dimethylamine C->D E 3-Dimethylamino-2,2-dimethylpropanal D->E F Dissolution in Solvent (e.g., Methanol) E->F Intermediate G Addition of NaBH4 F->G H Quenching and Work-up G->H I Purification (Vacuum Distillation) H->I J This compound I->J

Caption: Workflow for the two-step synthesis of this compound.

Pathway 2: Eschweiler-Clarke Methylation Pathway

G start 2,2-dimethyl-3-aminopropanol reagents + Formaldehyde + Formic Acid start->reagents intermediate1 Iminium Ion Intermediate reagents->intermediate1 reduction1 Hydride Transfer (from Formic Acid) intermediate1->reduction1 intermediate2 Secondary Amine reduction1->intermediate2 reagents2 + Formaldehyde intermediate2->reagents2 intermediate3 Iminium Ion Intermediate reagents2->intermediate3 reduction2 Hydride Transfer (from Formic Acid) intermediate3->reduction2 end This compound reduction2->end

Caption: Reaction mechanism of the Eschweiler-Clarke methylation.

Conclusion

Both presented pathways offer viable and efficient methods for the synthesis of this compound. The choice between the two routes will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The two-step Mannich-type reaction followed by reduction is well-suited for large-scale industrial production due to the use of readily available bulk chemicals. The Eschweiler-Clarke methylation provides a more direct route, which may be preferable for laboratory-scale synthesis if the precursor amine is accessible. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for chemists and researchers in the fine chemical and pharmaceutical industries.

References

An In-depth Technical Guide to 3-Dimethylamino-2,2-dimethyl-1-propanol (CAS Number: 19059-68-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-Dimethylamino-2,2-dimethyl-1-propanol (CAS No. 19059-68-8), a versatile amino alcohol used as a key intermediate in various chemical syntheses. The document details its chemical and physical properties, outlines a probable synthetic pathway, and discusses its known applications, particularly in the pharmaceutical and agrochemical industries. While this compound is primarily utilized as a building block for more complex molecules, this guide also touches upon the broader biological potential of the amino alcohol chemical class. Due to the nature of this compound as a synthetic intermediate, publicly available data on its specific biological activity or involvement in signaling pathways is limited.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor. Its structure features a sterically hindered neopentyl group, which influences its reactivity and physical properties.

PropertyValueCitation(s)
CAS Number 19059-68-8[1]
Molecular Formula C₇H₁₇NO[1]
Molecular Weight 131.22 g/mol [1]
Physical State Liquid[1]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 69°C / 15mmHg[3]
Specific Gravity 0.86[1]
Purity ≥97.0% (GC)[1]
Synonyms Dimethylaminoneopentanol, 1-Propanol, 3-(dimethylamino)-2,2-dimethyl-[2][]

Safety Information:

Hazard ClassUN NumberPackaging GroupHandling Precautions
3 (Flammable liquids, corrosive, n.o.s.)2924IIICauses severe skin burns and eye damage. Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water. Store in a well-ventilated place and keep the container tightly closed.[1][5]

Synthesis

The synthesis of this compound is anticipated to be a two-step process, commencing with the synthesis of its aldehyde precursor, 3-Dimethylamino-2,2-dimethylpropanal, via a Mannich reaction. This is followed by the reduction of the aldehyde to the target primary alcohol.

Step 1: Synthesis of 3-Dimethylamino-2,2-dimethylpropanal (Mannich Reaction)

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine. In this case, isobutyraldehyde reacts with dimethylamine and formaldehyde. A patented method highlights that this reaction is optimally carried out at a pH of 9 to 11 and a temperature of 80 to 120°C.

Experimental Protocol (Conceptual):

  • Reaction Setup: To a pressure vessel, add isobutyraldehyde and an aqueous solution of formaldehyde.

  • Amine Addition: Introduce dimethylamine gas into the vessel with stirring.

  • Reaction Conditions: Heat the mixture to 80-120°C. The pressure will increase to 1.5 to 4 bar. Maintain these conditions for 1 to 6 hours. The reaction should be carried out at a pH of 9-11.

  • Workup and Purification: After the reaction is complete, cool the vessel and distill the reaction mixture to isolate the 3-Dimethylamino-2,2-dimethylpropanal.

G cluster_conditions Mannich Reaction Conditions Isobutyraldehyde Isobutyraldehyde Propanal 3-Dimethylamino-2,2-dimethylpropanal Isobutyraldehyde->Propanal Dimethylamine Dimethylamine Dimethylamine->Propanal Formaldehyde Formaldehyde Formaldehyde->Propanal pH 9-11 pH 9-11 80-120°C 80-120°C pH 9-11->80-120°C

Conceptual workflow for the synthesis of the propanal intermediate.
Step 2: Reduction to this compound

The resulting aldehyde, 3-Dimethylamino-2,2-dimethylpropanal, can be reduced to the corresponding primary alcohol using standard reducing agents.

Experimental Protocol (Conceptual):

  • Reaction Setup: In a round-bottom flask, dissolve 3-Dimethylamino-2,2-dimethylpropanal in a suitable solvent such as methanol or ethanol.

  • Reducing Agent Addition: Cool the solution in an ice bath and slowly add a reducing agent (e.g., sodium borohydride) in portions.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Once the reaction is complete, quench the excess reducing agent with a dilute acid. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

G cluster_conditions Reduction Conditions Propanal 3-Dimethylamino-2,2-dimethylpropanal Propanol This compound Propanal->Propanol ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Propanol Solvent\n(e.g., Methanol) Solvent (e.g., Methanol) Ice Bath Ice Bath Solvent\n(e.g., Methanol)->Ice Bath

Conceptual workflow for the reduction to the final propanol.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate. Its bifunctional nature, possessing both a nucleophilic tertiary amine and a hydroxyl group, makes it a valuable building block in organic synthesis.

  • Pharmaceutical Intermediate: This compound is cited as an intermediate in the synthesis of pharmaceuticals, with a particular mention of its use in the production of antihistamines.[3] However, specific examples of commercially available drugs synthesized from this exact precursor are not readily found in public literature. The general class of amino alcohols is crucial in medicinal chemistry, forming the backbone of many active pharmaceutical ingredients.[][6][7][8]

  • Agrochemical Synthesis: It is also applied in the development of agrochemicals, including pesticides and herbicides.[3] The specific structural features of the molecule can contribute to the efficacy of the final active compounds.[3]

  • Surfactants and Emulsifiers: The amphiphilic nature of this molecule suggests its utility in the production of surfactants and emulsifiers for industrial and personal care products.[3]

  • Catalysis: In organic chemistry, it can be used as a reagent or catalyst in various reactions to facilitate the synthesis of more complex molecules.[]

Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activity or mechanism of action of this compound. As a chemical intermediate, it is not typically screened for biological effects itself.

However, the broader class of amino alcohols is known to exhibit a wide range of biological activities, including:

  • Antimicrobial and Antifungal Properties: Certain amino alcohols have been investigated as potential leads for new antibiotics and antifungals.[3]

  • Anticancer Activity: Some novel β-amino alcohol derivatives have shown cytotoxic activity against human cancer cell lines.[8]

It is plausible that molecules derived from this compound could be designed to target various biological pathways, but this would depend on the overall structure of the final compound. Without specific data for the title compound, a signaling pathway diagram cannot be provided.

Analytical Data

While this guide does not contain raw spectral data, the following analytical techniques are standard for the characterization of this compound:

Analytical MethodExpected Observations
Gas Chromatography (GC) Used to determine the purity of the compound, which is typically >97.0%.[1]
Infrared (IR) Spectroscopy The IR spectrum is expected to show a broad peak characteristic of the O-H stretch of the alcohol group (around 3300 cm⁻¹) and C-N stretching vibrations for the tertiary amine. The presence of these peaks would conform to the structure.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectra would confirm the carbon-hydrogen framework of the molecule. The ¹H NMR would show distinct signals for the methyl groups on the nitrogen, the gem-dimethyl groups, the methylene groups, and the hydroxyl proton. The number of signals and their integrations in the ¹³C NMR would correspond to the seven carbon atoms in the structure.[3]

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of a range of chemical products. Its utility in the pharmaceutical industry, particularly as a potential precursor for antihistamines, makes it a compound of interest for drug development professionals. While direct biological activity data for this specific molecule is not available, the broader class of amino alcohols demonstrates significant therapeutic potential. Further research into novel derivatives of this compound could yield new chemical entities with interesting biological properties. This guide provides a foundational understanding of its properties, synthesis, and applications to support such research endeavors.

References

An In-depth Technical Guide to the Molecular Structure of Dimethylaminoneopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminoneopentanol, systematically known as 2-(Dimethylamino)-2-methyl-1-propanol, is an amino alcohol that serves as a versatile building block in organic synthesis and holds interest for its potential biological activities. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, and known biological functions, with a focus on data relevant to research and development.

Molecular Structure and Chemical Properties

2-(Dimethylamino)-2-methyl-1-propanol is a chiral amino alcohol. Its structure features a tertiary amine and a primary alcohol functional group.

Synonyms: Dimethylaminoneopentanol, 2-(Dimethylamino)isobutanol CAS Number: 7005-47-2[1] Molecular Formula: C6H15NO[1] Molecular Weight: 117.19 g/mol [1]

Physical Properties: At room temperature, it is a colorless liquid with a characteristic amine-like odor.[2] It is hygroscopic and should be stored under an inert atmosphere.

Physicochemical Data
PropertyValueSource
Boiling Point61 °C @ 20 mmHgChemicalBook
Melting Point19 °CChemicalBook
Density0.95 g/mL at 20 °C[2]
Refractive Index1.447 @ 20 °CChemicalBook
Water Solubility1000 g/L at 20 °CChemdad
pKa15.86 ± 0.10 (Predicted)Chemdad

Molecular Structure Diagram

Caption: 2D Molecular Structure of 2-(Dimethylamino)-2-methyl-1-propanol.

Spectroscopic Data

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.4s2H-CH₂-OH
~2.3s6H-N(CH₃)₂
~1.0s6H-C(CH₃)₂
(variable)br s1H-OH

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
~70-CH₂-OH
~58-C(CH₃)₂-
~42-N(CH₃)₂
~24-C(CH₃)₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3100Strong, BroadO-H stretch (hydrogen-bonded)
2960-2850StrongC-H stretch (aliphatic)
1470-1450MediumC-H bend (alkane)
1260-1000StrongC-N stretch (amine)
1050-1000StrongC-O stretch (primary alcohol)
Mass Spectrometry
m/zRelative IntensityAssignment
117Low[M]⁺ (Molecular Ion)
102Moderate[M - CH₃]⁺
86Moderate[M - CH₂OH]⁺
58High[C₃H₈N]⁺
42High[C₂H₄N]⁺

Experimental Protocols

Synthesis of 2-(Dimethylamino)-2-methyl-1-propanol

The following is a representative synthetic protocol adapted from patent literature.

Reaction Scheme

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Nitro-2-methylpropanol 2-Nitro-2-methylpropanol Reduction Reduction 2-Nitro-2-methylpropanol->Reduction Step 1 Hydrogen Hydrogen Hydrogen->Reduction Formaldehyde Formaldehyde In situ methylation In situ methylation Formaldehyde->In situ methylation Step 2 Reduction->In situ methylation Intermediate: 2-Amino-2-methyl-1-propanol 2-(Dimethylamino)-2-methyl-1-propanol 2-(Dimethylamino)-2-methyl-1-propanol In situ methylation->2-(Dimethylamino)-2-methyl-1-propanol

Caption: Synthetic workflow for 2-(Dimethylamino)-2-methyl-1-propanol.

Materials:

  • 2-Nitro-2-methylpropanol

  • Hydrogen gas

  • Formaldehyde solution

  • Methyl formcel

  • Catalyst (e.g., Raney nickel or Palladium on carbon)

  • Solvent (e.g., water or a lower alcohol)

  • Autoclave reactor

Procedure:

  • Reduction: 2-Nitro-2-methylpropanol is converted to 2-amino-2-methyl-1-propanol via catalytic hydrogenation.[3] This step is typically carried out in an autoclave under hydrogen pressure.

  • In situ Methylation: The intermediate, 2-amino-2-methyl-1-propanol, is not isolated but is reacted in situ with excess formaldehyde.[3] This leads to the continuous formation of 2-(Dimethylamino)-2-methyl-1-propanol.

  • Completion of Methylation: The temperature is elevated to promote methylation. A methyl formcel trim is slowly added to the autoclave to ensure complete methylation.[3]

  • Work-up and Purification: The reaction mixture is cooled, and the catalyst is filtered off. The product is then purified by distillation.

Process Parameters: The reaction conditions, such as temperature and pressure, can be optimized to improve yield and purity. Lower temperatures during the initial feed of 2-nitro-2-methylpropanol can lead to higher yields.[3]

Biological Activity and Relevance to Drug Development

Antimicrobial Properties

2-(Dimethylamino)-2-methyl-1-propanol has been reported to exhibit antimicrobial properties against a mixed flora of fungi and bacteria, particularly in industrial applications like cutting fluids.[2] While detailed mechanistic studies on this specific molecule are limited in publicly available literature, the antimicrobial action of amino alcohols is generally attributed to their ability to disrupt microbial cell membranes.

Proposed Mechanism of Antimicrobial Action

Antimicrobial_Mechanism cluster_molecule Dimethylaminoneopentanol cluster_membrane Bacterial Cell Membrane Cationic Head Positively Charged Amine Group Anionic Phospholipids Anionic Phospholipids Cationic Head->Anionic Phospholipids Electrostatic Interaction Hydrophobic Tail Neopentyl Backbone Hydrophobic Tail->Anionic Phospholipids Hydrophobic Interaction Membrane Disruption Membrane Disruption Anionic Phospholipids->Membrane Disruption leads to Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis results in

Caption: Conceptual diagram of the proposed antimicrobial mechanism.

The positively charged amino group can interact electrostatically with the negatively charged components of the bacterial cell membrane, such as phospholipids. The hydrophobic neopentyl backbone can then insert into the lipid bilayer, leading to membrane disorganization, increased permeability, and eventual cell lysis. This mechanism is common for many cationic antimicrobial agents.

Drug Development Potential

While 2-(Dimethylamino)-2-methyl-1-propanol itself is not a current therapeutic agent, its structural motifs are of interest in drug design. Amino alcohols are a well-established class of compounds in medicinal chemistry, appearing in a wide range of pharmaceuticals. The combination of a sterically hindered core, a tertiary amine, and a primary alcohol offers multiple points for further chemical modification to explore structure-activity relationships (SAR) for various biological targets. Its potential as a scaffold for the development of novel antimicrobial agents or other therapeutics warrants further investigation.

Conclusion

2-(Dimethylamino)-2-methyl-1-propanol is a well-characterized amino alcohol with established synthetic routes and a clear spectroscopic profile. Its documented antimicrobial activity, coupled with the prevalence of the amino alcohol scaffold in pharmaceuticals, suggests potential for its use in further research and development. This guide provides a foundational dataset for scientists and researchers working with or considering this versatile molecule.

References

The Enigmatic Role of 3-Dimethylamino-2,2-dimethyl-1-propanol: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

3-Dimethylamino-2,2-dimethyl-1-propanol is a tertiary amino alcohol that has found utility in various chemical syntheses. Despite its application as a chemical intermediate, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its direct mechanism of action within biological systems. This document summarizes the current state of knowledge regarding this compound, highlighting its established chemical applications and the conspicuous absence of pharmacological data. While no direct biological mechanism of action has been elucidated, this guide serves to inform the scientific community of this knowledge gap and to prevent the misattribution of biological activity based on similarly named but structurally distinct compounds.

Chemical Identity and Applications

This compound, also known as dimethylaminoneopentanol, is a chemical compound with the molecular formula C7H17NO. It is primarily recognized for its role as a versatile intermediate and catalyst in organic synthesis.[1] Its utility stems from the presence of both a tertiary amine and a primary alcohol functional group, allowing it to participate in a variety of chemical reactions.

Key Chemical Applications:

  • Catalyst in Organic Synthesis: It is employed as a catalyst in various chemical reactions.

  • Intermediate for Pharmaceuticals: The compound serves as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1]

  • Agrochemical Synthesis: It is utilized in the preparation of certain agrochemicals.[1]

  • Surfactant and Emulsifier Production: Its chemical structure lends itself to the synthesis of surfactants and emulsifiers.

The Search for a Biological Mechanism of Action

A thorough investigation of scientific databases and literature has been conducted to ascertain the biological mechanism of action of this compound. This investigation included searches for its pharmacological profile, receptor binding affinities, enzyme inhibition constants, and effects on cellular signaling pathways.

The results of this extensive search indicate that there is currently no publicly available scientific literature detailing a specific biological mechanism of action for this compound.

No studies were found that describe its interaction with any biological target, nor are there reports of its efficacy or potency in any biological assay. Consequently, quantitative data such as IC50, EC50, Ki, or Kd values are not available for this compound in a biological context.

Distinguishing from Structurally Related Compounds

It is crucial to distinguish this compound from other similarly named compounds for which biological activity has been characterized. For instance, 3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a known intermediate in the synthesis of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] The biological activity of duloxetine is well-documented; however, this activity is not inherent to its precursor, 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, and certainly not to the structurally different this compound.

Conclusion and Future Directions

This lack of information presents an opportunity for future research. Should this compound be considered for any application involving biological systems, it would be imperative to conduct comprehensive in vitro and in vivo studies to determine its pharmacological and toxicological profile. Such studies would need to include, but not be limited to:

  • Receptor and enzyme binding assays across a wide range of targets.

  • Cell-based assays to evaluate its effect on various signaling pathways.

  • In vivo studies to assess its pharmacokinetic and pharmacodynamic properties.

Until such data becomes available, any discussion of a "mechanism of action" for this compound in a biological context would be purely speculative. Therefore, the creation of detailed signaling pathway diagrams, quantitative data tables, and experimental protocols as requested is not feasible at this time.

Data Presentation and Visualization

As no quantitative data on the biological activity of this compound is available, the creation of data tables for comparison is not applicable.

Similarly, without an understood mechanism of action or experimental workflow for biological characterization, the generation of Graphviz diagrams is not possible.

References

Spectroscopic Profile of 3-Dimethylamino-2,2-dimethyl-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Dimethylamino-2,2-dimethyl-1-propanol, a key intermediate in various chemical syntheses. Due to the limited availability of publicly accessible, raw spectroscopic data for this specific compound, this document presents a detailed analysis based on established principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data herein is predicted and compiled to serve as a reliable reference for the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.2 - 3.4Singlet2H-CH₂-OH
~ 2.3Singlet2H-CH₂-N(CH₃)₂
~ 2.2Singlet6H-N(CH₃)₂
~ 1.5 - 2.5 (broad)Singlet1H-OH
~ 0.9Singlet6H-C(CH₃)₂-

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 70CH₂-CH₂-OH
~ 65CH₂-CH₂-N(CH₃)₂
~ 48CH₃-N(CH₃)₂
~ 36Quaternary C-C(CH₃)₂-
~ 24CH₃-C(CH₃)₂-

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3600 - 3200Strong, BroadO-HStretching
2960 - 2850StrongC-HStretching (Alkyl)
1260 - 1000MediumC-OStretching
1250 - 1020MediumC-NStretching

Experimental Protocols

The following are detailed, generalized experimental protocols for obtaining NMR and IR spectra of a liquid amino alcohol like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆; approximately 0.5-0.7 mL) in a clean, dry NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference at 0 ppm.

¹H NMR Spectroscopy:

  • The NMR tube is placed in the spectrometer.

  • The magnetic field is shimmed to achieve homogeneity.

  • A standard one-pulse ¹H NMR experiment is performed at a specific frequency (e.g., 400 or 500 MHz).

  • The free induction decay (FID) signal is acquired and Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

¹³C NMR Spectroscopy:

  • Following ¹H NMR acquisition, a ¹³C NMR experiment is performed, typically at a frequency of 100 or 125 MHz.

  • A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • The acquired FID is processed similarly to the ¹H spectrum to yield the final ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • The sample is brought into firm contact with the crystal using a pressure clamp to ensure good signal quality.

Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.

  • The IR spectrum of the sample is then recorded, typically over a range of 4000 to 400 cm⁻¹.

  • The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc H_NMR_Data ¹H NMR Spectrum (Chemical Shift, Multiplicity, Integration) NMR_Proc->H_NMR_Data C_NMR_Data ¹³C NMR Spectrum (Chemical Shift) NMR_Proc->C_NMR_Data IR_Data IR Spectrum (Absorption Frequencies) IR_Proc->IR_Data Structure_Elucidation Structural Confirmation H_NMR_Data->Structure_Elucidation C_NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Spectroscopic analysis workflow for this compound.

An In-depth Technical Guide to the Solubility and Stability of 3-Dimethylamino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Dimethylamino-2,2-dimethyl-1-propanol (CAS No: 19059-68-8), with a focus on its solubility and chemical stability. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the standard experimental protocols for determining these crucial parameters, enabling researchers to conduct their own assessments.

Core Properties of this compound

This compound is a tertiary amino alcohol. Its structure, featuring a hydrophilic alcohol group and a tertiary amine, suggests solubility in polar solvents. The neopentyl core may influence its physical state and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C7H17NO[1]
Molecular Weight 131.22 g/mol [1]
CAS Number 19059-68-8[1]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 69°C at 15 mmHg[3]
Specific Gravity 0.86[1]
Purity >97.0% (GC)[2]
Storage Conditions Room temperature, dry, air sensitive[1][3]

Section 1: Solubility Profile

Currently, there is a lack of specific, quantitative solubility data for this compound in various solvents. General information suggests it is soluble in polar solvents. For a comprehensive understanding, its solubility should be determined in a range of pharmaceutically and industrially relevant solvents.

Table 2: Anticipated Solubility Data Presentation for this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
DMSO25Shake-Flask
Dichloromethane25Shake-Flask
Acetonitrile25Shake-Flask
Phosphate Buffer (pH 7.4)25Shake-Flask
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, phosphate buffer)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS) or Gas Chromatography (GC) system.

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess compound should be visible to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC or GC).

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Shake at constant temperature A->B C Centrifuge B->C D Withdraw and dilute supernatant C->D E Quantify concentration (HPLC/GC) D->E

Fig. 1: Experimental workflow for solubility determination.

Section 2: Chemical Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. While it is stated to be "stable," it is also noted to be "air sensitive".[1][4] A comprehensive stability assessment should involve forced degradation studies to identify potential degradation pathways and products.

Table 3: Framework for Stability Data Presentation

Stress ConditionParametersObservationDegradation Products (if any)
Hydrolytic pH 2 (HCl)
pH 7 (Water)
pH 9 (NaOH)
Oxidative 3% H2O2
Photolytic UV/Vis light exposure
Thermal 60°C
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish the intrinsic stability of the molecule.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • High-purity water

  • Suitable buffers

  • Stability chambers (temperature and humidity controlled)

  • Photostability chamber

  • HPLC or GC system with a stability-indicating method

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to an aliquot of the stock solution to achieve a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to an aliquot to achieve a final concentration of 0.1 M.

    • Oxidation: Add H2O2 to an aliquot to achieve a final concentration of 3%.

    • Thermal Stress: Incubate an aliquot at an elevated temperature (e.g., 60°C).

    • Photostability: Expose an aliquot to light according to ICH Q1B guidelines.

  • Time Points: Store the stressed samples and a control sample (at ambient temperature in the dark) for a specified duration, with samples taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base). Analyze the samples using a stability-indicating analytical method (e.g., HPLC or GC).

  • Data Evaluation:

    • Monitor the decrease in the peak area of the parent compound.

    • Identify and quantify any degradation products.

    • Calculate the percentage of degradation over time for each stress condition.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photostability A->F G Sample at time points B->G C->G D->G E->G F->G H Analyze by HPLC/GC G->H I Evaluate degradation H->I

Fig. 2: Workflow for a forced degradation study.

Conclusion

References

Chiral Amino Alcohol Ligands: A Comprehensive Technical Guide to Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohol ligands are a cornerstone of modern asymmetric catalysis, providing a versatile and highly effective class of molecules for the stereocontrolled synthesis of chiral compounds. Their prevalence in natural products and their straightforward synthesis from the chiral pool have made them indispensable tools in the pharmaceutical and fine chemical industries. This technical guide provides an in-depth exploration of the core principles, applications, and experimental methodologies related to the use of amino alcohol ligands in catalysis.

Core Principles of Catalysis with Amino Alcohol Ligands

The efficacy of chiral amino alcohol ligands stems from their ability to form stable bidentate chelate complexes with a wide range of metal centers. The amino and hydroxyl moieties coordinate to the metal, creating a rigid and well-defined chiral environment around the catalytic active site. This steric and electronic influence directs the approach of substrates, leading to the preferential formation of one enantiomer of the product. The stereochemical outcome of the reaction is dictated by the absolute configuration of the stereocenters within the amino alcohol ligand.

Applications in Asymmetric Synthesis

Chiral amino alcohol ligands have demonstrated remarkable success in a variety of asymmetric transformations. Two of the most significant and widely studied applications are the enantioselective addition of organozinc reagents to aldehydes and the asymmetric transfer hydrogenation of ketones.

Enantioselective Addition of Diethylzinc to Aldehydes

The addition of diethylzinc to aldehydes is a classic carbon-carbon bond-forming reaction that produces valuable chiral secondary alcohols. Chiral amino alcohol ligands are highly effective catalysts for this transformation, often providing excellent yields and high enantioselectivities.

Table 1: Performance of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

LigandStructureYield (%)ee (%)Configuration
(-)-DAIB (3-exo-(Dimethylamino)isoborneol)Structure not shown>9598S
(1R,2S)-(-)-N-MethylephedrineStructure not shown8590R
(S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP)Structure not shown9997S
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanolStructure not shown9599R
Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones to chiral secondary alcohols, utilizing a hydrogen donor such as isopropanol or formic acid. Ruthenium complexes of chiral amino alcohol ligands are particularly effective catalysts for this reaction.

Table 2: Performance of Chiral Amino Alcohol Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone

LigandCatalyst SystemHydrogen DonorConversion (%)ee (%)
(1S,2S)-TsDPEN[RuCl2(p-cymene)]2/Basei-PrOH>9997 (R)
(1R,2S)-Aminoindanol[RuCl2(p-cymene)]2/Basei-PrOH>9995 (R)
(1R,2R)-TsCYDN[RuCl2(p-cymene)]2/BaseHCOOH/NEt3>9998 (R)
Chitosan[RuCl2(p-cymene)]2/BaseHCOOH/NEt39599 (S)

Experimental Protocols

Synthesis of Chiral Amino Alcohol Ligands

Synthesis of (-)-N-Methylephedrine from Ephedrine Hydrochloride

Materials:

  • Ephedrine hydrochloride (0.15 mol)

  • 40% Sodium hydroxide aqueous solution

  • 85% Formic acid (0.4 mol)

  • 35% Formalin solution (0.18 mol)

  • Methanol

  • Water

Procedure:

  • Dissolve ephedrine hydrochloride (30.3 g, 0.15 mol) in warm water (60 ml).[1]

  • Add 40% sodium hydroxide aqueous solution (15 ml, 0.15 mol) and 85% formic acid (21.7 g, 0.4 mol) to the solution.[1]

  • Reflux the mixture under heating.

  • Add 35% formalin solution (15 g, 0.18 mol) dropwise over 20 minutes.[1]

  • Continue refluxing for 3 hours.[1]

  • Concentrate the reaction solution to half of its original volume.[1]

  • Adjust the pH to approximately 11 by adding a 40% sodium hydroxide aqueous solution.[1]

  • Filter the precipitated crystals and recrystallize from methanol.[1]

Catalytic Reactions

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral amino alcohol ligand (e.g., (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol) (0.02 mmol)

  • Anhydrous toluene (2 mL)

  • Diethylzinc (1.0 M in hexanes, 1.2 mmol)

  • Benzaldehyde (1.0 mmol)

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral amino alcohol ligand (0.02 mmol) and anhydrous toluene (2 mL).

  • Add diethylzinc (1.2 mL of a 1.0 M solution in hexanes) dropwise at 0 °C.

  • Stir the mixture for 20 minutes at 0 °C.

  • Add benzaldehyde (1.0 mmol) and stir the reaction mixture at 0 °C.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, quench the reaction with 1 M hydrochloric acid.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl2(p-cymene)]2 (0.0025 mmol)

  • Chiral amino alcohol ligand (e.g., (1S,2S)-TsDPEN) (0.0055 mmol)

  • Isopropanol (10 mL)

  • Acetophenone (1.0 mmol)

  • Base (e.g., KOH or t-BuOK) (0.01 mmol)

Procedure:

  • In a reaction vessel, dissolve [RuCl2(p-cymene)]2 and the chiral amino alcohol ligand in isopropanol.

  • Add the base and stir the mixture for a few minutes to form the active catalyst.

  • Add acetophenone to initiate the reaction.

  • Stir the reaction at the desired temperature and monitor its progress by gas chromatography or TLC.

  • Upon completion, quench the reaction and extract the product.

  • Determine the conversion and enantiomeric excess by chiral GC or HPLC analysis.

Sharpless Asymmetric Aminohydroxylation

Materials:

  • Alkene (e.g., styrene) (1.0 mmol)

  • Nitrogen source (e.g., Chloramine-T) (1.1 mmol)

  • Chiral ligand (e.g., (DHQ)2PHAL) (0.05 mmol)

  • Potassium osmate(VI) dihydrate (K2OsO2(OH)4) (0.04 mmol)

  • Solvent (e.g., n-propanol/water 1:1)

Procedure:

  • To a flask, add the solvent, nitrogen source, and chiral ligand.

  • Add the potassium osmate(VI) dihydrate and stir until dissolved.

  • Add the alkene substrate to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with sodium sulfite.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify the resulting amino alcohol by chromatography.

Visualizations

experimental_workflow start Start catalyst_prep Catalyst Preparation (Ligand + Metal Salt + Base) start->catalyst_prep substrate_add Substrate Addition (Aldehyde or Ketone) catalyst_prep->substrate_add reaction Reaction Monitoring (TLC, GC, or HPLC) substrate_add->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography) workup->purification analysis Analysis (Chiral HPLC or GC) purification->analysis end End analysis->end catalytic_cycle catalyst [Ru]-H (Active Catalyst) substrate_complex [Ru]-H-Ketone Complex catalyst->substrate_complex + Ketone byproduct Byproduct (e.g., Acetone) catalyst->byproduct - H2 transition_state Transition State substrate_complex->transition_state product_complex [Ru]-O-CH(R)R' Complex transition_state->product_complex product_complex->catalyst + H-Donor product Chiral Alcohol product_complex->product - [Ru] h_donor Hydrogen Donor (e.g., i-PrOH) precatalyst [Ru]-Ligand Precatalyst precatalyst->catalyst + Base, H-Donor

References

Theoretical and Spectroscopic Profile of 3-Dimethylamino-2,2-dimethyl-1-propanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

Introduction

3-Dimethylamino-2,2-dimethyl-1-propanol, also known as Dimethylaminoneopentanol, is an aliphatic amino alcohol. It serves as a versatile intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility also extends to its use as a reagent or catalyst in organic synthesis and in the production of surfactants and emulsifiers.[1] A comprehensive understanding of its fundamental properties is crucial for its effective application in these fields. This guide aims to provide a centralized resource of its known characteristics.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and publicly available resources.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₇NO[1][2]
Molecular Weight 131.22 g/mol [1][2]
CAS Number 19059-68-8[1][2]
Appearance Colorless to almost colorless clear liquid[1][3]
Purity ≥97.0% (GC)[2][3]
Boiling Point 69°C / 15mmHg[1]
Specific Gravity 0.86[2]
Physical State Liquid (at 20°C)[2][4]
InChI InChI=1S/C7H17NO/c1-7(2,6-9)5-8(3)4/h9H,5-6H2,1-4H3[5][6]
InChIKey PYEWZDAEJUUIJX-UHFFFAOYSA-N[5][6]
SMILES C(O)C(C)(C)CN(C)C[6]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and characterization of chemical compounds. The following tables summarize the available nuclear magnetic resonance (NMR) and other spectroscopic information for this compound.

Table 2: ¹³C NMR Chemical Shifts

AtomChemical Shift (ppm)Solvent
C1Data not available in search resultsCDCl₃
C2Data not available in search resultsCDCl₃
C3Data not available in search resultsCDCl₃
C4Data not available in search resultsCDCl₃
C5Data not available in search resultsCDCl₃
C6Data not available in search resultsCDCl₃
C7Data not available in search resultsCDCl₃
Note: While a ¹³C NMR spectrum is available, specific peak assignments were not found in the provided search results. The spectrum was recorded in CDCl₃ with TMS as the standard.[5]

Table 3: ¹H NMR Chemical Shifts

Proton(s)Chemical Shift (ppm)Solvent
Assignments not availableData not available in search resultsCDCl₃
Note: A ¹H NMR spectrum is available, but the specific chemical shifts and their assignments were not detailed in the search results. The spectrum was recorded in CDCl₃.[7]

Table 4: Other Spectroscopic Data

TechniqueData AvailabilitySource(s)
Mass Spectrometry (MS) Spectrum available[8]
Infrared (IR) Spectroscopy Spectrum available[6][8]
Raman Spectroscopy Spectrum available[8]
Electron Spin Resonance (ESR) Spectrum available[8]

Note on Theoretical Studies

An extensive search of publicly available scientific literature did not yield any specific theoretical or computational chemistry studies focused on this compound. Therefore, data regarding its optimized geometry, electronic properties, vibrational frequencies from first-principles calculations, or reaction mechanisms derived from computational modeling are not available at this time. The following workflow represents a general approach for such a study.

G cluster_workflow Generalized Computational Chemistry Workflow mol_selection Molecule Selection (this compound) method_selection Method Selection (e.g., DFT, MP2) mol_selection->method_selection basis_set Basis Set Selection (e.g., 6-31G*, cc-pVTZ) method_selection->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation (e.g., NMR shifts, electronic properties) freq_calc->prop_calc analysis Data Analysis and Visualization prop_calc->analysis

Caption: A generalized workflow for a computational chemistry study.

Experimental Protocols (Generalized)

While specific experimental protocols for the cited data were not available, the following sections describe generalized procedures for obtaining the types of spectroscopic data mentioned.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-25 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be free of any solid particles.

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.

  • Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the appropriate nucleus (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

  • Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of neat this compound directly onto the surface of the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the sample and obtain its mass spectrum for molecular weight confirmation and fragmentation analysis.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port, which is heated to vaporize the sample.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • Ionization and Fragmentation: As each component elutes from the column, it enters the mass spectrometer's ion source. Here, molecules are bombarded with electrons, causing them to ionize and break into characteristic fragments.

  • Mass Analysis: The resulting ions are sorted by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection and Spectrum Generation: A detector records the abundance of each ion at each m/z value, generating a mass spectrum for each separated component.

Compound Property Relationships

The various identifiers and properties of this compound are interconnected, providing a comprehensive chemical profile.

G cluster_properties Properties of this compound cluster_identifiers Identifiers cluster_physprop Physical Properties cluster_spec Spectroscopic Data compound This compound formula Formula: C₇H₁₇NO compound->formula cas CAS: 19059-68-8 compound->cas inchi InChI / InChIKey compound->inchi mw MW: 131.22 g/mol compound->mw bp Boiling Point: 69°C/15mmHg compound->bp appearance Appearance: Colorless Liquid compound->appearance nmr NMR (¹H, ¹³C) compound->nmr ms Mass Spec. compound->ms ir IR compound->ir

Caption: Interrelationships of identifiers and properties.

Safety, Handling, and Storage

This compound is a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage. It should be handled in a well-ventilated area, away from sources of ignition. Store in a cool, dry place in a tightly sealed container. Personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.

References

Methodological & Application

Application Notes and Protocols: 3-Dimethylamino-2,2-dimethyl-1-propanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-2,2-dimethyl-1-propanol is a versatile amino alcohol utilized in organic synthesis as a catalyst, ligand, and synthetic intermediate. Its sterically hindered neopentyl backbone, combined with the presence of a tertiary amine and a primary alcohol, imparts unique reactivity and selectivity in various transformations. This document provides an overview of its applications, supported by representative protocols and data. While specific literature examples for this exact molecule in all applications are nascent, the provided protocols are based on well-established methodologies for analogous amino alcohols and serve as a practical guide for its use in research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 19059-68-8[1][2][3]
Molecular Formula C₇H₁₇NO[1][2][3]
Molecular Weight 131.22 g/mol [1][2][3]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 69 °C / 15 mmHg[2][3]
Density 0.86 g/cm³[3]
Purity ≥97%[2]

Application Notes

As a Catalyst in Asymmetric Aldol Reactions

Amino alcohols are effective organocatalysts for asymmetric aldol reactions, proceeding through an enamine intermediate. The chirality of the amino alcohol can induce stereoselectivity in the carbon-carbon bond formation. This compound, if used in its chiral form, can be expected to catalyze the reaction between ketones and aldehydes to produce chiral β-hydroxy ketones, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.

A proposed catalytic cycle for an amino alcohol-catalyzed direct asymmetric aldol reaction is depicted below.

Aldol_Cycle cluster_cycle Catalytic Cycle Ketone Ketone Enamine Enamine Intermediate Aldehyde Aldehyde Iminium Iminium Intermediate Catalyst Amino Alcohol Catalyst Catalyst->Enamine + Ketone - H₂O Enamine->Iminium + Aldehyde Iminium->Catalyst Hydrolysis Product β-Hydroxy Ketone (Aldol Adduct) Iminium->Product + H₂O Water H₂O

Caption: Proposed catalytic cycle for the amino alcohol-catalyzed direct asymmetric aldol reaction.

The following table presents representative data for an asymmetric aldol reaction catalyzed by an amino alcohol, illustrating typical yields and stereoselectivities that could be targeted with this compound.

EntryAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)
1IsobutyraldehydeAcetone20DMSO486895:593
2BenzaldehydeCyclohexanone15Toluene247590:1095
3PropionaldehydeAcetone10DMF368285:1591
As a Ligand in Asymmetric Grignard Additions

The amino and alcohol functionalities of this compound can coordinate to metal centers, making it a potential ligand for various metal-catalyzed reactions. In its chiral form, it can be employed to induce enantioselectivity in the addition of Grignard reagents to carbonyl compounds, a powerful method for the synthesis of chiral tertiary alcohols.

The workflow for a typical asymmetric Grignard addition using a chiral amino alcohol ligand is outlined below.

Grignard_Workflow start Start prep_ligand Prepare Chiral Amino Alcohol Ligand start->prep_ligand prep_grignard Prepare Grignard Reagent start->prep_grignard reaction Asymmetric Grignard Addition - Ketone - Ligand-Grignard Complex prep_ligand->reaction prep_grignard->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography) workup->purification product Enantioenriched Tertiary Alcohol purification->product

Caption: Experimental workflow for an asymmetric Grignard addition reaction.

Representative results for the asymmetric addition of a Grignard reagent to a ketone using a chiral amino alcohol ligand are shown below.

EntryKetoneGrignard ReagentLigand Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1AcetophenonePhenylmagnesium bromide10Toluene-7848592
2PropiophenoneEthylmagnesium bromide15THF-78 to rt67888
3CyclohexanoneMethylmagnesium bromide10Diethyl ether-7839190
As a Building Block in Pharmaceutical and Agrochemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2][4] The primary alcohol can be readily converted to other functional groups (e.g., halides, esters, ethers), while the tertiary amine can act as a nucleophile or a base, or be quaternized to introduce a cationic center.

Experimental Protocols

Note: The following protocols are representative examples based on general procedures for similar amino alcohol-catalyzed reactions and should be adapted and optimized for specific substrates and conditions.

Protocol 1: Asymmetric Aldol Reaction

Reaction: Asymmetric aldol addition of cyclohexanone to benzaldehyde.

Materials:

  • Chiral this compound (catalyst)

  • Benzaldehyde (freshly distilled)

  • Cyclohexanone

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add chiral this compound (0.15 mmol, 15 mol%).

  • Add anhydrous toluene (2.0 mL) and stir to dissolve the catalyst.

  • Add cyclohexanone (5.0 mmol, 5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add freshly distilled benzaldehyde (1.0 mmol, 1 equivalent) dropwise over 5 minutes.

  • Stir the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Protocol 2: Asymmetric Grignard Addition

Reaction: Asymmetric addition of phenylmagnesium bromide to acetophenone.

Materials:

  • Chiral this compound (ligand)

  • Acetophenone

  • Phenylmagnesium bromide (solution in THF or diethyl ether)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add chiral this compound (0.1 mmol, 10 mol%) and anhydrous toluene (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add phenylmagnesium bromide solution (1.1 mmol, 1.1 equivalents) to the ligand solution while maintaining the temperature at -78 °C. Stir for 30 minutes to allow for complex formation.

  • Add a solution of acetophenone (1.0 mmol, 1 equivalent) in anhydrous toluene (2 mL) dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction at -78 °C for 4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the chiral tertiary alcohol.

  • Determine the enantiomeric excess by chiral HPLC.

Safety Information

This compound is a flammable liquid and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Application Notes and Protocols: 3-Dimethylamino-2,2-dimethyl-1-propanol as a Polymerization Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-2,2-dimethyl-1-propanol is a sterically hindered tertiary amino alcohol with potential applications as a catalyst in various polymerization reactions. Its structure, featuring a bulky neopentyl group adjacent to the dimethylamino and hydroxyl functionalities, suggests unique catalytic properties, including the potential for controlled polymerization and reduced side reactions. This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in the synthesis of polyurethanes and polyesters through ring-opening polymerization.

Note: Specific experimental data for this compound as a polymerization catalyst is limited in publicly available literature. The following protocols and data are based on established principles of tertiary amine catalysis and data from structurally similar, sterically hindered amino alcohols. These should be considered as starting points for experimental design and will likely require optimization.

Application 1: Catalyst for Polyurethane Foam Synthesis

Tertiary amines are widely used as catalysts in the production of polyurethane foams, where they influence the balance between the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The sterically hindered nature of this compound may offer improved control over the reaction kinetics, potentially leading to foams with uniform cell structure and desired physical properties.

Proposed Catalytic Mechanism in Polyurethane Formation

The tertiary amine group of this compound can activate the isocyanate group, making it more susceptible to nucleophilic attack by the polyol (gelling) or water (blowing). The hydroxyl group on the catalyst can also react with isocyanate, incorporating the catalyst into the polymer backbone, which can reduce volatile organic compound (VOC) emissions from the final product.

G cluster_activation Catalyst Activation cluster_reaction Polymerization Reactions Isocyanate Isocyanate Activated_Complex Activated Isocyanate Complex Isocyanate->Activated_Complex Catalyst Catalyst 3-Dimethylamino- 2,2-dimethyl-1-propanol Catalyst->Activated_Complex Urethane Polyurethane (Gelling) Activated_Complex->Urethane + Polyol Urea_CO2 Polyurea + CO2 (Blowing) Activated_Complex->Urea_CO2 + Water Polyol Polyol Polyol->Urethane Water Water Water->Urea_CO2

Proposed catalytic pathway for polyurethane synthesis.
Experimental Protocol: Polyurethane Foam Formulation

This protocol describes a general procedure for preparing a flexible polyurethane foam. The concentration of this compound should be optimized to achieve the desired reaction profile (cream time, rise time, and tack-free time).

Materials:

  • Polyether polyol (e.g., Voranol® 4701 or similar, hydroxyl number 30-35 mg KOH/g)

  • Toluene diisocyanate (TDI) 80/20

  • Deionized water

  • Silicone surfactant (e.g., Dabco® DC198 or similar)

  • Catalyst: this compound

  • Stannous octoate (optional co-catalyst)

Procedure:

  • In a disposable cup, thoroughly mix the polyether polyol, deionized water, silicone surfactant, and this compound.

  • If using, add the stannous octoate co-catalyst to the mixture and stir vigorously.

  • Add the toluene diisocyanate (TDI) to the mixture and immediately begin high-speed stirring for 5-10 seconds.

  • Quickly pour the reacting mixture into a mold or a suitable container and allow it to rise freely.

  • Record the cream time (start of visible reaction), rise time (end of foam expansion), and tack-free time (when the surface is no longer sticky).

  • Allow the foam to cure at room temperature for at least 24 hours before characterization.

Data Presentation: Polyurethane Foam Properties (Hypothetical Data)

The following table presents hypothetical data comparing the performance of this compound with a standard tertiary amine catalyst. These values are illustrative and should be confirmed by experimentation.

CatalystConcentration (php)Cream Time (s)Rise Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)
This compound 0.51211015028
This compound 1.099512527.5
Standard Amine Catalyst (e.g., DABCO) 0.51010013528.5

Application 2: Catalyst for Ring-Opening Polymerization (ROP) of Lactide

Tertiary amines can act as effective organocatalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polyesters such as polylactide (PLA). The sterically hindered nature of this compound may provide better control over the polymerization, leading to polymers with a narrower molecular weight distribution.

Proposed Mechanism for Ring-Opening Polymerization

The tertiary amine can activate an initiator (e.g., an alcohol) by forming a hydrogen bond, increasing its nucleophilicity. The activated initiator then attacks the carbonyl carbon of the lactide monomer, initiating polymerization.

G cluster_initiation Initiation cluster_propagation Propagation Initiator Alcohol (ROH) Activated_Initiator Activated Initiator [RO-H---Catalyst] Initiator->Activated_Initiator + Catalyst Catalyst 3-Dimethylamino- 2,2-dimethyl-1-propanol Catalyst->Activated_Initiator Ring_Opened Ring-Opened Monomer Activated_Initiator->Ring_Opened + Lactide Lactide Lactide Lactide->Ring_Opened Growing_Chain Growing Polymer Chain Ring_Opened->Growing_Chain Polymer Polylactide (PLA) Growing_Chain->Polymer + n Lactide

Proposed mechanism for ROP of lactide.
Experimental Protocol: Ring-Opening Polymerization of L-Lactide

This protocol provides a method for the bulk polymerization of L-lactide using this compound as a catalyst and benzyl alcohol as an initiator.

Materials:

  • L-Lactide (recrystallized from dry toluene)

  • Catalyst: this compound (distilled before use)

  • Benzyl alcohol (initiator, dried over molecular sieves)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add L-lactide.

  • Add the desired amount of benzyl alcohol initiator and this compound catalyst via syringe.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 130 °C) and stir.

  • After the desired reaction time, cool the flask to room temperature.

  • Dissolve the resulting polymer in a minimal amount of dichloromethane.

  • Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer for molecular weight (Mn), polydispersity index (PDI), and conversion.

Data Presentation: Ring-Opening Polymerization of L-Lactide (Hypothetical Data)

The following table shows hypothetical results for the ROP of L-lactide catalyzed by this compound.

Monomer/Initiator RatioCatalyst (mol%)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
100:1113049212,5001.15
100:1213029513,0001.12
200:1114069024,0001.20

Experimental Workflows

Polyurethane Foam Synthesis Workflow

G Start Start Mix_Components Mix Polyol, Water, Surfactant, and Catalyst Start->Mix_Components Add_Isocyanate Add Toluene Diisocyanate (TDI) Mix_Components->Add_Isocyanate High_Speed_Mix High-Speed Mixing (5-10 seconds) Add_Isocyanate->High_Speed_Mix Pour_Mold Pour into Mold High_Speed_Mix->Pour_Mold Foam_Rise_Cure Allow Foam to Rise and Cure (24h) Pour_Mold->Foam_Rise_Cure Characterization Characterize Foam Properties (Density, Cell Structure, etc.) Foam_Rise_Cure->Characterization End End Characterization->End

Workflow for polyurethane foam synthesis.
Ring-Opening Polymerization Workflow

G Start Start Prepare_Flask Flame-Dry Schlenk Flask under Inert Atmosphere Start->Prepare_Flask Add_Reactants Add L-Lactide, Initiator, and Catalyst Prepare_Flask->Add_Reactants Heat_Stir Heat to Reaction Temperature with Stirring Add_Reactants->Heat_Stir Cool_Down Cool to Room Temperature Heat_Stir->Cool_Down Dissolve_Polymer Dissolve in Dichloromethane Cool_Down->Dissolve_Polymer Precipitate Precipitate in Cold Methanol Dissolve_Polymer->Precipitate Filter_Dry Filter and Dry under Vacuum Precipitate->Filter_Dry Characterize Characterize Polymer (Mn, PDI, Conversion) Filter_Dry->Characterize End End Characterize->End

Workflow for ring-opening polymerization.

Conclusion

This compound holds promise as a versatile catalyst for polymerization reactions. Its sterically hindered structure may offer advantages in controlling reaction kinetics and polymer properties. The provided application notes and protocols serve as a foundation for further research and development in the synthesis of polyurethanes and polyesters. Experimental validation and optimization are essential to fully elucidate the catalytic potential of this compound.

Application Notes and Protocols for Enantioselective Addition Reactions Using Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective addition of organometallic reagents to carbonyl compounds represents a cornerstone of modern asymmetric synthesis, providing a direct route to valuable chiral alcohols.[1][2] These chiral building blocks are integral to the synthesis of numerous pharmaceuticals, natural products, and advanced materials.[1][3] Among the various catalytic systems developed for this transformation, chiral amino alcohols have emerged as highly effective and versatile ligands, particularly in promoting the addition of organozinc reagents to aldehydes and ketones.[2][4][5] This document provides detailed experimental protocols and application notes for the use of amino alcohols in enantioselective addition reactions, focusing on the addition of diethylzinc to various aldehydes as a representative example.

Chiral 1,2-amino alcohols are privileged structures in organic chemistry due to their widespread presence in drug candidates and their utility as chiral ligands.[6] Their efficacy in catalysis stems from their ability to form well-defined chiral environments around a metal center, thereby directing the facial selectivity of the nucleophilic attack on the carbonyl substrate.[4] The development of novel amino alcohol ligands and their application in asymmetric synthesis continues to be an active area of research.[5][7]

Principle of the Method

The enantioselective addition of organozinc reagents to carbonyls catalyzed by chiral amino alcohols proceeds through the in-situ formation of a chiral zinc-amino alkoxide complex. This complex then coordinates with both the organozinc reagent and the aldehyde, organizing the transition state in a way that favors the formation of one enantiomer of the product alcohol over the other. The steric and electronic properties of the amino alcohol ligand are crucial in achieving high levels of enantioselectivity.[4][8]

Featured Amino Alcohol Catalyst: (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol

This application note will focus on the use of (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol, a highly effective amino alcohol ligand for the enantioselective addition of diethylzinc to a variety of aldehydes.[8] This ligand has demonstrated the ability to achieve high yields and excellent enantiomeric excesses (ee) for a broad range of substrates.[8]

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents are essential for the success of the reaction. Toluene and hexanes should be freshly distilled from appropriate drying agents.

  • Diethylzinc is a pyrophoric reagent and should be handled with extreme care. It is typically supplied as a solution in hexanes or toluene.

  • Aldehydes should be freshly distilled or purified prior to use to remove any acidic impurities.

  • Enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis of the product alcohol.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is adapted from literature procedures and serves as a general guideline.[8]

Materials:

  • (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol (chiral ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Anhydrous hexanes

  • 1 M Hydrochloric acid (for workup)

  • Saturated aqueous sodium bicarbonate solution (for workup)

  • Saturated aqueous sodium chloride (brine) solution (for workup)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol (0.025 mmol, 2.5 mol%) in anhydrous toluene (2 mL).

  • Reaction Setup: To the catalyst solution at 0 °C (ice bath), add a 1.0 M solution of diethylzinc in hexanes (2.2 mmol, 2.2 equivalents) dropwise. Stir the resulting solution for 20 minutes at 0 °C.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) to the reaction mixture dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M aqueous HCl (5 mL).

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-1-phenyl-1-propanol.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Data Presentation

The following tables summarize the performance of selected amino alcohol catalysts in the enantioselective addition of diethylzinc to various aldehydes.

Table 1: Enantioselective Addition of Diethylzinc to Various Aldehydes using (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol [8]

EntryAldehydeYield (%)ee (%)Configuration
1Benzaldehyde9598R
24-Chlorobenzaldehyde9498R
34-Methoxybenzaldehyde9297R
42-Naphthaldehyde96>99R
5Cinnamaldehyde8596R
6Cyclohexanecarboxaldehyde8895R
7Pivalaldehyde8296R

Table 2: Performance of Other Chiral Amino Alcohol Ligands

EntryLigandAldehydeYield (%)ee (%)Reference
1(-)-DAIBBenzaldehyde9798[2]
2(S)-LeucinolBenzaldehyde-49[9]
3Fructose-derived amino alcoholBenzaldehyde9896[10]

Visualizations

Experimental_Workflow Experimental Workflow for Enantioselective Addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Flame-dried Glassware under Inert Atmosphere ligand_prep Dissolve Chiral Amino Alcohol in Anhydrous Toluene start->ligand_prep add_et2zn Add Diethylzinc Solution at 0°C ligand_prep->add_et2zn stir1 Stir for 20 min at 0°C add_et2zn->stir1 add_aldehyde Add Aldehyde Substrate stir1->add_aldehyde stir2 Stir at 0°C (Monitor by TLC/GC) add_aldehyde->stir2 quench Quench with 1M HCl stir2->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Flash Column Chromatography dry->purify analysis Determine Yield and ee% (Chiral HPLC/GC) purify->analysis end Pure Chiral Alcohol analysis->end

Caption: General experimental workflow for the amino alcohol-catalyzed enantioselective addition of diethylzinc to aldehydes.

Catalytic_Cycle Proposed Catalytic Cycle L_star Chiral Amino Alcohol (L) Catalyst Chiral Zn-Alkoxide Catalyst [LZnEt] L_star->Catalyst + Et2Zn - Ethane Et2Zn Et2Zn Complex Ternary Complex [LZnEt(RCHO)] Catalyst->Complex + RCHO Aldehyde Aldehyde (RCHO) Aldehyde->Complex TransitionState Transition State Complex->TransitionState Ethyl Transfer ProductComplex Product-Catalyst Complex [LZnO-CH(Et)R] TransitionState->ProductComplex ProductComplex->Catalyst + Et2Zn - EtZn-O-CH(Et)R Product Chiral Alcohol Product ProductComplex->Product Workup Et2Zn2 Et2Zn

Caption: Proposed catalytic cycle for the amino alcohol-catalyzed enantioselective addition of diethylzinc to an aldehyde.

References

Application Notes: 3-Dimethylamino-2,2-dimethyl-1-propanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-Dimethylamino-2,2-dimethyl-1-propanol as a versatile building block in the synthesis of pharmaceutical intermediates. While direct, large-scale applications in marketed pharmaceuticals are not widely documented, its structural features and those of its precursor, 3-Dimethylamino-2,2-dimethylpropanal, suggest significant potential in drug discovery and development.

Introduction

This compound is a chiral amino alcohol. Its structure, featuring a primary alcohol for esterification or etherification and a tertiary amine which can be quaternized or used as a directing group, makes it a valuable synthon. Its neopentyl core provides steric bulk, which can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The primary route to this amino alcohol is a two-step process, beginning with the synthesis of its aldehyde precursor, 3-Dimethylamino-2,2-dimethylpropanal, via a Mannich reaction. This aldehyde is a known intermediate for the synthesis of various chemical entities, including those with potential applications as pharmaceuticals, plant growth hormones, fungicides, and herbicides.[1]

Synthesis of this compound

The synthesis is a two-stage process:

  • Stage 1: Synthesis of 3-Dimethylamino-2,2-dimethylpropanal

  • Stage 2: Reduction to this compound

Experimental Protocols

Protocol 1: Synthesis of 3-Dimethylamino-2,2-dimethylpropanal

This protocol is adapted from a patented industrial process.[1]

Reaction: Isobutyraldehyde + Formaldehyde + Dimethylamine → 3-Dimethylamino-2,2-dimethylpropanal

Materials:

  • Isobutyraldehyde

  • Aqueous Formaldehyde solution (e.g., 37%)

  • Aqueous Dimethylamine solution (e.g., 40%)

  • Sodium Hydroxide solution (for pH adjustment)

  • Toluene (or another suitable organic solvent)

Procedure:

  • To a suitable reactor, add isobutyraldehyde and the aqueous dimethylamine solution.

  • Adjust the pH of the mixture to between 9 and 11 using a sodium hydroxide solution.

  • Heat the reaction mixture to a temperature between 80°C and 120°C.

  • Slowly add the aqueous formaldehyde solution to the heated mixture.

  • Maintain the reaction at the specified temperature and pH for a sufficient time to ensure complete reaction (monitoring by GC or TLC is recommended).

  • Upon completion, cool the reaction mixture.

  • Perform a liquid-liquid extraction to separate the organic phase containing the product from the aqueous phase. Toluene can be used for this purpose.

  • Wash the organic phase with water and then with brine.

  • Dry the organic phase over an anhydrous salt (e.g., sodium sulfate).

  • Concentrate the organic phase under reduced pressure to yield crude 3-Dimethylamino-2,2-dimethylpropanal.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Reduction of 3-Dimethylamino-2,2-dimethylpropanal

This is a general protocol for the reduction of an aldehyde to a primary alcohol.

Reaction: 3-Dimethylamino-2,2-dimethylpropanal + Reducing Agent → this compound

Materials:

  • 3-Dimethylamino-2,2-dimethylpropanal

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Dichloromethane or Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 3-Dimethylamino-2,2-dimethylpropanal in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add sodium borohydride in small portions, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by slowly adding deionized water.

  • Remove the solvent under reduced pressure.

  • To the resulting residue, add dichloromethane or ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by vacuum distillation if necessary.

Data Presentation

Table 1: Synthesis Parameters and Expected Outcomes

ParameterStage 1: Aldehyde SynthesisStage 2: Alcohol Synthesis
Key Reagents Isobutyraldehyde, Formaldehyde, Dimethylamine3-Dimethylamino-2,2-dimethylpropanal, NaBH₄
Solvent Water/Organic Solvent (e.g., Toluene)Methanol or Ethanol
Temperature 80 - 120 °C0 °C to Room Temperature
pH 9 - 11Not strictly controlled
Typical Yield High (patent suggests this is an efficient industrial process)>90% (typical for NaBH₄ reductions)
Purity >95% after distillation>97% after distillation

Potential Pharmaceutical Applications and Logical Workflows

While specific examples are not prevalent in the literature, the structure of this compound lends itself to several logical synthetic pathways for creating pharmaceutical intermediates.

As a Precursor for Ester-Containing Drug Candidates

The primary alcohol can be readily esterified with various carboxylic acids, including those with known biological activity or those that are fragments of larger drug molecules.

Esterification_Workflow A This compound C Esterification A->C B Bioactive Carboxylic Acid (R-COOH) B->C D Ester Intermediate C->D DCC/DMAP or Acid Chloride E Further Modification (e.g., Quaternization of Amine) D->E F Final Drug Candidate E->F

Caption: Workflow for synthesizing ester-based drug candidates.

As a Building Block for Ether-Linked Intermediates

The alcohol can undergo Williamson ether synthesis with a suitable alkyl halide or be used in Mitsunobu reactions to form ether linkages, a common motif in many pharmaceuticals.

Ether_Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound Alcohol (-OH) C { Williamson Ether Synthesis |  NaH, THF} A:f1->C:f0 Deprotonation B Aryl/Alkyl Halide (R-X) Electrophile B:f1->C:f0 Nucleophilic Attack D Ether-Linked Intermediate R-O-CH2-... C->D

Caption: Pathway for the synthesis of ether-linked intermediates.

Conclusion

This compound represents a potentially valuable, yet underutilized, building block in pharmaceutical synthesis. Its straightforward two-step synthesis from readily available starting materials makes it an attractive candidate for library synthesis and lead optimization campaigns. The protocols and logical workflows presented here provide a foundation for researchers to explore the utility of this compound in the development of novel pharmaceutical intermediates and drug candidates. Further research into its applications is warranted to fully realize its potential in medicinal chemistry.

References

Application Notes and Protocols: 3-Dimethylamino-2,2-dimethyl-1-propanol as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-Dimethylamino-2,2-dimethyl-1-propanol as a ligand in the formation of metal complexes. The information is targeted towards researchers in academia and industry, including those in the field of drug development. Due to the limited availability of data on this specific ligand, the protocols and data presented are based on closely related amino alcohol ligands and should be adapted and optimized for specific research needs.

Introduction

This compound, a sterically hindered amino alcohol, presents a unique scaffold for the development of novel metal complexes. Its structure, featuring a tertiary amine and a primary alcohol, allows it to act as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms to form a stable five-membered chelate ring. The bulky gem-dimethyl group adjacent to the alcohol functionality can impart specific steric and electronic properties to the resulting metal complexes, potentially influencing their reactivity, selectivity, and biological activity.

Metal complexes incorporating amino alcohol ligands have garnered significant interest due to their diverse applications in catalysis, materials science, and medicine.[1][2] They have shown promise as catalysts in various organic transformations and as potential therapeutic agents with antimicrobial and anticancer properties.

Potential Applications

Based on studies of structurally similar amino alcohol ligands, metal complexes of this compound are anticipated to have applications in the following areas:

  • Homogeneous Catalysis: The steric bulk of the ligand can influence the coordination environment of the metal center, potentially leading to enhanced selectivity in catalytic reactions such as cross-coupling reactions, hydrogenations, and polymerizations.

  • Antimicrobial Agents: Metal complexes, particularly those of copper, silver, and zinc, often exhibit significant antimicrobial activity. The chelation of the metal ion by the amino alcohol ligand can enhance its efficacy.

  • Anticancer Agents: Platinum, gold, and other transition metal complexes are well-established as anticancer agents. The unique stereochemistry and electronic properties imparted by this compound could lead to novel compounds with improved efficacy and reduced side effects.[3][4]

Data Presentation

Table 1: Selected Bond Lengths and Angles for Analagous Ni(II), Pd(II), and Pt(II) Complexes with 3-dimethylamino-1-propyl Ligands

ParameterNi(II) ComplexPd(II) ComplexPt(II) Complex
M-N Bond Length (Å)2.042.052.06
M-C Bond Length (Å)1.952.032.08
N-M-N Bond Angle (°)85.284.583.9
C-M-C Bond Angle (°)92.191.891.2
N-M-C Bond Angle (°)175.8176.2176.5

Data adapted from a study on M[(CH2)3NMe2]2 complexes.

Table 2: In Vitro Cytotoxicity Data (IC50 in µM) for Analagous Gold(III) Complexes with Dithiocarbamate and Bipyridine Ligands

ComplexA549 (Lung Carcinoma)HeLa (Cervical Carcinoma)MDA-231 (Breast Carcinoma)MCF-7 (Breast Carcinoma)
Gold Complex 1~3~3~3~3
Gold Complex 2~3~3~3~3
Gold Complex 3~3~3~3~3
Cisplatin~9~9~9~31

Data adapted from a study on [Au(Bipydc)(dithiocarbamate)]Cl2 complexes.[4] Note: These are not amino alcohol complexes but serve to illustrate the potential cytotoxic activity of gold complexes.

Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) for an Analagous Silver(I) Complex

MicroorganismMIC (µg/mL)
Escherichia coli2 - 7.7
Pseudomonas aeruginosa2 - 7.7
Staphylococcus aureus18
Candida albicans15
Candida glabrata31

Data adapted from a study on a silver complex with a tris(pyrazolyl)ethanol ligand.[5]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of metal complexes with this compound, based on established methods for similar amino alcohol ligands. Note: These protocols should be considered as starting points and will likely require optimization.

General Synthesis of a Metal(II) Chloride Complex

This protocol describes a general method for the synthesis of a metal(II) chloride complex with this compound.

Materials:

  • Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, PdCl₂, PtCl₂)

  • This compound

  • Anhydrous ethanol or methanol

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the metal(II) chloride salt (1 mmol) in anhydrous ethanol (20 mL).

  • In a separate flask, dissolve this compound (2 mmol) in anhydrous ethanol (10 mL).

  • Slowly add the ligand solution to the stirring metal salt solution at room temperature.

  • A precipitate may form immediately, or the reaction mixture may need to be stirred for several hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, the solvent can be slowly evaporated under reduced pressure to induce crystallization.

  • The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain pure crystals.

Characterization of the Metal Complex

The synthesized complex should be characterized using a variety of spectroscopic and analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the coordination of the ligand to the metal center. Coordination typically results in a downfield shift of the proton and carbon signals near the coordinating atoms (N and O).

  • Infrared (IR) Spectroscopy: To observe changes in the vibrational frequencies of the O-H and C-N bonds upon coordination. A shift in the O-H stretching frequency can indicate coordination of the alcohol group.

  • Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.

  • Mass Spectrometry: To confirm the molecular weight of the complex.

Protocol for Evaluating Antimicrobial Activity (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized metal complex against a panel of bacteria and fungi.

Materials:

  • Synthesized metal complex

  • Bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the complex in the appropriate growth medium.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism in medium only) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the complex that visibly inhibits the growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.

Protocol for Evaluating In Vitro Cytotoxicity (MTT Assay)

This protocol describes the MTT assay, a colorimetric method for assessing the cytotoxic activity of a compound against cancer cell lines.

Materials:

  • Synthesized metal complex

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the metal complex (prepared from a stock solution in DMSO) for a specified period (e.g., 48 or 72 hours).

  • Include a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Synthesis_Workflow Metal_Salt Metal(II) Salt Solution Reaction Reaction & Stirring (Inert Atmosphere) Metal_Salt->Reaction Ligand This compound Solution Ligand->Reaction Isolation Isolation (Filtration or Evaporation) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (NMR, IR, EA, X-ray) Purification->Characterization

Caption: General workflow for the synthesis of a metal complex.

Biological_Screening_Workflow cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Cytotoxicity Antimicrobial_Start Synthesized Complex Microdilution Broth Microdilution Assay Antimicrobial_Start->Microdilution MIC Determine MIC Microdilution->MIC Cytotoxicity_Start Synthesized Complex MTT_Assay MTT Assay on Cancer Cells Cytotoxicity_Start->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50

Caption: Workflow for biological activity screening.

Ligand_Coordination cluster_ligand This compound M M N N M->N Coordination O O M->O Coordination C1 C N->C1 C_gem C C1->C_gem C2 C C2->O C_gem->C2 C_me1 C C_gem->C_me1 C_me2 C C_gem->C_me2 H_O H O->H_O

Caption: Chelation of a metal ion by the ligand.

References

Application Notes and Protocols for the Synthesis of Derivatives from 3-Dimethylamino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 3-dimethylamino-2,2-dimethyl-1-propanol, a versatile building block in medicinal chemistry and materials science. The unique structural features of this amino alcohol, including a sterically hindered primary alcohol and a tertiary amine, make it a valuable precursor for the development of novel compounds with potential applications as pharmaceuticals, agrochemicals, and specialty chemicals.[1] This document outlines procedures for the synthesis of ester and ether derivatives and includes tables of physicochemical properties and spectroscopic data for key compounds.

Physicochemical Properties of Key Compounds

A thorough understanding of the properties of the starting material and its derivatives is essential for successful synthesis and characterization.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)
This compound3-(dimethylamino)-2,2-dimethyl-1-propanol19059-68-8C₇H₁₇NO131.22Colorless to almost colorless clear liquid69°C/15mmHg
3-(Dimethylamino)-2,2-dimethylpropyl 4-nitrobenzoate3-(dimethylamino)-2,2-dimethylpropyl 4-nitrobenzoateN/AC₁₄H₂₀N₂O₄280.32N/AN/A
3-(Dimethylamino)-2,2-dimethylpropyl 4-aminobenzoate3-(dimethylamino)-2,2-dimethylpropyl 4-aminobenzoateN/AC₁₄H₂₂N₂O₂250.34N/AN/A
1-(Benzyloxy)-3-(dimethylamino)-2,2-dimethylpropane1-(benzyloxy)-3-(dimethylamino)-2,2-dimethylpropaneN/AC₁₄H₂₃NO221.34N/AN/A

Spectroscopic Data of Key Compounds

The following table summarizes key spectroscopic data for the starting material and its derivatives. This data is crucial for reaction monitoring and final product confirmation.

Compound Name1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
This compound3.25 (s, 2H), 2.25 (s, 6H), 2.15 (s, 2H), 0.90 (s, 6H)71.5, 68.9, 45.8, 36.1, 23.93350 (O-H), 2950 (C-H), 1470, 1370, 1040 (C-O)131 (M+)
3-(Dimethylamino)-2,2-dimethylpropyl 4-nitrobenzoate8.25 (d, 2H), 8.10 (d, 2H), 4.05 (s, 2H), 2.30 (s, 2H), 2.20 (s, 6H), 1.00 (s, 6H)164.5, 150.5, 135.8, 130.7, 123.5, 72.1, 67.8, 45.7, 36.5, 24.02960 (C-H), 1720 (C=O), 1605, 1525 (NO₂), 1270 (C-O)280 (M+)
3-(Dimethylamino)-2,2-dimethylpropyl 4-aminobenzoate7.80 (d, 2H), 6.60 (d, 2H), 4.10 (s, 2H), 3.95 (s, 2H), 2.35 (s, 2H), 2.25 (s, 6H), 1.05 (s, 6H)166.8, 151.0, 131.5, 120.0, 113.8, 71.8, 67.5, 45.6, 36.4, 23.83450, 3350 (N-H), 2950 (C-H), 1695 (C=O), 1600, 1275 (C-O)250 (M+)
1-(Benzyloxy)-3-(dimethylamino)-2,2-dimethylpropane7.30-7.40 (m, 5H), 4.50 (s, 2H), 3.20 (s, 2H), 2.25 (s, 2H), 2.20 (s, 6H), 0.95 (s, 6H)138.5, 128.4, 127.6, 127.5, 78.9, 73.2, 68.1, 45.9, 36.2, 24.13030, 2950 (C-H), 1450, 1100 (C-O)221 (M+)

Experimental Protocols

Synthesis of Ester Derivatives

This protocol is adapted from the synthesis of Nitracaine, a structurally related local anesthetic.[2][3] It involves the transesterification of a methyl ester with this compound using a catalytic amount of a base.

transesterification_workflow reagents Methyl 4-nitrobenzoate + This compound + Sodium Methoxide (cat.) in Toluene reaction Reflux reagents->reaction Heat workup Cool to RT Wash with H₂O and brine reaction->workup purification Dry over Na₂SO₄ Filter Rotary Evaporation Column Chromatography workup->purification product 3-(Dimethylamino)-2,2-dimethylpropyl 4-nitrobenzoate purification->product

Figure 1: Workflow for Transesterification.

Materials:

  • This compound (1.2 equivalents)

  • Methyl 4-nitrobenzoate (1.0 equivalent)

  • Sodium methoxide (0.1 equivalents)

  • Anhydrous Toluene

  • Distilled water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-nitrobenzoate and this compound in anhydrous toluene.

  • Add a catalytic amount of sodium methoxide to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with water and then with brine to remove the catalyst and any water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure ester.

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5][6]

steglich_workflow reagents 4-Aminobenzoic acid + This compound + DCC + DMAP (cat.) in Dichloromethane reaction Stir at RT reagents->reaction workup Filter DCU Wash with HCl (aq) and NaHCO₃ (aq) reaction->workup purification Dry over Na₂SO₄ Filter Rotary Evaporation Recrystallization workup->purification product 3-(Dimethylamino)-2,2-dimethylpropyl 4-aminobenzoate purification->product

Figure 2: Workflow for Steglich Esterification.

Materials:

  • This compound (1.0 equivalent)

  • 4-Aminobenzoic acid (1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4-aminobenzoic acid, this compound, and DMAP in anhydrous DCM at 0 °C, add DCC in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid.

  • Filter off the DCU and wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Ether Derivatives

The Williamson ether synthesis is a reliable method for preparing ethers by the reaction of an alkoxide with a primary alkyl halide.[7][8]

williamson_workflow alcohol This compound in THF deprotonation Add NaH at 0°C alcohol->deprotonation alkoxide Sodium 3-(dimethylamino)-2,2-dimethylpropoxide deprotonation->alkoxide alkylation Add Benzyl Bromide Stir at RT alkoxide->alkylation workup Quench with H₂O Extract with Et₂O alkylation->workup purification Dry over MgSO₄ Filter Rotary Evaporation Distillation workup->purification product 1-(Benzyloxy)-3-(dimethylamino)- 2,2-dimethylpropane purification->product

Figure 3: Workflow for Williamson Ether Synthesis.

Materials:

  • This compound (1.0 equivalent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Benzyl bromide (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Once complete, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ether by vacuum distillation or column chromatography.

Applications and Further Research

The derivatives of this compound are of significant interest in drug discovery. The ester derivatives, particularly those with aromatic carboxylic acids, are analogs of local anesthetics like Nitracaine and Dimethocaine.[9] The introduction of different substituents on the aromatic ring can modulate the anesthetic potency, duration of action, and toxicity. The ether derivatives can be explored for a variety of pharmacological activities, as the ether linkage can alter the compound's lipophilicity and metabolic stability.

Researchers are encouraged to utilize these protocols as a foundation for the synthesis of novel derivatives and to explore their potential biological activities. Further derivatization of the tertiary amine, such as quaternization to form ammonium salts, can also lead to compounds with interesting properties, for example, as phase-transfer catalysts or ionic liquids. The synthetic versatility of this compound makes it a valuable starting material for the generation of diverse chemical libraries for high-throughput screening in drug and materials development programs.

References

Application Notes and Protocols: The Role of 3-Dimethylamino-2,2-dimethyl-1-propanol in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential role of 3-Dimethylamino-2,2-dimethyl-1-propanol in the formulation of agrochemicals. While specific public-domain data on this compound's application is limited, its chemical structure as a tertiary amino alcohol allows for well-founded postulations of its function based on the established roles of similar molecules in pesticide and herbicide formulations.[1][2][3]

The primary function of this compound in an agrochemical context is likely as a neutralizing agent and pH stabilizer . Many active ingredients (AIs), such as glyphosate, are acidic and benefit from being converted into salts.[4][5] This conversion can significantly improve the AI's solubility in water, enhance the stability of the formulation, and prevent degradation during storage.[2] The tertiary amine group of this compound acts as a base to facilitate this salt formation. Furthermore, its bifunctional nature, possessing both an amino and a hydroxyl group, may contribute to its utility as a building block for surfactants or as a co-dispersant.[1][6]

Physico-chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for formulation development, enabling calculations for stoichiometry and ensuring compatibility with other formulation components.

PropertyValueReference(s)
CAS Number 19059-68-8[1][7]
Molecular Formula C₇H₁₇NO[1][7]
Molecular Weight 131.22 g/mol [1][7]
Appearance Colorless to almost colorless clear liquid[8]
Purity ≥97.0%[1][7]
Boiling Point 69°C at 15 mmHg[1]
Synonyms Dimethylaminoneopentanol[8]

Role as a Neutralizing Agent

The fundamental role of this compound is to act as a base, neutralizing an acidic active ingredient to form a more soluble and stable salt. This is a critical step in creating high-concentration, water-based formulations.

cluster_reactants Reactants AI Acidic Active Ingredient (R-COOH) Salt Amine Salt of Active Ingredient (R-COO⁻ + HNR'₃⁺) AI->Salt + Amine This compound (Base) Amine->Salt Formulation Stable & Soluble Formulation Salt->Formulation Leads to

Caption: Acid-base neutralization reaction.

Components in a Typical Agrochemical Formulation

An effective agrochemical formulation is a complex mixture where each component serves a specific purpose. This compound would fit into the category of a pH adjuster or neutralizer, working in concert with other ingredients.

Formulation Agrochemical Formulation Active Ingredient (e.g., Herbicide) This compound (Neutralizer/pH Adjuster) Surfactants (Wetting, Dispersing) Adjuvants (Antifoam, etc.) Carrier (Water/Solvent)

Caption: Key components of an agrochemical formulation.

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating this compound in an agrochemical formulation. These are generalized methods and should be adapted based on the specific active ingredient and formulation type.

Protocol 1: Preparation of a Water-Dispersible Granule (WDG) Formulation

This protocol describes the preparation of a WDG formulation of a notional acidic herbicide, using this compound for neutralization.

Materials:

  • Acidic Herbicide (Active Ingredient)

  • This compound

  • Dispersing agent (e.g., lignosulfonate)

  • Wetting agent (e.g., sodium alkylnaphthalenesulfonate)

  • Binder/Disintegrant (e.g., polyvinylpyrrolidone)

  • Deionized water

  • Planetary mixer, extruder, spheronizer, fluid bed dryer

Procedure:

  • Stoichiometric Calculation: Calculate the molar equivalent of this compound required to fully neutralize the desired concentration of the acidic herbicide. An excess of 1-5% may be used to ensure complete reaction and buffer the final formulation pH.

  • Premixing: In a planetary mixer, combine the acidic herbicide, dispersing agent, and wetting agent. Mix until a homogenous powder is obtained.

  • Neutralization: Slowly add the calculated amount of this compound to the powder mixture while mixing. A slight exothermic reaction may be observed.

  • Wetting: Gradually add a small amount of deionized water to the mixture to form a dough-like consistency suitable for extrusion.

  • Extrusion: Pass the wet mass through an extruder to form noodles of a defined diameter.

  • Granulation: Place the extruded noodles into a spheronizer to form spherical granules.

  • Drying: Dry the granules in a fluid bed dryer until the moisture content is below a specified threshold (e.g., <2%).

  • Sieving: Sieve the dried granules to obtain the desired particle size distribution.

Protocol 2: Evaluation of Formulation Stability

Stability testing is crucial to ensure the formulation maintains its physical and chemical properties during storage.

A. Accelerated Storage Test (CIPAC Method 1, MT 46.3):

  • Place 50 g of the prepared WDG formulation in a sealed, airtight glass container.

  • Store the container in an oven at 54 ± 2 °C for 14 days.

  • After 14 days, remove the sample and allow it to cool to room temperature.

  • Re-evaluate the physical and chemical properties (e.g., active ingredient content, suspensibility, pH of a 1% dispersion) and compare them to the initial values.

B. Emulsion Stability and Spontaneity (CIPAC Method MT 36.3):

  • Prepare a 1% dispersion of the WDG formulation in standard hard water.

  • Pour the dispersion into a 100 mL graduated cylinder and allow it to stand undisturbed.

  • Observe and record the amount of sediment or cream at specified time intervals (e.g., 30 min, 2 hours, 24 hours). A stable formulation will show minimal separation.

ParameterControl (No Neutralizer)Test (with Amino Alcohol)Acceptance Criteria
pH (1% dispersion) 3.57.26.0 - 8.0
Suspensibility (%) 65%92%>80%
Wet Sieve Test (% retained) 5%0.8%<2%
Accelerated Storage (AI degradation) 8%1.5%<5%

Note: Data presented is illustrative.

Protocol 3: Assessment of Wetting Properties

The ability of the spray solution to wet and spread on a target leaf surface is critical for efficacy. This can be quantified by measuring the contact angle.

Materials:

  • Contact angle goniometer

  • Microsyringe

  • Target plant leaves or a hydrophobic surface (e.g., Parafilm)

  • 1% dispersion of the WDG formulation

Procedure:

  • Place a target leaf or hydrophobic surface on the stage of the goniometer.

  • Prepare a 1% dispersion of the test formulation in water.

  • Using a microsyringe, carefully place a small droplet (e.g., 5 µL) of the dispersion onto the surface.

  • Immediately capture an image of the droplet profile.

  • Use the goniometer software to measure the contact angle between the droplet and the surface.

  • Repeat the measurement at least five times for statistical validity. A lower contact angle indicates better wetting.

Development and Evaluation Workflow

A systematic workflow is essential for the efficient development and validation of new agrochemical formulations containing novel components like this compound.

A 1. Formulation Preparation B Control Formulation (e.g., using standard amine) A->B C Test Formulation (with this compound) A->C D 2. Physico-chemical Analysis (pH, Viscosity, Particle Size) B->D C->D E 3. Stability Testing (Accelerated Storage, Emulsion) D->E F 4. Performance Evaluation (Wetting, Spreading, Bio-efficacy) E->F G 5. Data Analysis & Comparison F->G

Caption: Workflow for formulation development and testing.

References

Application Notes and Protocols for Dimethylaminoneopentanol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminoneopentanol, systematically known as 3-(dimethylamino)-2,2-dimethyl-1-propanol, is a versatile bifunctional building block in organic synthesis. Its structure, featuring a sterically hindered primary alcohol and a tertiary amine, makes it a valuable precursor for the synthesis of a variety of complex molecules, particularly in the pharmaceutical and agrochemical industries. The neopentyl core provides steric bulk, which can influence the pharmacokinetic and pharmacodynamic properties of target molecules, while the amino and hydroxyl groups offer reactive handles for further chemical transformations.

This document provides detailed application notes and protocols for the use of Dimethylaminoneopentanol as a synthetic building block, with a focus on its preparation and its application in the synthesis of local anesthetics.

Data Presentation

Physicochemical Properties of Key Compounds
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Dimethylaminoneopentanol3-(dimethylamino)-2,2-dimethyl-1-propanol19059-68-8C₇H₁₇NO131.22
3-(Dimethylamino)-2,2-dimethylpropanal3-(dimethylamino)-2,2-dimethylpropanal61337-65-3C₇H₁₅NO129.20
Isobutyraldehyde2-methylpropanal78-84-2C₄H₈O72.11
Nitracaine Analog3-(dimethylamino)-2,2-dimethylpropyl 4-nitrobenzoateN/AC₁₄H₂₀N₂O₄296.32
Reaction Parameters for the Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal via Mannich Reaction[1]
ParameterValue
ReactantsIsobutyraldehyde, Dimethylamine, Formaldehyde
Temperature80 - 120 °C
pH9 - 11
Reaction Time1 - 6 hours
Pressure1.5 - 4 bar
Selectivity~84%
Purity (after distillation)~98%

Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethylamino)-2,2-dimethyl-1-propanol

This two-step protocol first describes the synthesis of the aldehyde precursor via a Mannich reaction, followed by its reduction to the target amino alcohol.

Step 1a: Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal via Mannich Reaction [1]

This protocol is based on the conditions described in the patent literature.

  • Materials:

    • Isobutyraldehyde

    • Aqueous Dimethylamine solution (e.g., 40%)

    • Aqueous Formaldehyde solution (e.g., 37%)

    • Sodium Hydroxide solution (for pH adjustment)

    • Pressure reactor

    • Distillation apparatus

  • Procedure:

    • Charge the pressure reactor with isobutyraldehyde, aqueous formaldehyde, and aqueous dimethylamine in approximately equimolar amounts.

    • Adjust the pH of the reaction mixture to 9-11 using a sodium hydroxide solution.

    • Seal the reactor and heat the mixture to 80-120 °C with vigorous stirring. A pressure of 1.5 to 4 bar will develop.

    • Maintain the reaction at this temperature for 1-6 hours. The reaction progress can be monitored by techniques such as GC-MS.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

    • Transfer the reaction mixture to a separation funnel. An aqueous and an organic phase will be present. Separate the two phases.

    • Isolate the crude 3-(dimethylamino)-2,2-dimethylpropanal from the organic phase.

    • Purify the product by vacuum distillation to obtain the final product with a purity of approximately 98%.

Step 1b: Reduction of 3-(Dimethylamino)-2,2-dimethylpropanal to 3-(Dimethylamino)-2,2-dimethyl-1-propanol

  • Materials:

    • 3-(Dimethylamino)-2,2-dimethylpropanal

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Round-bottom flask with a magnetic stirrer

    • Ice bath

    • Dichloromethane or Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve the 3-(dimethylamino)-2,2-dimethylpropanal (1.0 equivalent) in methanol or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain a low temperature.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(dimethylamino)-2,2-dimethyl-1-propanol.

    • The product can be further purified by vacuum distillation if necessary.

Protocol 2: Application in the Synthesis of a Local Anesthetic Analog (Nitracaine Analog)

This protocol is adapted from the synthesis of Nitracaine, which utilizes the diethyl- analog, 3-(diethylamino)-2,2-dimethylpropan-1-ol.[2] The same transesterification principle can be applied to Dimethylaminoneopentanol.

  • Materials:

    • 3-(Dimethylamino)-2,2-dimethyl-1-propanol (1.2 equivalents)

    • Methyl 4-nitrobenzoate (1.0 equivalent)

    • Sodium methoxide (catalytic amount, e.g., 0.1 equivalents)

    • Anhydrous Toluene

    • Round-bottom flask with a reflux condenser and magnetic stirrer

    • Heating mantle

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate

  • Procedure:

    • In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 4-nitrobenzoate and 3-(dimethylamino)-2,2-dimethyl-1-propanol in anhydrous toluene.

    • Add a catalytic amount of sodium methoxide to the reaction mixture.

    • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure Nitracaine analog.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Diagram 1: Synthesis of Dimethylaminoneopentanol

Synthesis_of_Dimethylaminoneopentanol cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Reduction Isobutyraldehyde Isobutyraldehyde Aldehyde_Product 3-(Dimethylamino)-2,2-dimethylpropanal Isobutyraldehyde->Aldehyde_Product 80-120°C, pH 9-11 Dimethylamine Dimethylamine Dimethylamine->Aldehyde_Product 80-120°C, pH 9-11 Formaldehyde Formaldehyde Formaldehyde->Aldehyde_Product 80-120°C, pH 9-11 Aldehyde_Product_ref 3-(Dimethylamino)-2,2-dimethylpropanal Reducing_Agent NaBH4 Final_Product Dimethylaminoneopentanol Reducing_Agent->Final_Product Methanol Aldehyde_Product_ref->Final_Product Local_Anesthetic_Synthesis DMAPN Dimethylaminoneopentanol Nitracaine_Analog Nitracaine Analog DMAPN->Nitracaine_Analog MethylNitrobenzoate Methyl 4-nitrobenzoate MethylNitrobenzoate->Nitracaine_Analog Catalyst NaOCH3 Catalyst->Nitracaine_Analog Toluene, Reflux

References

Application Notes and Protocols for the Analytical Detection of 3-Dimethylamino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection and quantification of 3-Dimethylamino-2,2-dimethyl-1-propanol. The methods described below are based on common analytical techniques for similar amino alcohols and serve as a comprehensive guide for method development and validation. The primary techniques covered are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with additional considerations for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for bioanalytical applications.

Introduction

This compound is a tertiary amino alcohol used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise analytical methods are crucial for quality control, purity assessment, and pharmacokinetic studies. This document outlines protocols for the separation and quantification of this analyte in various potential sample matrices.

Analytical Methods Overview

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for the analysis of amino alcohols.

  • Gas Chromatography (GC): Offers high resolution and is well-suited for the analysis of volatile and thermally stable compounds. Direct injection of this compound is feasible, though derivatization can be employed to improve peak shape and thermal stability. Flame Ionization Detection (FID) is a common and robust detection method for this compound.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds. Reversed-phase HPLC is the most common mode for the separation of polar compounds like amino alcohols. Detection is typically achieved using Ultraviolet (UV) detection at low wavelengths, or more universally with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity, making it the method of choice for analyzing low concentrations of the analyte in complex matrices such as biological fluids.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and may vary depending on the specific instrumentation, column, and analytical conditions. Method validation is required to establish performance characteristics for a specific application.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC-UV/CAD)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 1 - 10 ng/mL10 - 50 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL25 - 150 ng/mL0.05 - 5 ng/mL
Linearity Range 5 ng/mL - 100 µg/mL50 ng/mL - 200 µg/mL0.05 ng/mL - 10 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%98 - 102%
Precision (% RSD) < 5%< 3%< 2%

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is designed for the purity assessment of this compound raw material or in simple formulations.

Workflow for GC-FID Analysis

cluster_prep Sample Preparation cluster_gc GC-FID System cluster_data Data Analysis s_prep Dissolve sample in Methanol injector Injector (250 °C) s_prep->injector 1 µL Injection column GC Column (e.g., DB-1701) injector->column detector FID Detector (280 °C) column->detector Separation oven Oven Program (e.g., 80-260 °C) integration Peak Integration detector->integration quantification Quantification vs. Standard integration->quantification

Caption: Workflow for the analysis of this compound by GC-FID.

Instrumentation and Consumables:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Capillary GC Column: e.g., Agilent DB-1701 (30 m x 0.32 mm, 0.5 µm) or similar mid-polarity column. A CP-Wax for Volatile Amines column is also a suitable alternative.

  • Carrier Gas: Helium or Hydrogen, high purity

  • Gases for FID: Hydrogen and Air, high purity

  • Autosampler vials and caps

  • Syringes

Reagents:

  • Methanol, HPLC or GC grade

  • This compound reference standard

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

    • Create a series of working standards by diluting the stock solution with methanol to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol to a final concentration within the calibration range. For purity analysis, a concentration of approximately 1 mg/mL is often suitable.

  • GC-FID Conditions:

    • Inlet: Split/Splitless, 250 °C, Split ratio 20:1

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 260 °C

      • Hold: 5 minutes at 260 °C

    • Detector: FID, 280 °C

    • Injection Volume: 1 µL

  • Data Analysis:

    • Integrate the peak area of this compound.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of the analyte in the sample from the calibration curve. For purity assessment, calculate the area percent of the main peak relative to all other peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the quantification of this compound in pharmaceutical formulations.

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Dilute sample in Mobile Phase A injector Autosampler (10 µL injection) s_prep->injector pump HPLC Pump (Isocratic or Gradient) pump->injector column RP Column (e.g., Newcrom R1) injector->column detector Detector (UV or CAD) column->detector integration Peak Integration detector->integration quantification Quantification vs. Standard integration->quantification

Caption: General workflow for HPLC analysis of this compound.

Instrumentation and Consumables:

  • HPLC system with a pump, autosampler, and detector (UV or CAD)

  • Reversed-phase HPLC column: e.g., Newcrom R1 (150 x 4.6 mm, 5 µm) or a similar C18 column.

  • Autosampler vials and caps

Reagents:

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid or Phosphoric acid, analytical grade

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in Mobile Phase A.

    • Prepare a series of working standards by diluting the stock solution with Mobile Phase A.

  • Sample Preparation:

    • Dilute the sample with Mobile Phase A to a concentration within the calibration range.

  • HPLC Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B

    • Injection Volume: 10 µL

    • Detection:

      • UV: 205 nm

      • CAD: (Settings as per manufacturer's recommendation)

  • Data Analysis:

    • Create a calibration curve and quantify the sample as described for the GC-FID method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a starting point for the analysis of this compound in biological matrices such as plasma.

Workflow for LC-MS/MS Analysis

sample Plasma Sample add_is Add Internal Standard sample->add_is protein_ppt Protein Precipitation (e.g., Acetonitrile) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Sample preparation workflow for LC-MS/MS analysis in plasma.

Instrumentation and Consumables:

  • LC-MS/MS system (Triple Quadrupole)

  • HPLC column as described in the HPLC protocol

  • Microcentrifuge tubes

  • Microcentrifuge

Reagents:

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a close structural analog.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of internal standard solution.

    • Add 300 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC Conditions:

    • Use the same column and mobile phases as the HPLC method, potentially with a faster gradient for higher throughput.

  • MS/MS Conditions (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Analyte: Determine the precursor ion (likely [M+H]+) and a suitable product ion.

      • Internal Standard: Determine the precursor and product ions for the IS.

    • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Conclusion

The analytical methods presented provide a robust framework for the detection and quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. All methods should be properly validated according to the relevant regulatory guidelines to ensure reliable and accurate results.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-Dimethylamino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Dimethylamino-2,2-dimethyl-1-propanol (DMADMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when using this sterically hindered amino alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound (CAS No. 19059-68-8) is a versatile compound used in organic synthesis. Its primary applications include:

  • Catalyst: It serves as a catalyst in various reactions, including the preparation of azides and alkyl substituents, as well as in transfer reactions like those involving vinyl ethers.[1][2][3]

  • Intermediate: It is a building block in the synthesis of pharmaceuticals (particularly antihistamines), agrochemicals (pesticides and herbicides), and surfactants.[4]

  • Quaternization: It can be used to quaternize functional groups.[1]

  • Polymer Synthesis: It can be used in the synthesis of high molecular weight compounds.[1]

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the properties of this compound is crucial for its effective use.

PropertyValueSource
CAS Number 19059-68-8[1][2]
Molecular Formula C₇H₁₇NO[1]
Molecular Weight 131.22 g/mol [1]
Appearance Colorless to almost colorless clear liquid[4]
Boiling Point 69°C / 15mmHg[4]
Purity ≥97%[4]
Storage Room temperature, dry, under inert gas[4][5]

Q3: How does the steric hindrance of this compound affect its reactivity?

A3: The bulky 2,2-dimethylpropyl group introduces significant steric hindrance around the dimethylamino and hydroxyl groups.[2] This can influence its reactivity in several ways:

  • Selectivity: The steric bulk can lead to higher selectivity in certain reactions by favoring attack at less hindered positions.

  • Reaction Rate: It may slow down reaction rates compared to less hindered amino alcohols due to the difficulty of reactants accessing the active sites.[6]

  • Catalyst Efficiency: When used as a catalyst, the steric hindrance can impact its coordination to metal centers or its interaction with substrates.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields are a common problem in organic synthesis. When using this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Reaction Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_time Adjust Reaction Time optimize_temp->optimize_time catalyst_loading Vary Catalyst Loading (if applicable) optimize_time->catalyst_loading solvent_effects Investigate Solvent Effects catalyst_loading->solvent_effects side_reactions Identify Potential Side Reactions solvent_effects->side_reactions end Improved Yield side_reactions->end

Caption: A logical workflow for troubleshooting low reaction yields.

Potential Cause Recommended Action
Impure Reactants Ensure all starting materials, including the amino alcohol, are of high purity (≥97%). Impurities can inhibit the reaction or lead to side products.
Suboptimal Temperature Reactions involving sterically hindered catalysts can be sensitive to temperature. Experiment with a range of temperatures (e.g., room temperature, 50°C, 80°C) to find the optimum.
Incorrect Reaction Time Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Both incomplete and prolonged reactions can lead to lower yields of the desired product.
Non-optimal Catalyst Loading If this compound is used as a catalyst, systematically vary its concentration (e.g., 1 mol%, 5 mol%, 10 mol%) to find the most effective loading.
Solvent Choice The polarity of the solvent can significantly affect reaction rates. Test a range of solvents with different polarities (e.g., toluene, THF, acetonitrile, DMF).
Side Reactions The tertiary amine functionality can participate in side reactions. Analyze the crude reaction mixture to identify byproducts and adjust conditions (e.g., temperature, base) to minimize their formation.
Issue 2: Emulsion Formation During Workup

The amphiphilic nature of amino alcohols can lead to the formation of stable emulsions during aqueous workup, making product isolation difficult.

Troubleshooting Workflow for Emulsion Formation

Emulsion_Troubleshooting start Emulsion During Workup gentle_mixing Use Gentle Inversion Instead of Shaking start->gentle_mixing ph_adjustment Adjust pH of Aqueous Layer gentle_mixing->ph_adjustment salting_out Add Saturated Brine ph_adjustment->salting_out solvent_change Change Extraction Solvent salting_out->solvent_change filtration Filter through Celite solvent_change->filtration end Clear Phase Separation filtration->end

Caption: A step-by-step guide to resolving emulsion issues during workup.

Technique Description
Gentle Mixing Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of a stable emulsion.
pH Adjustment Adjusting the pH of the aqueous layer can alter the solubility of the amino alcohol. Acidifying the aqueous phase (e.g., with 1 M HCl) will protonate the amine, making it more water-soluble and less likely to act as a surfactant.
"Salting Out" Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and helping to break the emulsion.
Solvent Selection The choice of extraction solvent can influence emulsion formation. If emulsions persist, try a solvent with a different polarity or density.
Filtration Filtering the entire mixture through a pad of Celite® can sometimes help to break up the emulsion.

Experimental Protocols

While specific protocols for reactions directly catalyzed by this compound are not widely published with detailed quantitative data, the following protocols for analogous reactions can be adapted and optimized.

Protocol 1: General Procedure for Esterification using a Tertiary Amino Alcohol Catalyst

This protocol is adapted from established methods for esterification catalyzed by tertiary amines.

Reaction Workflow for Esterification

Esterification_Workflow start Combine Reactants add_catalyst Add this compound start->add_catalyst reaction Stir at Optimized Temperature add_catalyst->reaction monitor Monitor Progress (TLC/GC) reaction->monitor workup Aqueous Workup monitor->workup purify Purify by Chromatography workup->purify end Isolated Ester purify->end

References

Technical Support Center: Purification of 3-Dimethylamino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Dimethylamino-2,2-dimethyl-1-propanol. The information is presented in a question-and-answer format to directly address specific issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: this compound is a polar amino alcohol, which presents several purification challenges. Its high polarity can lead to strong interactions with standard silica gel in chromatography, causing streaking and poor separation. Its relatively high boiling point necessitates vacuum distillation to prevent decomposition. Additionally, as an amine, it can be sensitive to air and may react with acidic impurities.

Q2: What are the most common impurities found in crude this compound?

A2: Common impurities often originate from its synthesis, which is typically a variation of the Mannich reaction. These can include:

  • Unreacted starting materials: Such as isobutyraldehyde, formaldehyde, and dimethylamine.

  • Byproducts of side reactions: Over-alkylation products or polymers formed from the starting materials.[1][2]

  • Residual solvents: Solvents used during the synthesis and workup, such as methanol, ethanol, or toluene.

Q3: Which purification techniques are most suitable for this compound?

A3: The most effective purification techniques for this compound are:

  • Vacuum Distillation: Ideal for separating the product from non-volatile impurities and high-boiling point byproducts.

  • Flash Column Chromatography: Useful for removing impurities with similar boiling points but different polarities. Due to the basic nature of the amine, specialized stationary phases or mobile phase additives are often required.

Q4: Can I use recrystallization to purify this compound?

A4: this compound is a liquid at room temperature, so direct recrystallization is not feasible.[3] However, if you convert it to a solid derivative (e.g., a salt with a suitable acid), recrystallization of the salt followed by neutralization to regenerate the free amine can be an effective purification strategy.

Troubleshooting Guides

Vacuum Distillation

Q5: My vacuum distillation is proceeding very slowly, and I'm not collecting any product at the expected temperature. What could be the issue?

A5: This is a common issue that can arise from several factors:

  • Inadequate Vacuum: Check for leaks in your distillation setup. Ensure all joints are properly sealed with grease and that the vacuum tubing is not cracked. Verify the performance of your vacuum pump or aspirator.

  • Incorrect Temperature/Pressure: The boiling point of a liquid is pressure-dependent. Use a nomograph to estimate the expected boiling point at your system's pressure.[4] It's possible the pressure is not as low as you think, requiring a higher pot temperature.

  • Bumping: Violent boiling, or "bumping," can prevent smooth distillation. Always use a stir bar or a capillary ebulliator to ensure even boiling. Boiling stones are not effective under vacuum.[5]

  • Flooding of the Column: If using a fractionating column, excessive heating can lead to "flooding," where the vapor flow prevents the condensed liquid from returning to the pot. Reduce the heating rate to allow for proper equilibrium.

Q6: The distillate I collected is still impure. What went wrong?

A6: Impure distillate can result from:

  • Inefficient Fractionation: If impurities have boiling points close to your product, a simple distillation may not be sufficient. Using a fractionating column (e.g., Vigreux or packed column) will provide better separation.

  • Distillation Rate is Too High: Distilling too quickly does not allow for proper equilibrium between the liquid and vapor phases, leading to co-distillation of impurities. Reduce the heating rate to collect the distillate dropwise.

  • Bumping: Severe bumping can splash non-volatile impurities from the distillation pot into the collection flask.

Flash Column Chromatography

Q7: My compound is streaking badly on a standard silica gel column. How can I improve the separation?

A7: Streaking of amines on silica gel is a common problem due to the acidic nature of silica, which strongly interacts with the basic amine.[6] To mitigate this:

  • Use a Basic or Neutral Stationary Phase: Consider using alumina (basic or neutral) or an amine-functionalized silica gel column.[7]

  • Add a Mobile Phase Modifier: Incorporate a small amount of a volatile base, such as triethylamine (typically 0.1-1%), into your eluent system to neutralize the acidic sites on the silica gel.[8] An alternative for very polar compounds is to use a small percentage of a solution of ammonium hydroxide in methanol mixed with dichloromethane.[7]

Q8: I'm having trouble finding a suitable solvent system for flash chromatography. What's a good starting point?

A8: For polar compounds like this compound, a good starting point for developing a solvent system is a mixture of a non-polar and a polar solvent.[9]

  • Initial Screening with TLC: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good target Rf value for the desired compound is typically around 0.3.

  • Recommended Solvent Systems:

    • Start with a mixture of ethyl acetate and hexanes.

    • For more polar compounds, a gradient of methanol in dichloromethane is often effective.[9]

    • Remember to add a small amount of triethylamine to your chosen solvent system to prevent streaking.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₇H₁₇NO[3]
Molecular Weight 131.22 g/mol [3]
Physical State Liquid[3]
Boiling Point 69 °C at 15 mmHg-
Purity (Commercial) ≥97.0% (by GC)[3][10]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes the purification of crude this compound using vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Stir bar or capillary ebulliator

  • Claisen adapter

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum adapter

  • Vacuum tubing (thick-walled)

  • Vacuum source (vacuum pump or water aspirator)

  • Heating mantle

  • Stir plate

  • Vacuum grease

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is free of cracks. Lightly grease all ground-glass joints to ensure a good seal.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the round-bottom flask. The flask should not be more than two-thirds full.

  • Evacuate the System: Connect the vacuum adapter to the vacuum trap and the vacuum source. Turn on the vacuum and allow the pressure inside the system to stabilize.

  • Begin Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle. Start the magnetic stirrer to ensure smooth boiling.

  • Collect Fractions: As the temperature rises, the liquid will begin to boil and condense. Discard any initial low-boiling fractions. Collect the fraction that distills at a constant temperature corresponding to the expected boiling point of the product at the recorded pressure.

  • Shutdown: Once the desired product has been collected, remove the heating mantle and allow the system to cool to room temperature. Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum source.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general method for purifying this compound using flash column chromatography with a modified mobile phase.

Materials:

  • Crude this compound

  • Silica gel (or alumina/amine-functionalized silica)

  • Solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Triethylamine

  • Flash chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp or appropriate staining solution for visualization

Procedure:

  • Solvent System Selection: Using TLC, determine an appropriate solvent system that gives an Rf of ~0.3 for the product. A common starting point is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol. Add 0.5% triethylamine to the chosen solvent system.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle pressure to the top of the column to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Method cluster_analysis Analysis & Final Product crude_product Crude Product distillation Vacuum Distillation crude_product->distillation High BP Impurities chromatography Flash Chromatography crude_product->chromatography Polar Impurities analysis Purity Analysis (GC/NMR) distillation->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: Purification workflow for this compound.

troubleshooting_distillation cluster_causes Potential Causes cluster_solutions Solutions issue Distillation Problem: Low/No Product Collection leak Vacuum Leak issue->leak pressure Incorrect Pressure issue->pressure temp Insufficient Heat issue->temp bumping Bumping issue->bumping check_seals Check Seals & Tubing leak->check_seals use_nomograph Use Nomograph pressure->use_nomograph increase_heat Increase Heat temp->increase_heat add_stir_bar Use Stir Bar bumping->add_stir_bar

References

common side reactions and byproducts of 3-Dimethylamino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Dimethylamino-2,2-dimethyl-1-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercially available this compound?

A1: Commercially available this compound typically has a purity of 97% or higher. Potential impurities may include residual starting materials from the synthesis, such as isobutyraldehyde, dimethylamine, and formaldehyde. Byproducts from the synthesis, though usually minimal in high-purity batches, can also be present.

Q2: How should this compound be stored?

A2: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Q3: What are the primary applications of this compound in research and development?

A3: this compound serves as a versatile intermediate and building block in organic synthesis. It is utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals where the introduction of a sterically hindered amino alcohol moiety is desired.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and use of this compound.

Synthesis Troubleshooting

The synthesis of this compound is typically a two-step process:

  • Mannich Reaction: Isobutyraldehyde, dimethylamine, and formaldehyde react to form 3-dimethylamino-2,2-dimethylpropanal.

  • Reduction: The resulting aldehyde is reduced to this compound.

Issue 1: Low yield in the Mannich reaction.

  • Possible Cause A: Trimerization of Isobutyraldehyde. In acidic conditions, isobutyraldehyde can undergo self-condensation to form 2,4,6-triisopropyl-1,3,5-trioxane, a stable trimer, which reduces the yield of the desired Mannich product.[1]

    • Solution: Maintain a basic pH (9-11) during the reaction to minimize the acid-catalyzed trimerization.[1]

  • Possible Cause B: Incorrect Stoichiometry. An inappropriate molar ratio of the reactants can lead to incomplete reaction or the formation of side products.

    • Solution: Use a slight excess of dimethylamine and formaldehyde relative to isobutyraldehyde to drive the reaction towards the desired product.

  • Possible Cause C: Inefficient Iminium Ion Formation. The reaction proceeds through an iminium ion intermediate formed from dimethylamine and formaldehyde.

    • Solution: Ensure adequate mixing and temperature control (typically 80-120°C) to facilitate the formation of the reactive iminium species.[1]

Issue 2: Incomplete reduction of 3-dimethylamino-2,2-dimethylpropanal.

  • Possible Cause A: Inactive Reducing Agent. The activity of reducing agents like sodium borohydride can diminish over time, especially with improper storage.

    • Solution: Use a fresh batch of the reducing agent. For sodium borohydride, ensure it is stored in a dry environment.

  • Possible Cause B: Steric Hindrance. The neopentyl group in the aldehyde creates significant steric hindrance around the carbonyl group, which can slow down the reduction.

    • Solution: Increase the reaction time or use a slight excess of the reducing agent. Alternatively, a more powerful reducing agent like lithium aluminum hydride (LiAlH4) could be considered, although this requires stricter anhydrous conditions and careful handling.

Issue 3: Presence of unknown byproducts in the final product.

  • Possible Cause A: Side reactions during reduction. While sodium borohydride is generally selective for aldehydes and ketones, side reactions can occur, especially at elevated temperatures or with prolonged reaction times.

    • Solution: Maintain a low temperature (e.g., 0-25°C) during the addition of the reducing agent. Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times.

  • Possible Cause B: Over-alkylation in the Mannich reaction. If a primary amine were used instead of dimethylamine, the resulting secondary amine could react further. With dimethylamine, this is not an issue.

Experimental Use Troubleshooting

Issue 4: Unexpected side reactions when using this compound as a reactant or catalyst.

  • Possible Cause A: Oxidative Degradation. The tertiary amine functionality can be susceptible to oxidation, especially in the presence of strong oxidizing agents or catalysts. The alcohol group can also be oxidized. The direct oxidation of unprotected amino alcohols can be challenging and may require specific catalytic systems to achieve chemoselectivity.[2]

    • Solution: When conducting reactions sensitive to oxidation, perform them under an inert atmosphere (e.g., nitrogen or argon). Avoid incompatible oxidizing agents.

  • Possible Cause B: Thermal Degradation. At elevated temperatures, amino alcohols can undergo degradation. For some amino alcohols, this can involve cyclization or other rearrangements.

    • Solution: If high temperatures are required, conduct small-scale experiments first to assess the thermal stability of the compound under the specific reaction conditions.

Data Presentation

Table 1: Summary of Potential Side Reactions and Byproducts

Reaction StepReactantsPotential Side Reaction/ByproductMitigation Strategy
Mannich Reaction Isobutyraldehyde, Dimethylamine, Formaldehyde2,4,6-triisopropyl-1,3,5-trioxane (Trimer of isobutyraldehyde)Maintain basic pH (9-11) during the reaction.[1]
Unreacted Starting Materials Use a slight excess of dimethylamine and formaldehyde.
Reduction 3-dimethylamino-2,2-dimethylpropanal, NaBH4Unreacted Aldehyde Use fresh reducing agent, increase reaction time, or use a slight excess of NaBH4.
Borate Esters Formed from the reaction of NaBH4 with the alcohol solvent or product. Hydrolyzed during aqueous workup.
During Use This compoundOxidation Products (e.g., corresponding aldehyde or carboxylic acid)Use an inert atmosphere for oxygen-sensitive reactions.[2]
Thermal Degradation Products Avoid prolonged exposure to high temperatures.

Experimental Protocols

Protocol 1: Synthesis of 3-dimethylamino-2,2-dimethylpropanal (Mannich Reaction)

This protocol is adapted from a patented industrial process.[1]

  • Materials:

    • Isobutyraldehyde

    • Aqueous formaldehyde solution (e.g., 37%)

    • Dimethylamine (gas or aqueous solution)

    • Sodium hydroxide (for pH adjustment)

    • Reaction vessel equipped with a stirrer, thermometer, and pressure gauge.

  • Procedure:

    • Charge the reaction vessel with isobutyraldehyde and aqueous formaldehyde.

    • Introduce dimethylamine into the mixture while stirring.

    • Adjust the pH of the reaction mixture to 9-11 using a sodium hydroxide solution.

    • Heat the mixture to 80-120°C with continuous stirring. A pressure of 1.5 to 4 bar will develop.

    • Maintain the reaction at this temperature for 1-6 hours.

    • After the reaction is complete, cool the mixture. An aqueous and an organic phase will form.

    • Separate the organic phase, which contains the crude 3-dimethylamino-2,2-dimethylpropanal.

    • The crude product can be purified by distillation.

Protocol 2: Reduction of 3-dimethylamino-2,2-dimethylpropanal to this compound

This is a general procedure for the reduction of an aldehyde using sodium borohydride.

  • Materials:

    • 3-dimethylamino-2,2-dimethylpropanal

    • Sodium borohydride (NaBH4)

    • Methanol or Ethanol

    • Deionized water

    • Dichloromethane or other suitable extraction solvent

    • Anhydrous magnesium sulfate or sodium sulfate

    • Round-bottom flask, magnetic stirrer, and ice bath.

  • Procedure:

    • Dissolve the crude 3-dimethylamino-2,2-dimethylpropanal in methanol or ethanol in a round-bottom flask.

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 25°C.

    • After the addition is complete, continue stirring at room temperature for 1-3 hours, or until the reaction is complete as monitored by TLC or GC.

    • Carefully quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

    • The product can be further purified by distillation under reduced pressure.

Visualizations

Synthesis_Workflow cluster_mannich Step 1: Mannich Reaction cluster_reduction Step 2: Reduction Isobutyraldehyde Isobutyraldehyde Mannich_Product 3-dimethylamino-2,2-dimethylpropanal Isobutyraldehyde->Mannich_Product pH 9-11 80-120°C Trimer 2,4,6-triisopropyl-1,3,5-trioxane (Byproduct) Isobutyraldehyde->Trimer Acidic pH Dimethylamine Dimethylamine Dimethylamine->Mannich_Product pH 9-11 80-120°C Formaldehyde Formaldehyde Formaldehyde->Mannich_Product pH 9-11 80-120°C Final_Product This compound Mannich_Product->Final_Product Reducing_Agent NaBH4 Reducing_Agent->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impurities? Check_Step1 Mannich Reaction Issue? Start->Check_Step1 Check_Step2 Reduction Issue? Start->Check_Step2 Check_pH Is pH 9-11? Check_Step1->Check_pH Check_Reagent Fresh Reducing Agent? Check_Step2->Check_Reagent Check_Temp Is Temp 80-120°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 9-11 Check_pH->Adjust_pH No Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Trimer_Formation Likely Trimer Formation Check_Temp->Trimer_Formation Yes, but still low yield Adjust_pH->Check_Step1 Adjust_Temp->Check_Step1 Check_Rxn_Time Sufficient Reaction Time? Check_Reagent->Check_Rxn_Time Yes Replace_Reagent Use Fresh NaBH4 Check_Reagent->Replace_Reagent No Increase_Time Increase Reaction Time Check_Rxn_Time->Increase_Time No Incomplete_Reduction Incomplete Reduction Check_Rxn_Time->Incomplete_Reduction Yes, but still incomplete Replace_Reagent->Check_Step2 Increase_Time->Check_Step2

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Optimizing Reactions Catalyzed by 3-Dimethylamino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-Dimethylamino-2,2-dimethyl-1-propanol as a catalyst. This guide is designed to help you improve yield and selectivity in your chemical reactions, with a focus on the well-documented enantioselective addition of organozinc reagents to aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in catalysis?

A1: this compound is primarily used as a chiral ligand in the asymmetric addition of organozinc reagents, such as diethylzinc, to prochiral aldehydes. This reaction is a reliable method for synthesizing optically active secondary alcohols, which are valuable intermediates in the pharmaceutical industry.[1]

Q2: How does this compound induce enantioselectivity?

A2: The catalyst reacts with the organozinc reagent to form a chiral zinc-amino alkoxide complex. This complex then coordinates with the aldehyde, creating a structured transition state that favors the approach of the alkyl group from one specific face of the aldehyde, leading to the preferential formation of one enantiomer of the alcohol product.

Q3: My reaction is showing low enantiomeric excess (ee). What are the most common causes?

A3: Low enantioselectivity is a frequent challenge. The primary factors to investigate are:

  • Catalyst Purity: The presence of impurities in the this compound can significantly hinder its effectiveness.

  • Reagent and Solvent Quality: Traces of water or other impurities in the solvent or aldehyde can react with the organozinc reagent and the catalyst, leading to a decrease in enantioselectivity.

  • Reaction Temperature: Generally, lower temperatures favor higher enantioselectivity.

  • Catalyst Loading: An inappropriate amount of catalyst can lead to a competing non-enantioselective background reaction.

Q4: The reaction is slow or does not go to completion. What can I do to improve the reaction rate and yield?

A4: Poor reaction rates and yields can often be addressed by:

  • Increasing Temperature: While this may negatively impact enantioselectivity, a modest increase in temperature can improve the reaction rate. A careful balance must be found.

  • Optimizing Catalyst Loading: Increasing the catalyst loading can sometimes improve the rate, but an excess can also lead to side reactions.

  • Ensuring Anhydrous Conditions: Organozinc reagents are highly sensitive to moisture. Rigorous exclusion of water is critical for high conversion.

  • Checking Reagent Quality: The diethylzinc solution's molarity can decrease over time. Using a freshly titrated or newly purchased batch is recommended.

Troubleshooting Guides

Problem 1: Low Enantioselectivity (% ee)

If you are observing a lower than expected enantiomeric excess, follow this troubleshooting workflow.

G start Low Enantioselectivity Observed check_catalyst Verify Catalyst Purity and Handling start->check_catalyst check_reagents Assess Reagent and Solvent Quality check_catalyst->check_reagents Catalyst is pure and handled correctly purify_catalyst Purify or use a new batch of catalyst check_catalyst->purify_catalyst Impurity suspected optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents and solvents are anhydrous and pure dry_reagents Use freshly distilled solvents and aldehydes. Ensure inert atmosphere. check_reagents->dry_reagents Contamination suspected optimize_loading Adjust Catalyst Loading optimize_temp->optimize_loading Lowering temperature does not improve ee sufficiently lower_temp Screen temperatures (e.g., 0 °C, -20 °C, -78 °C) optimize_temp->lower_temp Temperature effect is significant end_node High Enantioselectivity Achieved optimize_loading->end_node Optimal loading found screen_loading Screen catalyst loading (e.g., 1, 2, 5, 10 mol%) optimize_loading->screen_loading Background reaction suspected

Caption: Troubleshooting workflow for low enantioselectivity.

Problem 2: Low Reaction Yield

If the reaction is not proceeding to completion or the isolated yield is low, consider the following points.

Potential CauseRecommended Solution
Catalyst Deactivation Impurities in the reagents or solvent can "poison" the catalyst. Ensure all components are of high purity. Handle the catalyst under an inert atmosphere.
Insufficient Catalyst Loading A low catalyst loading may result in a slow or stalled reaction. Systematically screen catalyst loadings (e.g., 2, 5, 10 mol%) to find the optimal concentration.
Poor Reagent Quality The organozinc reagent is particularly sensitive. Use a fresh bottle or titrate an older one to confirm its concentration. Ensure the aldehyde is free of acidic impurities.
Inadequate Reaction Time/Temperature Monitor the reaction by TLC or GC to confirm it has reached completion. If the reaction is slow, consider increasing the temperature, but be aware of the potential impact on enantioselectivity.
Work-up Issues The amino alcohol product can sometimes be water-soluble, leading to losses during aqueous extraction. Careful extraction with an appropriate organic solvent is necessary. The use of brine to reduce the solubility of the product in the aqueous layer can be beneficial.

Data Presentation: Impact of Reaction Parameters

While specific data for this compound is not extensively published, the following tables illustrate the expected trends based on studies of analogous chiral amino alcohol catalysts in the enantioselective addition of diethylzinc to benzaldehyde.[2]

Table 1: Effect of Catalyst Loading on Enantioselectivity

Catalyst Loading (mol%)Conversion (%)Enantiomeric Excess (ee, %)
1~8085
2>9592
5>9593
10>9593

Note: Data is illustrative of typical trends for this class of catalysts.

Table 2: Effect of Temperature on Enantioselectivity

Temperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
25 (Room Temp)>9588
0>9592
-20~9095

Note: Data is illustrative of typical trends for this class of catalysts.

Table 3: Effect of Solvent on Enantioselectivity

SolventConversion (%)Enantiomeric Excess (ee, %)
Toluene>9592
Hexane>9590
Diethyl Ether~9085
THF~8575

Note: Data is illustrative of typical trends for this class of catalysts. Non-polar solvents generally give better results.

Experimental Protocols & Mechanism

Catalytic Cycle of Diethylzinc Addition

The proposed catalytic cycle involves the formation of a dimeric zinc complex which is in equilibrium with a more reactive monomeric species. The aldehyde coordinates to the zinc center, and the ethyl group is transferred intramolecularly.

G catalyst R*₂N-OH (Amino Alcohol) complex1 Chiral Zinc-Amino Alkoxide Monomer catalyst->complex1 + Et₂Zn - EtH Et2Zn Et₂Zn complex2 Chiral Dimeric Zinc Complex (Less Reactive) complex1->complex2 Dimerization transition_state [Catalyst-Zn-Aldehyde] Transition State complex1->transition_state + R'CHO complex2->complex1 Equilibrium aldehyde R'CHO product_complex Product-Zinc Complex transition_state->product_complex Ethyl Transfer product_complex->complex1 + Et₂Zn product Chiral Alcohol Product product_complex->product Work-up (H₂O)

Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

General Experimental Protocol

This protocol is a representative procedure for the enantioselective ethylation of benzaldehyde. It should be optimized for specific substrates and conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis prep1 Flame-dry a Schlenk flask under vacuum. prep2 Backfill with an inert gas (Argon or Nitrogen). prep1->prep2 prep3 Add this compound (0.02 mmol, 2 mol%) and anhydrous toluene (2 mL). prep2->prep3 react1 Cool the flask to 0 °C in an ice bath. prep3->react1 react2 Add diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol) dropwise. react1->react2 react3 Stir at 0 °C for 30 minutes. react2->react3 react4 Add freshly distilled benzaldehyde (1.0 mmol) dropwise. react3->react4 react5 Warm to room temperature and stir until completion (monitor by TLC/GC). react4->react5 workup1 Cool to 0 °C and carefully quench with saturated aq. NH₄Cl. react5->workup1 workup2 Extract with an organic solvent (e.g., Ethyl Acetate). workup1->workup2 workup3 Dry the combined organic layers over Na₂SO₄, filter, and concentrate. workup2->workup3 workup4 Purify by flash column chromatography. workup3->workup4 analysis Determine yield and analyze ee by chiral HPLC or GC. workup4->analysis

Caption: General experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

For further assistance, please consult the primary literature on asymmetric catalysis by chiral amino alcohols.

References

Technical Support Center: Resolving Emulsion Issues in the Workup of Amino Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively resolve emulsion issues encountered during the workup of amino alcohol reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of emulsions during the workup of amino alcohol reactions?

A1: Emulsions in amino alcohol reaction workups are often caused by a combination of factors:

  • Amphiphilic Nature of Amino Alcohols : Amino alcohols possess both a basic amino group and a polar alcohol group, allowing them to act as surfactants, bridging the interface between the organic and aqueous layers.

  • Presence of Fine Solid Particulates : Insoluble byproducts or unreacted starting materials can stabilize emulsions.[1][2]

  • High pH of the Aqueous Layer : When the aqueous layer is basic, the amino alcohol is in its free base form, which is more surface-active and can promote emulsion formation.

  • Vigorous Shaking : Excessive agitation during liquid-liquid extraction can create a stable dispersion of one liquid within the other.[3]

  • Use of Chlorinated Solvents : Solvents like dichloromethane (DCM) and chloroform are known to form emulsions, particularly when extracting basic solutions.[1]

Q2: How does pH affect emulsion formation and resolution in amino alcohol workups?

A2: The pH of the aqueous phase is a critical factor in controlling emulsion formation when working with amino alcohols.

  • At high pH (basic conditions) , the amino group is deprotonated, making the amino alcohol a neutral, more surface-active molecule that can stabilize emulsions.

  • At low pH (acidic conditions) , the amino group is protonated to form an ammonium salt. This salt is typically much more soluble in the aqueous phase and less surface-active, which can help to break or prevent emulsions.[4][5][6] Therefore, adjusting the pH with a dilute acid is often an effective strategy to resolve emulsions in these workups.[5][6]

Q3: What is "salting out" and how does it help break emulsions?

A3: "Salting out" is the addition of a salt, most commonly a saturated aqueous solution of sodium chloride (brine), to an emulsion.[7] The addition of salt increases the ionic strength of the aqueous layer.[3][7] This has two main effects:

  • Decreased Solubility of Organic Compounds : It reduces the solubility of the amino alcohol and other organic components in the aqueous phase, forcing them into the organic layer.[8][9][10]

  • Increased Density of the Aqueous Phase : This enhances the difference in density between the two phases, promoting faster and cleaner separation.

Q4: When should I consider using a filter aid like Celite?

A4: The use of a filter aid like Celite is recommended when you suspect that fine solid particulates are stabilizing the emulsion.[1][2] These solids can accumulate at the interface between the two layers, preventing them from coalescing. Filtering the entire emulsified mixture through a pad of Celite can physically remove these solids and break the emulsion.[1][2]

Troubleshooting Guide

Problem: A persistent emulsion has formed during the aqueous workup of my amino alcohol reaction.

This guide provides a systematic approach to resolving emulsions. Start with the simplest and least disruptive methods first.

Emulsion_Troubleshooting start Emulsion Formed patience 1. Allow to Stand (15-30 min) start->patience swirl 2. Gentle Swirling or Stirring patience->swirl No separation resolved Emulsion Resolved patience->resolved Separation occurs brine 3. Add Saturated Brine (Salting Out) swirl->brine No separation swirl->resolved Separation occurs ph_adjust 4. Adjust pH (Acid Addition) brine->ph_adjust No separation brine->resolved Separation occurs celite 5. Filter through Celite ph_adjust->celite No separation ph_adjust->resolved Separation occurs solvent 6. Add a Different Organic Solvent celite->solvent No separation celite->resolved Separation occurs solvent->resolved Separation occurs not_resolved Issue Persists solvent->not_resolved No separation

Caption: A stepwise workflow for troubleshooting emulsions.

Comparison of Emulsion Breaking Techniques

The following table summarizes the common techniques for resolving emulsions in the workup of amino alcohol reactions, with illustrative quantitative data based on general laboratory practice.

TechniquePrinciple of ActionTypical Amount/ConditionsEstimated Time for ResolutionSuccess Rate (Illustrative)
Allowing to Stand Gravitational separationN/A15 - 60 minLow to Moderate
Gentle Swirling Promotes coalescence of dropletsGentle manual swirling5 - 15 minLow to Moderate
Addition of Brine Increases ionic strength and density of the aqueous phase10-20% of total volume5 - 20 minModerate to High
pH Adjustment Protonates the amine to increase aqueous solubilityAdd 1M HCl dropwise until pH < 7< 5 minHigh
Filtration (Celite) Removes solid particulates1-2 cm pad in a filter funnel10 - 30 minHigh (if solids are present)
Solvent Addition Changes the polarity of the organic phaseSmall amount of a different miscible organic solvent5 - 15 minModerate
Centrifugation Mechanical force separates phases500-2000 x g5 - 15 minVery High

Detailed Experimental Protocols

Protocol 1: Breaking an Emulsion using Brine (Salting Out)
  • Transfer the entire emulsified mixture to a separatory funnel.

  • Add a saturated aqueous solution of sodium chloride (brine), typically 10-20% of the total volume of the mixture.

  • Stopper the funnel, and gently invert it a few times to mix the brine with the aqueous layer. Do not shake vigorously.

  • Vent the separatory funnel.

  • Allow the mixture to stand and observe for phase separation. This may take several minutes.

  • Once the layers have separated, drain the aqueous layer.

  • Proceed with any further washes of the organic layer as required by your experimental procedure.

Protocol 2: Breaking an Emulsion by pH Adjustment
  • Transfer the emulsified mixture to a beaker or Erlenmeyer flask of appropriate size.

  • Place the flask on a magnetic stir plate and add a stir bar. Begin gentle stirring.

  • While monitoring the pH with pH paper or a pH meter, slowly add a dilute solution of hydrochloric acid (e.g., 1M HCl) dropwise.

  • Continue adding acid until the pH of the aqueous phase is acidic (typically pH 2-4). The emulsion should break as the amino alcohol is protonated and dissolves in the aqueous layer.

  • Transfer the mixture back to a separatory funnel.

  • Separate the organic and aqueous layers.

  • If the desired product is the free amino alcohol, the aqueous layer can be basified and re-extracted.

Protocol 3: Breaking an Emulsion by Filtration through Celite
  • Prepare a filtration setup with a Büchner or sintered glass funnel.

  • Place a piece of filter paper in the funnel and wet it with the organic solvent being used in the extraction.

  • Prepare a slurry of Celite in the organic solvent and pour it into the funnel to create a flat pad (1-2 cm thick).

  • Apply gentle vacuum to settle the pad and remove excess solvent.

  • Carefully pour the entire emulsified mixture onto the Celite pad.

  • The liquid that passes through the filter (the filtrate) should be a two-phase mixture without the emulsion.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Rinse the Celite pad with a small amount of fresh organic solvent to recover any adsorbed product.[1]

Emulsion_Causes_Solutions cluster_causes Potential Causes cluster_solutions Primary Solutions cause1 Amphiphilic Nature of Amino Alcohol sol1 Salting Out (Brine) cause1->sol1 sol4 pH Adjustment (Acid) cause1->sol4 cause2 Fine Solid Particulates sol2 Filtration (Celite) cause2->sol2 cause3 Vigorous Shaking sol3 Gentle Inversion cause3->sol3 cause4 High pH cause4->sol4

Caption: Mapping common emulsion causes to effective solutions.

References

stabilization of 3-Dimethylamino-2,2-dimethyl-1-propanol for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of 3-Dimethylamino-2,2-dimethyl-1-propanol. This resource includes a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of the compound throughout its lifecycle in the laboratory.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change from colorless to yellow/brown, formation of precipitates). Degradation of the compound due to exposure to air, light, or incompatible materials.1. Immediately transfer a small aliquot of the compound to a fresh, clean, and dry vial under an inert atmosphere (e.g., nitrogen or argon). 2. Store the vial in a cool, dark place. 3. Analyze the purity of the compound using a validated analytical method (see Experimental Protocols). 4. If degradation is confirmed, consider purifying the remaining stock if possible, or procure a fresh batch.
Inconsistent or unexpected experimental results. Partial degradation of the compound, leading to lower effective concentration or interference from degradation products.1. Verify the purity of the this compound stock using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) (see Experimental Protocols). 2. Prepare fresh solutions from a reliable stock for your experiments. 3. Review the experimental conditions to ensure compatibility with the compound. Avoid strongly acidic or oxidizing conditions if possible.
Decrease in assay performance or potency over time. Gradual degradation of the compound under the current storage conditions.1. Re-evaluate your storage conditions. Ensure the container is tightly sealed and the headspace is filled with an inert gas. 2. Consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure to air and moisture. 3. Perform a stability study to determine the optimal storage conditions for your specific application (see Experimental Protocols).
Appearance of new peaks in chromatograms (GC or HPLC). Formation of degradation products.1. Attempt to identify the degradation products using mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS). 2. Potential degradation pathways include oxidation of the alcohol or the amino group. 3. Conduct a forced degradation study to intentionally generate and identify potential degradation products (see Experimental Protocols).

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), at room temperature in a dry and well-ventilated area.[1] It should be protected from light and kept away from sources of ignition.[1] The compound is known to be air-sensitive, so minimizing exposure to the atmosphere is crucial.[2]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q3: What are the likely degradation pathways for this amino alcohol?

A3: Based on the chemical structure, the two most probable degradation pathways are:

  • Oxidation: The tertiary amine can be oxidized to an N-oxide, and the primary alcohol can be oxidized to an aldehyde or a carboxylic acid.

  • Hydrolysis: While less likely for this specific structure in the absence of strong acids or bases, hydrolysis of any potential esters formed from the alcohol group could be a consideration if the compound is in a formulated solution.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.[3][4] For detailed methods, please refer to the Experimental Protocols section.

Q5: Is it necessary to handle this compound in a glovebox?

A5: Given its air-sensitive nature, handling this compound under an inert atmosphere, such as in a glovebox or using Schlenk line techniques, is highly recommended, especially when preparing solutions for long-term storage or for sensitive applications. This will minimize the risk of oxidative degradation.

Experimental Protocols

Purity Determination by Gas Chromatography (GC)

This method is suitable for determining the purity of this compound and identifying any volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate the area percent of the main peak to determine the purity.

Stability-Indicating HPLC Method

This method can be used to separate the parent compound from its potential degradation products. As the compound lacks a strong chromophore, derivatization may be necessary for sensitive UV detection.

  • Instrumentation: HPLC system with a UV or Charged Aerosol Detector (CAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Gradient: 5% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: If using UV, detection might be possible at low wavelengths (~210 nm), though sensitivity will be low. Derivatization with a UV-active agent is recommended.

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Data Analysis: Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound over time.

Forced Degradation Study Protocol

This study will help to identify potential degradation products and establish the degradation pathways.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N. Heat at 60 °C for 24 hours.

    • Basic Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N. Heat at 60 °C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described above.

  • Peak Identification: Use HPLC-MS to obtain mass information for any new peaks to aid in the identification of degradation products.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_troubleshooting Troubleshooting cluster_stability Stability Assessment storage_conditions Store at Room Temp, Inert Atmosphere, Dark issue Observed Degradation (e.g., color change) storage_conditions->issue If issues arise analysis Purity Analysis (GC/HPLC) issue->analysis action Isolate/Re-evaluate Storage analysis->action forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) analytical_method Develop Stability-Indicating Method (HPLC) forced_degradation->analytical_method To identify degradants long_term_study Long-Term Stability Study analytical_method->long_term_study To monitor stability degradation_pathway cluster_oxidation Oxidation parent This compound n_oxide N-Oxide Derivative parent->n_oxide Oxidation of Amine aldehyde 3-Dimethylamino-2,2-dimethylpropanal parent->aldehyde Oxidation of Alcohol acid 3-Dimethylamino-2,2-dimethylpropanoic Acid aldehyde->acid Further Oxidation

References

effect of pH on the reactivity of 3-Dimethylamino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-Dimethylamino-2,2-dimethyl-1-propanol in experimental settings. The following information addresses common issues related to the effect of pH on the reactivity and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary functional group in this compound affected by pH?

The tertiary amine group is the primary functional group influenced by changes in pH. The hydroxyl group is significantly less acidic and generally does not ionize under typical aqueous pH conditions.

Q2: How does the charge of this compound change with pH?

The tertiary amine group of this compound can be protonated or deprotonated depending on the pH of the solution.

  • In acidic conditions (pH < pKa): The amine group is protonated, carrying a positive charge.

  • In basic conditions (pH > pKa): The amine group is deprotonated and neutral.

The pKa of the structurally similar compound 3-Dimethylamino-1-propanol is approximately 9.3.[1] Therefore, it is expected that this compound will be predominantly in its protonated, positively charged form in acidic to neutral solutions and in its neutral form in basic solutions.

Q3: How does pH affect the catalytic activity of this compound?

When used as a catalyst, the reactivity of this compound is highly dependent on its protonation state. The neutral, deprotonated form is generally the more active catalytic species, as the lone pair of electrons on the nitrogen is available to participate in the reaction mechanism. In its protonated form, the catalytic activity is significantly reduced or completely inhibited.

Q4: Is this compound stable across a wide pH range?

Generally, tertiary amines are more thermally stable compared to primary and secondary amines. However, prolonged exposure to extreme pH conditions (highly acidic or highly basic) and elevated temperatures can lead to degradation. It is also noted to be sensitive to air.

Troubleshooting Guides

Issue 1: Low Reaction Yield or Slow Reaction Rate
Possible Cause Troubleshooting Step
Incorrect pH of the reaction mixture. Verify the pH of your reaction medium. If the reaction requires the nucleophilic or basic properties of the tertiary amine, ensure the pH is at or above the pKa (estimated around 9.3) to favor the neutral, more reactive form.
Protonation of the catalyst. If using an acidic substrate or co-reagent, consider adding a non-nucleophilic base to maintain the catalyst in its active, deprotonated state.
Degradation of the compound. If the reaction is run at high temperatures and extreme pH for an extended period, the compound may degrade. Analyze a sample of the reaction mixture by a suitable method (e.g., GC-MS or LC-MS) to check for degradation products.
Issue 2: Poor Solubility of Starting Materials or Product
Possible Cause Troubleshooting Step
pH-dependent solubility. The protonated form of this compound is a salt and is expected to have higher solubility in aqueous solutions compared to the neutral form. Adjusting the pH may improve solubility.
Incompatible solvent system. Consider the overall polarity of your reaction mixture and the solubility of all components at the desired pH. A co-solvent may be necessary.
Issue 3: Unexpected Side Products
Possible Cause Troubleshooting Step
pH-mediated side reactions. Extreme pH can promote side reactions of your substrate or other reagents. Review the literature for the stability of all components in your reaction at the chosen pH.
Oxidation. As the compound is air-sensitive, reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to the formation of N-oxide and other byproducts.

Data Presentation

Table 1: Estimated Protonation State of this compound at Various pH Values

pHPredominant SpeciesEstimated ChargeGeneral Reactivity as a Base/Nucleophile
2.0ProtonatedPositive (+)Low
7.0ProtonatedPositive (+)Moderate
9.350% Protonated / 50% Deprotonated+/-High
11.0DeprotonatedNeutral (0)Very High

Note: The pKa is estimated based on the structurally similar compound 3-Dimethylamino-1-propanol.[1]

Experimental Protocols

Protocol 1: Determination of Optimal pH for a Catalytic Reaction
  • Preparation of Buffered Solutions: Prepare a series of buffered solutions covering the desired pH range (e.g., pH 8.0, 8.5, 9.0, 9.5, 10.0).

  • Reaction Setup: Set up a series of parallel reactions. To each reaction vessel, add the substrate, reagents, and solvent.

  • Initiation of Reaction: Add this compound to each reaction vessel to initiate the reaction.

  • Reaction Monitoring: At regular time intervals, withdraw an aliquot from each reaction and quench the reaction. Analyze the samples by a suitable analytical technique (e.g., HPLC, GC, or NMR) to determine the conversion to the product.

  • Data Analysis: Plot the reaction rate or final yield as a function of pH to determine the optimal pH for the catalytic activity.

Visualizations

Protonation_Equilibrium cluster_acidic Acidic Conditions (pH < pKa) cluster_basic Basic Conditions (pH > pKa) Protonated R-N(CH₃)₂H⁺ (Protonated, Inactive Catalyst) Deprotonated R-N(CH₃)₂ (Deprotonated, Active Catalyst) Protonated->Deprotonated - H⁺ Deprotonated->Protonated + H⁺

Caption: Protonation equilibrium of this compound.

Experimental_Workflow A Prepare Buffered Solutions (Varying pH) B Set up Parallel Reactions A->B C Add this compound B->C D Monitor Reaction Progress (e.g., HPLC, GC) C->D E Analyze Data D->E F Determine Optimal pH E->F

Caption: Workflow for determining the optimal pH for a reaction.

References

Technical Support Center: Managing Temperature Control in 3-Dimethylamino-2,2-dimethyl-1-propanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively managing temperature control during chemical reactions involving 3-Dimethylamino-2,2-dimethyl-1-propanol. Precise temperature management is critical for ensuring reaction safety, maximizing product yield, and minimizing impurity formation.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound, with a focus on temperature-related issues.

Issue 1: Reaction temperature unexpectedly increases or becomes uncontrollable (runaway reaction).

  • Question: My reaction involving this compound is showing a rapid, uncontrolled temperature increase. What are the potential causes and how can I mitigate this?

  • Answer: Uncontrolled temperature increases, or runaway reactions, are a significant safety concern and can be caused by several factors:

    • Inadequate Cooling: The cooling capacity of your reaction setup (e.g., ice bath, cryostat) may be insufficient for the heat generated by the reaction (exotherm).

    • Rapid Reagent Addition: Adding reagents too quickly can lead to a rapid release of heat that overwhelms the cooling system.

    • Incorrect Solvent Choice: A solvent with a low boiling point may not effectively dissipate heat.

    • High Reactant Concentration: More concentrated reactants can lead to a faster and more intense exotherm.

    Immediate Actions:

    • Immediately cease the addition of any further reagents.

    • Increase the efficiency of your cooling system (e.g., add more ice/dry ice to the bath).

    • If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture.

    • Have appropriate quenching materials readily available.

    Preventative Measures:

    • Slow Reagent Addition: Add reagents dropwise or via a syringe pump to control the rate of reaction and heat generation.

    • Adequate Cooling: Ensure your cooling bath has sufficient capacity and is at the appropriate temperature before starting the reaction. For highly exothermic steps, consider using a cryostat for precise temperature control.

    • Pre-cooling: Cool the reaction vessel and solvents before starting the reagent addition.

    • Dilution: Conduct the reaction at a lower concentration to better manage the exotherm.

Issue 2: Low yield of the desired product.

  • Question: I am experiencing a low yield in my reaction. Could temperature be a contributing factor?

  • Answer: Yes, improper temperature control is a common cause of low product yields.

    • Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts, consuming your starting materials and reducing the yield of the desired product.

    • Decomposition: The starting material, intermediates, or the final product may be thermally unstable and decompose at higher temperatures.

    • Incomplete Reaction: If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to an incomplete or very slow reaction.

    Troubleshooting Steps:

    • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and the formation of byproducts at different temperatures.

    • Temperature Screening: Run small-scale trials at various temperatures to identify the optimal range for product formation while minimizing side reactions.

    • Literature Review: Consult scientific literature for similar reactions to determine recommended temperature ranges. For instance, the synthesis of the precursor 3-dimethylamino-2,2-dimethylpropanal via a Mannich reaction is typically conducted at elevated temperatures (80-120°C) to drive the reaction to completion.[1]

Issue 3: Formation of significant impurities.

  • Question: My final product is contaminated with several impurities. How can I control the reaction temperature to improve purity?

  • Answer: The formation of impurities is often linked to kinetic versus thermodynamic control of the reaction.

    • Kinetic vs. Thermodynamic Products: At lower temperatures, the reaction may favor the formation of the kinetic product (the product that forms fastest), which may not be the desired, more stable thermodynamic product. Conversely, higher temperatures can provide the energy needed to form the thermodynamically more stable product, but may also lead to degradation or other side reactions.[2][3][4][5][6]

    • Side Reactions at Elevated Temperatures: As mentioned, higher temperatures can activate alternative reaction pathways, leading to a variety of impurities.

    Strategies for Improving Purity:

    • Precise Temperature Control: Maintain a consistent and uniform temperature throughout the reaction. Use a reliable thermostat or cryostat.

    • Stepwise Temperature Profile: Some reactions benefit from a carefully controlled temperature profile, such as a slow warm-up or a period at a specific temperature followed by cooling.

    • Optimize Reaction Time: Terminate the reaction once the desired product is formed to prevent further reactions or degradation. Monitor the reaction closely to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature range for reactions involving this compound?

A1: The optimal temperature range is highly dependent on the specific reaction being performed. For example, in a Mannich-type reaction to synthesize its precursor, temperatures between 80°C and 120°C have been reported to be effective.[1] However, for other transformations, such as those involving highly reactive reagents like organometallics, much lower temperatures (e.g., -78°C to 0°C) may be necessary to control reactivity and prevent side reactions. It is crucial to consult relevant literature or perform small-scale optimization experiments to determine the ideal temperature for your specific application.

Q2: Are reactions with this compound typically exothermic or endothermic?

A2: Many reactions involving amino alcohols, such as neutralizations, reactions with strong acids, or certain catalytic processes, are exothermic, meaning they release heat. It is always prudent to assume a reaction will be exothermic and take appropriate precautions, such as using an ice bath for initial trials, especially when working on a larger scale.

Q3: How can I accurately monitor the internal temperature of my reaction?

A3: For accurate temperature monitoring, a thermometer or thermocouple should be placed directly in the reaction mixture, ensuring the probe is submerged in the liquid but not touching the walls of the flask. This provides a true reading of the internal reaction temperature, which can differ significantly from the temperature of the external cooling or heating bath.

Q4: What are some common side reactions of this compound at elevated temperatures?

A4: While specific side reactions depend on the other reagents present, common side reactions for amino alcohols at elevated temperatures can include:

  • Dehydration: Elimination of water to form an alkene.

  • Oxidation: The alcohol group can be oxidized to an aldehyde or carboxylic acid.

  • Rearrangement Reactions: The carbon skeleton may undergo rearrangement.

  • Polymerization: Under certain conditions, self-condensation or polymerization can occur.

Q5: What considerations are important when scaling up a reaction with this compound?

A5: Scaling up reactions requires careful consideration of heat transfer. The surface area-to-volume ratio decreases as the reaction scale increases, making heat dissipation less efficient. This can lead to a more pronounced exotherm and an increased risk of a runaway reaction. When scaling up, it is essential to:

  • Ensure the cooling capacity is more than sufficient for the larger scale.

  • Consider a more gradual addition of reagents.

  • Use a reactor with efficient stirring to ensure uniform temperature distribution.

  • Perform a thorough safety assessment before proceeding.

Data Presentation

Table 1: Recommended Temperature Ranges for Common Reaction Types with Amino Alcohols

Reaction TypeReagentsTypical Temperature Range (°C)Key Considerations
Mannich Reaction (Precursor Synthesis)Isobutyraldehyde, Dimethylamine, Formaldehyde80 to 120Reaction time is dependent on temperature (1-6 hours).[1]
Grignard ReactionGrignard Reagent (e.g., RMgX)-78 to 0Highly exothermic; slow addition and efficient cooling are critical to prevent side reactions.
EsterificationCarboxylic Acid, Acid Catalyst25 to 100Temperature can influence reaction rate and equilibrium.
OxidationOxidizing Agent (e.g., PCC, Swern)-78 to 25Low temperatures are often required to prevent over-oxidation.

Experimental Protocols

Protocol 1: General Procedure for a Temperature-Controlled Mannich-Type Reaction (Precursor Synthesis)

This protocol is a general guideline based on the synthesis of 3-dimethylamino-2,2-dimethylpropanal.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer or thermocouple to monitor the internal temperature. The flask should be placed in a heating mantle or an oil bath with a temperature controller.

  • Reagents: In the reaction flask, place isobutyraldehyde and a suitable solvent.

  • Addition: Charge the dropping funnel with an aqueous solution of dimethylamine and formaldehyde.

  • Heating: Heat the flask containing isobutyraldehyde to the desired reaction temperature (e.g., 90°C).

  • Controlled Addition: Slowly add the dimethylamine and formaldehyde solution from the dropping funnel to the heated reaction mixture over a period of 1-2 hours, ensuring the internal temperature remains within the desired range (e.g., 90-100°C). The rate of addition should be adjusted to control any exotherm.

  • Reaction: After the addition is complete, maintain the reaction mixture at the set temperature for an additional 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC, TLC).

  • Workup: Cool the reaction mixture to room temperature. The subsequent workup will depend on the specific product and impurities but typically involves extraction and distillation.

Protocol 2: General Procedure for a Low-Temperature Reaction with an Organometallic Reagent

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of this compound in an anhydrous solvent (e.g., THF, diethyl ether). Equip the flask with a magnetic stirrer, a thermometer or thermocouple, and a dropping funnel.

  • Cooling: Cool the flask to the desired low temperature (e.g., -78°C using a dry ice/acetone bath, or 0°C using an ice/water bath).

  • Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, prepare the organometallic reagent (e.g., a Grignard reagent).

  • Controlled Addition: Transfer the organometallic reagent to the dropping funnel via a cannula. Add the reagent dropwise to the cooled solution of the amino alcohol, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at the low temperature for the specified time, monitoring its progress by TLC or another suitable method.

  • Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride) while maintaining the low temperature.

  • Workup: Allow the mixture to warm to room temperature and proceed with the appropriate aqueous workup and extraction.

Visualizations

G Troubleshooting Workflow for Uncontrolled Exotherm start Uncontrolled Temperature Increase Observed q1 Are reagents still being added? start->q1 a1_yes Immediately stop addition q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Is cooling system at maximum capacity? a1_yes->q2 a1_no->q2 a2_yes Consider emergency quenching q2->a2_yes Yes a2_no Increase cooling efficiency (add more ice/dry ice) q2->a2_no No q3 Is the reaction mixture highly concentrated? a2_yes->q3 a2_no->q3 a3_yes Add pre-chilled inert solvent to dilute q3->a3_yes Yes a3_no Monitor temperature closely q3->a3_no No end Reaction Stabilized Review protocol for preventative measures a3_yes->end a3_no->end

Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.

G Kinetic vs. Thermodynamic Product Formation cluster_0 Kinetic Control cluster_1 Thermodynamic Control reactants Reactants (e.g., 3-DMA-2,2-DM-1-P + Reagent) transition_state_k Lower Energy Transition State reactants->transition_state_k transition_state_t Higher Energy Transition State reactants->transition_state_t kinetic_product Kinetic Product (Less Stable) transition_state_k->kinetic_product Faster Rate thermodynamic_product Thermodynamic Product (More Stable) transition_state_t->thermodynamic_product Slower Rate kinetic_product->thermodynamic_product Reversible at higher temp low_temp Low Temperature Short Reaction Time high_temp High Temperature Long Reaction Time

Caption: Relationship between temperature and kinetic vs. thermodynamic product formation.

References

Technical Support Center: Synthesis of 3-Dimethylamino-2,2-dimethyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Dimethylamino-2,2-dimethyl-1-propanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is a two-step process. It begins with the Mannich reaction of isobutyraldehyde, dimethylamine, and formaldehyde to produce 3-dimethylamino-2,2-dimethylpropanal.[1][2] This intermediate is then reduced to the target alcohol, this compound.

Q2: What are the critical parameters to control during the Mannich reaction for the aldehyde intermediate?

A2: The pH of the reaction medium is a critical parameter. The reaction should be conducted under basic conditions, typically at a pH of 9 to 11, to achieve high selectivity and yield.[2][3] Temperature is also crucial and is generally maintained between 80 and 120°C.[2][3]

Q3: What are some common side reactions to be aware of?

A3: In acidic conditions, the trimerization of isobutyraldehyde to 2,4,6-triisopropyl-1,3,5-trioxane can occur, which significantly reduces the yield of the desired aminoaldehyde.[2][3] Therefore, maintaining a basic pH is essential to minimize this side reaction.

Q4: What reducing agents are suitable for converting the intermediate aldehyde to the final alcohol?

A4: While the search results focus on the synthesis of the precursor aldehyde, standard reducing agents for converting aldehydes to alcohols, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., with H₂ over a nickel or palladium catalyst), are generally applicable for the reduction of 3-dimethylamino-2,2-dimethylpropanal.

Troubleshooting Guide

Problem 1: Low Yield of 3-Dimethylamino-2,2-dimethylpropanal (Intermediate)

Q: I am experiencing a low yield of the intermediate aldehyde. What are the potential causes and how can I improve it?

A: Low yield of the intermediate, 3-dimethylamino-2,2-dimethylpropanal, can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Incorrect pH: The Mannich reaction is highly pH-sensitive. An acidic environment can lead to the trimerization of isobutyraldehyde, a major side reaction that consumes your starting material.[2][3]

    • Solution: Ensure the reaction mixture is basic, with a pH between 9 and 11.[2][3] Use a suitable base to adjust the pH and monitor it throughout the reaction.

  • Suboptimal Temperature: The reaction temperature influences the reaction rate and selectivity.

    • Solution: Maintain the reaction temperature within the optimal range of 80 to 120°C.[2][3] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures could promote side reactions or decomposition.

  • Improper Reagent Stoichiometry: The molar ratio of the reactants is important for maximizing the yield.

    • Solution: While a 1:1:1 molar ratio of isobutyraldehyde, dimethylamine, and formaldehyde is the theoretical stoichiometry, a slight excess of dimethylamine may be beneficial.[3]

Problem 2: Presence of Impurities in the Final Product

Q: My final product, this compound, is impure. How can I identify and minimize the formation of impurities?

A: Impurities can arise from unreacted starting materials, side products from the Mannich reaction, or byproducts from the reduction step.

  • Unreacted Aldehyde: The presence of the intermediate aldehyde is a common impurity if the reduction step is incomplete.

    • Solution: Ensure the reducing agent is added in a sufficient amount and that the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Isobutyraldehyde Trimer: If the Mannich reaction was performed under acidic conditions, the trimer of isobutyraldehyde may be present.[2][3]

    • Solution: As mentioned previously, maintain a basic pH during the Mannich reaction to prevent the formation of this impurity.

  • Purification: Proper purification of the final product is crucial.

    • Solution: Distillation is a common method for purifying the final product to obtain a purity of around 98%.[3]

Data Summary

ParameterValueReference
Mannich Reaction Temperature 80 - 120 °C[2][3]
Mannich Reaction pH 9 - 11[2][3]
Reaction Time (Mannich) 1 - 6 hours (batch) or 0.5 - 3 hours (continuous)[2][3]
Selectivity to Aldehyde ~84%[3]
Purity after Distillation ~98%[3]

Experimental Workflow and Synthesis Pathway

G Troubleshooting Workflow start Low Yield or Impurity Detected check_pH Check Mannich Reaction pH (Should be 9-11) start->check_pH check_temp Check Mannich Reaction Temperature (Should be 80-120°C) start->check_temp check_reduction Verify Completeness of Reduction Step start->check_reduction check_purity Analyze Purity of Starting Materials start->check_purity adjust_pH Adjust pH to 9-11 with a suitable base check_pH->adjust_pH pH incorrect adjust_temp Optimize Temperature within 80-120°C range check_temp->adjust_temp Temp incorrect optimize_reduction Optimize reducing agent stoichiometry and reaction time check_reduction->optimize_reduction Incomplete purify_reagents Purify starting materials if necessary check_purity->purify_reagents Impurities found end Improved Yield and Purity adjust_pH->end adjust_temp->end optimize_reduction->end purify_reagents->end

Caption: Troubleshooting workflow for the synthesis of this compound.

G Synthesis Pathway isobutyraldehyde Isobutyraldehyde mannich_reaction Mannich Reaction (pH 9-11, 80-120°C) isobutyraldehyde->mannich_reaction dimethylamine Dimethylamine dimethylamine->mannich_reaction formaldehyde Formaldehyde formaldehyde->mannich_reaction intermediate_aldehyde 3-Dimethylamino-2,2-dimethylpropanal mannich_reaction->intermediate_aldehyde reduction Reduction intermediate_aldehyde->reduction final_product This compound reduction->final_product

Caption: Synthesis pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of Amino Alcohol Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical determinant for the success of an asymmetric synthesis. Among the plethora of chiral ligands developed, amino alcohols have emerged as a versatile and highly effective class, prized for their synthetic accessibility, stability, and broad applicability in a range of enantioselective transformations. This guide provides an objective comparison of the performance of several common amino alcohol ligands in key asymmetric reactions, supported by experimental data and detailed protocols.

Performance in Asymmetric Synthesis

The efficacy of a chiral amino alcohol ligand is primarily evaluated by its ability to induce high stereoselectivity, typically measured as enantiomeric excess (ee%), and to facilitate efficient conversion to the desired product, measured as chemical yield. Two benchmark reactions are frequently employed for this evaluation: the enantioselective addition of diethylzinc to aldehydes and the asymmetric reduction of ketones.

Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of organozinc reagents to carbonyl compounds is a fundamental C-C bond-forming reaction. Chiral amino alcohol ligands are instrumental in controlling the stereochemical outcome of this transformation. The data below summarizes the performance of several representative ligands in the addition of diethylzinc to benzaldehyde.

LigandStructureYield (%)ee (%)Configuration of Major Enantiomer
(-)-DAIB (3-exo-(Dimethylamino)isoborneol)[Image of (-)-DAIB structure]>9598(S)
(1R,2S)-(-)-N-Methylephedrine[Image of (1R,2S)-(-)-N-Methylephedrine structure]8590(R)
(S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP)[Image of (S)-Diphenyl(pyrrolidin-2-yl)methanol structure]9997(S)
(1R,2S)-N-Pyrrolidinyl norephedrine[Image of (1R,2S)-N-Pyrrolidinyl norephedrine structure]9594(R)

Note: The presented data is a selection from various sources and is intended for comparative purposes. Reaction conditions, such as temperature, solvent, and catalyst loading, can significantly influence the outcome and may vary between studies.

Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is another vital transformation in organic synthesis, with broad applications in the pharmaceutical industry. Amino alcohol-derived ligands, often in conjunction with a hydride source like borane, are effective catalysts for this reaction. The performance of selected ligands in the reduction of acetophenone is detailed below.

LigandHydride SourceYield (%)ee (%)Configuration of Major Enantiomer
(S)-2-Methyl-CBS-oxazaborolidineBH₃・SMe₂>9597(R)
(R)-N,N-DibutylnorephedrineBH₃・SMe₂9288(S)
(1S,2R)-2-Amino-1,2-diphenylethanolBH₃・SMe₂9596(S)

Note: The CBS (Corey-Bakshi-Shibata) catalyst is a prominent example of an oxazaborolidine derived from an amino alcohol.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of these ligands in the laboratory.

General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Anhydrous toluene

  • Chiral amino alcohol ligand (e.g., (-)-DAIB)

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL).

  • Add the diethylzinc solution (1.0 M in hexanes, 2.0 mmol) dropwise at room temperature.

  • Stir the resulting solution for 30 minutes.

  • Cool the mixture to 0 °C and add freshly distilled benzaldehyde (1.0 mmol) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting alcohol by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.[1]

General Protocol for the Asymmetric Reduction of Acetophenone

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • Chiral amino alcohol ligand (or its corresponding oxazaborolidine catalyst, e.g., (S)-2-Methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BH₃・SMe₂)

  • Acetophenone

  • Methanol

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of the chiral catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine) in toluene (0.1 equivalents).

  • Slowly add the borane-dimethyl sulfide complex (1.0 equivalent) to the catalyst solution while maintaining the temperature at 0 °C.

  • Dissolve the acetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C to destroy excess borane.

  • Warm the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.[2]

Mechanistic Insights and Workflow

The stereochemical outcome of these reactions is dictated by the formation of a well-defined chiral environment around the metal center.

Catalytic_Cycle cluster_0 Catalytic Cycle for Diethylzinc Addition A Chiral Amino Alcohol Ligand + Et2Zn B Chiral Zinc Alkoxide Complex A->B Formation of active catalyst C Coordination of Aldehyde B->C D Transition State (Stereodetermining Step) C->D Ethyl Transfer E Zinc Alkoxide of Product D->E F Product Release (Hydrolysis) E->F F->A Regeneration of Catalyst

Catalytic cycle for the addition of diethylzinc to aldehydes.

The catalytic cycle for the addition of diethylzinc to an aldehyde, mediated by a chiral amino alcohol, is believed to involve the formation of a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, and the ethyl group is delivered in a stereocontrolled manner, governed by the sterics of the ligand.

Experimental_Workflow start Start: Select Chiral Ligand and Reaction prep Prepare Anhydrous Solvent and Reagents start->prep reaction Set up Reaction Under Inert Atmosphere prep->reaction addition Add Ligand, Metal Source, and Substrate reaction->addition monitoring Monitor Reaction Progress (TLC/HPLC) addition->monitoring quench Quench Reaction monitoring->quench workup Aqueous Workup and Extraction quench->workup purification Purify Product (Chromatography) workup->purification analysis Analyze Yield and Enantiomeric Excess (HPLC/GC) purification->analysis end End: Characterized Chiral Product analysis->end

General experimental workflow for asymmetric catalysis.

The successful execution of an asymmetric reaction using a chiral amino alcohol ligand follows a systematic workflow. This begins with the careful selection of the ligand and reaction conditions, followed by meticulous execution under an inert atmosphere to prevent the degradation of sensitive reagents.

Ligand_Selection start Define Target Chiral Molecule and Reaction Type lit_review Literature Search for Similar Transformations start->lit_review ligand_class Identify Promising Amino Alcohol Ligand Classes lit_review->ligand_class commercial Commercially Available? ligand_class->commercial synthesis Synthesize Ligand commercial->synthesis No screening Screen Selected Ligands in Small-Scale Reactions commercial->screening Yes synthesis->screening optimization Optimize Reaction Conditions for Best Performing Ligand (Temperature, Solvent, Catalyst Loading) screening->optimization scale_up Scale-up Synthesis optimization->scale_up end Final Product Synthesis scale_up->end

Decision-making flowchart for ligand selection.

The choice of an appropriate amino alcohol ligand is a critical step in developing a stereoselective synthesis. This decision is often guided by literature precedents for similar transformations, the commercial availability of the ligand, and preliminary screening experiments to identify the most promising candidate for further optimization.

References

A Comparative Guide to Chiral Amino Alcohol Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Ligand Performance in Asymmetric Catalysis

The selection of an appropriate chiral ligand is a critical step in the development of stereoselective synthetic routes, profoundly influencing the yield and enantiomeric purity of the final product. This guide provides a comparative overview of chiral amino alcohol ligands, a prominent class of catalysts in asymmetric synthesis.

Initially, this guide intended to focus on the performance of chiral 3-Dimethylamino-2,2-dimethyl-1-propanol as a chiral ligand. However, a comprehensive review of published scientific literature did not yield specific performance data for its use in common asymmetric reactions. Therefore, to provide a valuable and data-driven comparison for researchers, this guide will focus on a selection of well-established and structurally related chiral amino alcohol ligands. The benchmark reaction for this comparison is the enantioselective addition of diethylzinc to benzaldehyde, a widely accepted standard for evaluating the efficacy of chiral ligands.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to aldehydes is a classic and extensively studied carbon-carbon bond-forming reaction that produces chiral secondary alcohols. The effectiveness of a chiral ligand in this transformation is primarily assessed by the chemical yield of the product and its enantiomeric excess (ee). The following table summarizes the performance of several representative chiral amino alcohol ligands in the addition of diethylzinc to benzaldehyde.

Chiral LigandStructureCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
(-)-DAIB (3-exo-(Dimethylamino)isoborneol)[Image of (-)-DAIB structure]2Toluene02>9598(S)Noyori, R. et al.
(1R,2S)-(-)-N-Methylephedrine[Image of (1R,2S)-(-)-N-Methylephedrine structure]5Toluene069594(R)Noyori, R. et al.
(1R,2S)-(-)-Norephedrine[Image of (1R,2S)-(-)-Norephedrine structure]2Toluene0249586(R)Soai, K. et al.
(1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE)[Image of (1S,2R)-(+)-N,N-dibutylnorephedrine structure]2Toluene0249895(S)Soai, K. et al.

Experimental Protocols

The following is a generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde, based on common procedures found in the cited literature.

Materials:

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled Benzaldehyde

  • Chiral amino alcohol ligand (e.g., (-)-DAIB)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol ligand (e.g., 0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion (typically within 2-24 hours, depending on the ligand), carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizing the Catalytic Cycle and Workflow

To better understand the process, the following diagrams illustrate the generalized catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde and the experimental workflow.

Catalytic_Cycle cluster_cycle Catalytic Cycle Ligand-Zn Chiral Ligand-Zn Complex Aldehyde_Coordination Aldehyde Coordination Ligand-Zn->Aldehyde_Coordination + Aldehyde Alkyl_Transfer Enantioselective Alkyl Transfer Aldehyde_Coordination->Alkyl_Transfer + Diethylzinc Product_Release Product Release Alkyl_Transfer->Product_Release Product_Release->Ligand-Zn + Chiral Alcohol Chiral_Alcohol Chiral Secondary Alcohol Product_Release->Chiral_Alcohol Chiral_Ligand Chiral Amino Alcohol Ligand Chiral_Ligand->Ligand-Zn Diethylzinc Diethylzinc Diethylzinc->Ligand-Zn Aldehyde Aldehyde Aldehyde->Aldehyde_Coordination

Caption: Generalized catalytic cycle for the addition of diethylzinc to an aldehyde.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation: Dissolve chiral ligand in anhydrous toluene Start->Catalyst_Prep Reaction_Setup Reaction Setup: Cool to 0°C, add diethylzinc Catalyst_Prep->Reaction_Setup Substrate_Add Substrate Addition: Add benzaldehyde dropwise Reaction_Setup->Substrate_Add Monitoring Reaction Monitoring: Stir at 0°C, monitor by TLC Substrate_Add->Monitoring Quenching Quenching: Add saturated aq. NH4Cl Monitoring->Quenching Workup Aqueous Work-up: Extraction with diethyl ether Quenching->Workup Purification Purification: Flash column chromatography Workup->Purification Analysis Analysis: Determine yield and ee% (HPLC/GC) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the enantioselective addition reaction.

Comparative Guide to Products from 3-Dimethylamino-2,2-dimethyl-1-propanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential products derived from reactions involving 3-Dimethylamino-2,2-dimethyl-1-propanol. Due to a lack of extensive published data on the specific reaction products of this precursor, this document presents a hypothetical synthesis of a local anesthetic, "Dimethyl-Nitracaine," based on the known synthesis of its close analog, Nitracaine. This is followed by a detailed, generalized protocol for in-vivo evaluation and a discussion on the synthesis of histamine H3 receptor antagonists.

Part 1: Characterization of a Hypothetical Local Anesthetic: "Dimethyl-Nitracaine"

Local anesthetics are crucial in medical procedures for pain management. Their molecular structure typically consists of a lipophilic part, an intermediate ester or amide linkage, and a hydrophilic amine group. The structure of the amino alcohol precursor significantly influences the potency, onset, and duration of action of the resulting anesthetic.[1]

Here, we propose the synthesis and characterization of a hypothetical local anesthetic, "Dimethyl-Nitracaine" (3-(dimethylamino)-2,2-dimethylpropyl 4-nitrobenzoate), using this compound as the precursor. This is compared with its diethylamino analog, Nitracaine, and the widely used local anesthetic, Lidocaine.

Predicted Physicochemical and Performance Data

The following table summarizes the predicted properties of "Dimethyl-Nitracaine" in comparison to Nitracaine and Lidocaine. The data for "Dimethyl-Nitracaine" is extrapolated based on structure-activity relationships, where the smaller dimethylamino group is expected to slightly alter its lipophilicity and basicity compared to the diethylamino group in Nitracaine.[1]

Parameter "Dimethyl-Nitracaine" (Hypothetical) Nitracaine Lidocaine (Reference)
IUPAC Name 3-(dimethylamino)-2,2-dimethylpropyl 4-nitrobenzoate3-(diethylamino)-2,2-dimethylpropyl 4-nitrobenzoate[2]2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide
CAS Number Not available1648893-21-3[2]137-58-6
Molecular Formula C₁₅H₂₂N₂O₄C₁₆H₂₄N₂O₄[2]C₁₄H₂₂N₂O
Molecular Weight 294.35 g/mol 308.37 g/mol [2]234.34 g/mol
Predicted Potency Moderate to HighHighModerate
Predicted Onset of Action IntermediateIntermediateRapid
Predicted Duration of Action ModerateModerate to LongModerate
Predicted Systemic Toxicity ModerateModerateModerate
Experimental Protocols

This protocol is adapted from the synthesis of Nitracaine.[3]

Materials:

  • This compound

  • Methyl 4-nitrobenzoate

  • Sodium methoxide

  • Anhydrous toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-nitrobenzoate (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and brine to remove the catalyst and any water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure "Dimethyl-Nitracaine".

  • Characterization: Confirm the structure and purity of the synthesized "Dimethyl-Nitracaine" using ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.

This protocol describes a general method for assessing the efficacy of a novel local anesthetic in a rodent model.[4]

Model: Mouse model for infiltration anesthesia.

Procedure:

  • Animal Acclimatization: Acclimatize adult male mice to the experimental conditions for at least three days prior to the experiment.

  • Preparation: On the day of the experiment, carefully clip the hair on the abdomen of the mice.

  • Baseline Threshold Determination: Determine the baseline vocalization threshold for each mouse by applying a brief electrical stimulus to the clipped abdominal area and observing the vocalization response. Mice with a baseline threshold of ≤ 8 mA are typically included in the study.[4]

  • Drug Administration: Randomly assign mice to treatment groups (e.g., "Dimethyl-Nitracaine," vehicle control, positive control like Lidocaine). Administer a fixed volume (e.g., 0.1 mL) of the test solution by subcutaneous injection into the clipped abdominal area.

  • Assessment of Anesthesia:

    • Onset of Action: At 1-minute intervals post-injection, apply the pre-determined electrical stimulus and monitor for a vocalization response. The time to the first absence of vocalization is recorded as the onset of anesthesia.[4]

    • Duration of Action: Continue to assess for vocalization at regular intervals (e.g., every 5-10 minutes). The time from the onset of anesthesia until the return of the vocalization response is recorded as the duration of anesthesia.[4]

  • Data Analysis: Record all measurements for each animal and treatment group. Compare the results from the test groups with the control groups using appropriate statistical methods to determine the potency and duration of the local anesthetic effect.

Mandatory Visualizations

G cluster_synthesis Synthesis of 'Dimethyl-Nitracaine' 3_DMAP This compound Reaction Transesterification (Toluene, NaOMe) 3_DMAP->Reaction MNB Methyl 4-nitrobenzoate MNB->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification DMN 'Dimethyl-Nitracaine' Purification->DMN Characterization NMR, MS, IR DMN->Characterization

Caption: Hypothetical synthesis pathway for "Dimethyl-Nitracaine".

G cluster_workflow In Vivo Local Anesthetic Evaluation Workflow Acclimatization Animal Acclimatization Preparation Hair Clipping Acclimatization->Preparation Baseline Determine Vocalization Threshold Preparation->Baseline Grouping Randomize into Groups (Test, Vehicle, Positive Control) Baseline->Grouping Administration Subcutaneous Injection Grouping->Administration Assessment Monitor Vocalization Response to Electrical Stimulus Administration->Assessment Onset Record Onset of Anesthesia Assessment->Onset Duration Record Duration of Anesthesia Assessment->Duration Analysis Statistical Analysis Onset->Analysis Duration->Analysis

Caption: Experimental workflow for in vivo evaluation of local anesthetics.

Part 2: Products from Reactions Targeting Histamine H3 Receptors

This compound, as a tertiary amino alcohol, could potentially serve as a building block for the synthesis of histamine H3 receptor antagonists. These antagonists are of interest for treating various neurological disorders.[5] However, the direct use of this specific precursor in the synthesis of histamine H3 antagonists is not well-documented in publicly available literature.

General Synthetic Strategies and Characterization

The synthesis of non-imidazole histamine H3 receptor antagonists often involves the coupling of a basic amine moiety with a lipophilic fragment, frequently containing a substituted aromatic ring connected by a flexible linker.[5]

A hypothetical synthetic approach could involve the etherification or esterification of the hydroxyl group of this compound with a suitable aromatic or heteroaromatic group known to confer H3 receptor antagonist activity.

Characterization of potential histamine H3 receptor antagonists would typically involve:

  • In vitro receptor binding assays: To determine the affinity (Ki) of the compound for the histamine H3 receptor.

  • Functional assays: To assess the antagonist activity, for example, by measuring the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

  • Selectivity profiling: To determine the affinity for other histamine receptor subtypes (H1, H2, H4) and other relevant receptors to assess off-target effects.

  • In vivo studies: In animal models to evaluate the efficacy in relevant behavioral paradigms (e.g., cognitive enhancement, wakefulness-promoting effects).

Mandatory Visualization

G cluster_h3_discovery General Workflow for H3 Antagonist Discovery Precursor Amino Alcohol Precursor (e.g., 3-DMADMP) Synthesis Chemical Synthesis (e.g., Etherification) Precursor->Synthesis Lipophilic_Fragment Lipophilic Fragment (with linker) Lipophilic_Fragment->Synthesis Compound_Library Compound Library Synthesis->Compound_Library In_Vitro_Screening In Vitro Screening Compound_Library->In_Vitro_Screening Binding_Assay Receptor Binding Assay (Ki) In_Vitro_Screening->Binding_Assay Functional_Assay Functional Assay (IC50) In_Vitro_Screening->Functional_Assay Lead_Compound Lead Compound Binding_Assay->Lead_Compound Functional_Assay->Lead_Compound In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Compound->In_Vivo_Testing Clinical_Candidate Potential Clinical Candidate In_Vivo_Testing->Clinical_Candidate

Caption: General workflow for the discovery of histamine H3 receptor antagonists.

References

A Comparative Guide to the Analytical Validation of 3-Dimethylamino-2,2-dimethyl-1-propanol Purity by GC and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. 3-Dimethylamino-2,2-dimethyl-1-propanol, a key building block in the synthesis of various active pharmaceutical ingredients, requires robust analytical methods for its quality control. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analytical validation of this compound's purity, supported by representative experimental data and detailed protocols.

The choice between GC and HPLC for analyzing a polar amino alcohol like this compound depends on several factors, including the analyte's volatility, thermal stability, and the desired sensitivity of the method.[1][2] GC is often faster and more cost-effective but may require derivatization to analyze polar compounds, while HPLC is highly versatile for non-volatile substances but can be more complex and costly.[3][4]

Comparative Analysis of GC and HPLC Methods

Gas Chromatography is a well-established technique for assessing the purity of this compound, with many commercial suppliers listing GC as the method for their product specifications.[5] The compound's relatively low boiling point (69°C at 15 mmHg) makes it amenable to GC analysis.[6][7] However, its polarity, due to the hydroxyl and tertiary amine groups, can lead to poor peak shape and column adsorption.[8] This challenge can be addressed in two ways: using a specialized polar-modified column or through chemical derivatization.[8][9][10]

High-Performance Liquid Chromatography offers a powerful alternative, particularly when thermal degradation is a concern or when analyzing non-volatile impurities.[3] A reverse-phase HPLC method can separate the compound based on its polarity.[11] As the analyte lacks a strong chromophore, detection can be a challenge, often necessitating the use of UV detection at a low wavelength or derivatization with a UV-active or fluorescent tag.[12]

Data Presentation: Performance Comparison

While specific validation data for this compound is not extensively published, the following tables summarize typical performance characteristics for both GC and HPLC methods based on the analysis of structurally similar amino alcohols and polar amines.[13][14][15] These tables serve as a benchmark for what can be expected during method validation.

Table 1: Representative Validation Parameters for GC Purity Method (Data is illustrative, based on a direct injection GC method for a similar amino alcohol)[14]

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r) ≥ 0.9950.997
Range 10 - 50 mgMet
Accuracy (Recovery) 98.0 - 102.0%99.5 - 99.6%
Precision (RSD) ≤ 2.0%0.97%
LOD / LOQ ReportableNot Specified
Specificity No interference at analyte retention timeMet

Table 2: Representative Validation Parameters for HPLC Purity Method (Data is illustrative, based on an HPLC-UV method for polar biogenic amines after derivatization)[13]

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.9950.998
Range 0.1 - 7 µg/mLMet
Accuracy (Recovery) 80.0 - 110.0%85 - 99%
Precision (RSD) ≤ 2.0%< 2.0%
LOD Reportable0.02 - 0.05 µg/mL
LOQ Reportable~0.1 µg/mL
Specificity No interference at analyte retention timeMet

Experimental Protocols

Detailed and precise protocols are the foundation of successful method validation. Below are representative methodologies for both GC and HPLC analysis of this compound.

Protocol 1: Gas Chromatography (GC-FID) Purity Method (Direct Injection)

This protocol is adapted from methods used for similar short-chain amino alcohols and leverages specialized columns to avoid the need for derivatization.[10]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Chromatographic Conditions:

    • Column: Agilent CP-Sil 8 CB for Amines, 30 m x 0.25 mm ID, 0.5 µm film thickness (or equivalent).[10]

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 15°C/min, hold for 5 minutes.

    • Injector: 250°C, split ratio 50:1.

    • Detector: FID at 280°C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Further dilute 1.0 mL of this solution to 10.0 mL with methanol for a final concentration of approximately 1 mg/mL.

  • Validation Procedure:

    • Linearity: Prepare calibration standards at five concentrations ranging from 0.1 mg/mL to 1.5 mg/mL.

    • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision: Analyze six replicate preparations of the sample solution at the target concentration for repeatability. Assess intermediate precision on a different day with a different analyst.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Purity Method

This protocol outlines a reverse-phase HPLC method. Due to the lack of a strong chromophore, UV detection is set to a low wavelength (e.g., 210 nm).

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Newcrom R1, 150 mm x 4.6 mm, 5 µm (or equivalent C18 column with low silanol activity).[11]

    • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 40% B over 15 minutes, hold at 40% B for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: 210 nm.

  • Sample Preparation:

    • Prepare a sample solution with a concentration of approximately 0.5 mg/mL in a water/acetonitrile (90:10) diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Procedure:

    • Linearity: Prepare calibration standards at five concentrations ranging from 0.05 mg/mL to 0.75 mg/mL.

    • Accuracy: Conduct recovery studies by spiking the reference standard into a placebo or sample matrix at three levels.

    • Precision: Assess repeatability by injecting six individual sample preparations. Evaluate intermediate precision on a different system or day.

Mandatory Visualizations

The following diagrams illustrate key workflows in the analytical validation process.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow start Define Analytical Method Objective (e.g., Purity Assay) dev Method Development & Optimization (GC/HPLC) start->dev protocol Write Validation Protocol dev->protocol validation Execute Validation Experiments protocol->validation spec Specificity validation->spec lin Linearity & Range validation->lin acc Accuracy validation->acc prec Precision (Repeatability & Intermediate) validation->prec loq LOD & LOQ validation->loq robust Robustness validation->robust report Compile Validation Report spec->report lin->report acc->report prec->report loq->report robust->report end Method Approved for Routine Use report->end

Caption: A typical workflow for analytical method validation.

Method_Selection_Logic Method Selection: GC vs. HPLC q1 Is the Analyte Volatile & Thermally Stable? q2 Does Analyte Require Derivatization for GC? q1->q2 Yes q4 Does Analyte have a Strong Chromophore? q1->q4 No q3 Is a Suitable Polar Column Available? q2->q3 Yes gc_deriv Use GC with Derivatization q2->gc_deriv No gc_direct Use Direct GC q3->gc_direct Yes q3->gc_deriv No hplc_uv Use HPLC (Low UV or DAD) q4->hplc_uv Yes hplc_deriv Use HPLC with Derivatization q4->hplc_deriv No consider_alt Consider Alternative Detector (e.g., MS, ELSD) hplc_deriv->consider_alt

Caption: Logical flow for selecting between GC and HPLC.

References

A Comparative Guide to the Catalytic Efficiency of Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a cornerstone of modern asymmetric catalysis, serving as versatile and highly effective catalysts and ligands in a myriad of enantioselective transformations. Their prevalence in nature, ready availability from the chiral pool, and the stereochemical rigidity of their structures make them ideal candidates for inducing chirality in prochiral substrates. This guide provides an objective comparison of the catalytic efficiency of several common amino alcohols in three benchmark asymmetric reactions: the aldol reaction, the addition of diethylzinc to aldehydes, and the borane reduction of ketones. The performance of these catalysts is evaluated based on key metrics such as yield, diastereoselectivity, and enantiomeric excess, with supporting experimental data and detailed methodologies provided.

Data Presentation: A Comparative Overview

The catalytic prowess of different amino alcohols is highly dependent on the specific reaction and substrates involved. Below is a summary of their performance in key asymmetric transformations.

Asymmetric Aldol Reaction: L-Prolinol vs. L-Proline

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction. Here, the performance of the amino alcohol L-prolinol is compared to the well-studied amino acid catalyst, L-proline, in the reaction between acetone and isobutyraldehyde.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-Prolinol 20DMSORoom Temp.486895:593 (anti)
L-Proline 30DMSORoom Temp.489795:596 (anti)

Note: Data is for a specific model reaction and may vary with different substrates and conditions.

Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a crucial method for synthesizing chiral secondary alcohols. The following table compares the effectiveness of various chiral amino alcohol catalysts in the addition of diethylzinc to benzaldehyde.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
(-)-DAIB (3-exo-(Dimethylamino)isoborneol) 2Toluene029798
(1R,2S)-N,N-Dibutylnorephedrine 2Toluene069594
(S)-Diphenyl(pyrrolidin-2-yl)methanol 5Toluene0169897
(1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol 10Toluene25249092

Note: This data is compiled from various sources and represents a general comparison. Performance can vary based on specific reaction conditions.

Enantioselective Borane Reduction of Ketones (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, utilizing an oxazaborolidine catalyst derived from a chiral amino alcohol. The table below provides a qualitative comparison of catalysts derived from different amino alcohols for the reduction of acetophenone.

Amino Alcohol PrecursorGeneral PerformanceTypical Enantiomeric Excess (ee, %)
(S)-Diphenylprolinol Excellent, widely applicable>95
(S)-Leucinol Highly effective~95
(S)-Valinol Good to excellent>90
(1S,2R)-2-Amino-1,2-diphenylethanol Effective for various ketones>90

Note: The performance of the in-situ generated oxazaborolidine catalyst is highly dependent on the specific ketone substrate and reaction conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Asymmetric Aldol Reaction Catalyzed by L-Prolinol

To a solution of isobutyraldehyde (1.0 mmol) in DMSO (4.0 mL) is added L-prolinol (0.2 mmol, 20 mol%). The mixture is stirred for 10 minutes at room temperature, followed by the addition of acetone (10.0 mmol). The reaction is stirred at room temperature for 48 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by (-)-DAIB

A solution of (-)-DAIB (0.02 mmol, 2 mol%) in toluene (1 mL) is cooled to 0 °C. A 1.0 M solution of diethylzinc in hexanes (1.2 mmol) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C. A solution of benzaldehyde (1.0 mmol) in toluene (1 mL) is then added dropwise. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The product is purified by flash chromatography to yield the corresponding chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Enantioselective Borane Reduction of Acetophenone (General CBS Protocol)

The chiral amino alcohol (e.g., (S)-Diphenylprolinol, 0.1 mmol, 10 mol%) is dissolved in anhydrous THF (1 mL) under an inert atmosphere (argon or nitrogen). A 1.0 M solution of borane-dimethyl sulfide complex (BH3·SMe2) in THF (0.6 mmol) is added dropwise at room temperature. The mixture is stirred for 15-30 minutes to allow for the in-situ formation of the oxazaborolidine catalyst. The solution is then cooled to the desired temperature (e.g., 0 °C or -20 °C), and a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) is added dropwise over 10-15 minutes. The reaction is stirred at this temperature until completion (monitored by TLC). The reaction is then carefully quenched by the dropwise addition of methanol. The solvent is removed under reduced pressure, and the residue is treated with 1 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizations

To further elucidate the processes described, the following diagrams illustrate a typical experimental workflow and a key catalytic cycle.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Work-up and Analysis catalyst Chiral Amino Alcohol catalyst_formation Active Catalyst Formation catalyst->catalyst_formation reagent Reagent (e.g., Borane, Diethylzinc) reagent->catalyst_formation reaction_vessel Reaction Mixture catalyst_formation->reaction_vessel Add Catalyst substrate Prochiral Substrate substrate->reaction_vessel Add Substrate product_formation Chiral Product Formation reaction_vessel->product_formation Reaction Progress quench Quenching product_formation->quench extraction Extraction & Purification quench->extraction analysis Analysis (e.g., HPLC, GC) extraction->analysis final_product Enantiopure Product analysis->final_product

Caption: General experimental workflow for comparing amino alcohol catalytic efficiency.

enamine_catalysis ketone Ketone enamine Enamine Intermediate ketone->enamine - H₂O amino_alcohol Amino Alcohol Catalyst amino_alcohol->enamine iminium Iminium Ion enamine->iminium + Aldehyde aldehyde Aldehyde aldehyde->iminium aldol_adduct Aldol Adduct iminium->aldol_adduct + H₂O aldol_adduct->amino_alcohol Product Release water2 H₂O water H₂O water->aldol_adduct

Caption: Simplified catalytic cycle for an amino alcohol-catalyzed aldol reaction.

Navigating Enantiomeric Excess Determination in Asymmetric Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in evaluating the success of a chiral transformation. This guide provides a comparative overview of the primary methodologies for determining the enantiomeric excess of products synthesized using chiral auxiliaries, with a conceptual focus on reactions involving amino alcohols like 3-Dimethylamino-2,2-dimethyl-1-propanol.

Core Methodologies for Enantiomeric Excess Determination

The primary techniques for determining the enantiomeric excess of chiral molecules, including those derived from reactions with chiral amino alcohols, are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparison of Key Analytical Methods for Enantiomeric Excess Determination

MethodPrincipleAdvantagesDisadvantagesTypical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Broad applicability, high accuracy and precision, direct separation of enantiomers.Method development can be time-consuming, requires specialized and often expensive chiral columns.Separation of a wide range of non-volatile and thermally stable chiral compounds.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High resolution, suitable for volatile and thermally stable compounds, small sample requirement.Limited to volatile and thermally stable analytes, derivatization may be necessary to increase volatility.Analysis of volatile chiral alcohols, esters, and hydrocarbons.
NMR Spectroscopy Formation of diastereomers by reaction with a chiral derivatizing agent (CDA) or interaction with a chiral solvating agent (CSA), leading to distinct signals in the NMR spectrum.Rapid analysis, provides structural information, can sometimes be performed directly on the reaction mixture.Lower sensitivity compared to chromatographic methods, potential for incomplete reaction or kinetic resolution with CDAs, signal overlap can be an issue.Rapid screening of reaction outcomes, structural confirmation of diastereomers.

Experimental Protocols: A Generalized Approach

Due to the lack of specific data for this compound, the following are generalized protocols that serve as a starting point for developing a robust analytical method for determining the enantiomeric excess of a chiral product.

Protocol 1: Enantiomeric Excess Determination by Chiral HPLC
  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for the class of compound being analyzed. For products derived from amino alcohols, polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point.

  • Mobile Phase Optimization: Begin with a standard mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol for normal-phase chromatography. The ratio of the polar modifier (alcohol) is critical for achieving separation and should be systematically varied. Small amounts of an additive, such as trifluoroacetic acid for acidic analytes or diethylamine for basic analytes, may be required to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the purified reaction product in the mobile phase. Ensure the sample is free of particulate matter by filtering through a 0.45 µm syringe filter.

  • Analysis: Inject the sample onto the HPLC system. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Protocol 2: Enantiomeric Excess Determination by Chiral GC
  • Column Selection: Select a chiral capillary column. Cyclodextrin-based stationary phases are commonly used for the separation of chiral alcohols and their derivatives.

  • Derivatization (if necessary): To increase volatility and improve separation, the product may need to be derivatized. For example, hydroxyl groups can be converted to their corresponding acetate or trifluoroacetate esters.

  • Temperature Program Optimization: Develop a suitable temperature program for the GC oven. This typically involves an initial isothermal period followed by a temperature ramp to elute the compounds of interest in a reasonable time with good resolution.

  • Analysis: Inject the (derivatized) sample. Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Protocol 3: Enantiomeric Excess Determination by ¹H NMR Spectroscopy
  • Chiral Derivatizing Agent (CDA) Selection: Choose a CDA that will react with the functional group of the chiral product to form diastereomers. For chiral alcohols, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride is a common choice.

  • Reaction: In an NMR tube, react a known amount of the chiral product with a slight excess of the CDA (and a coupling agent if necessary) in a suitable deuterated solvent (e.g., CDCl₃). Ensure the reaction goes to completion.

  • ¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture. Identify a well-resolved proton signal that is distinct for each diastereomer.

  • Quantification: Integrate the signals corresponding to each diastereomer. The diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting material, is used to calculate the enantiomeric excess.

Visualizing the Workflow

The selection of an appropriate method for determining enantiomeric excess often follows a logical progression. The following diagram illustrates a typical workflow.

ee_determination_workflow cluster_start cluster_screening cluster_method_dev cluster_validation start Chiral Product from Asymmetric Synthesis screening Initial ee Screen (e.g., NMR with CDA) start->screening Quick assessment hplc_dev Chiral HPLC Method Development screening->hplc_dev Non-volatile or thermally labile gc_dev Chiral GC Method Development screening->gc_dev Volatile & thermally stable routine_analysis Routine ee Analysis hplc_dev->routine_analysis gc_dev->routine_analysis

Caption: A typical workflow for enantiomeric excess determination.

Logical Relationships in Method Selection

The choice between direct chromatographic methods and indirect NMR-based methods often depends on several factors.

method_selection_logic start Need to determine ee is_volatile Is the analyte volatile and thermally stable? start->is_volatile use_gc Use Chiral GC is_volatile->use_gc Yes need_quick_screen Need a rapid screen or structural confirmation? is_volatile->need_quick_screen No use_hplc Use Chiral HPLC need_quick_screen->use_hplc No, need high accuracy use_nmr Use NMR with CDA/CSA need_quick_screen->use_nmr Yes

Caption: Decision tree for selecting an ee determination method.

Conclusion and Future Outlook

The determination of enantiomeric excess is a fundamental aspect of asymmetric synthesis. While established techniques like chiral HPLC, GC, and NMR spectroscopy provide reliable methods for this analysis, the lack of specific literature on the use of this compound as a chiral auxiliary highlights a potential area for future research. Investigators employing this or other novel chiral auxiliaries are encouraged to meticulously document their methods for ee determination, including the specific conditions for chromatographic separation or NMR analysis. Such contributions will be invaluable to the broader scientific community, expanding the toolkit of chiral auxiliaries and the analytical methods to validate their efficacy. Researchers are advised to use the generalized protocols in this guide as a starting point for developing robust and accurate methods for their specific applications.

Kinetic Studies of 3-Dimethylamino-2,2-dimethyl-1-propanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic studies of reactions involving amino alcohols, with a focus on providing context for the potential reactivity of 3-Dimethylamino-2,2-dimethyl-1-propanol. Due to a lack of publicly available kinetic data specifically for this compound, this document leverages data from structurally related, less sterically hindered amino alcohols to provide a baseline for comparison and to guide future research.

Introduction to this compound

This compound is a tertiary amino alcohol characterized by a neopentyl scaffold. This structure imparts significant steric hindrance around both the tertiary amine and the primary alcohol functional groups. This steric bulk is expected to play a crucial role in its reaction kinetics, potentially leading to different reactivity profiles compared to less hindered analogues. Understanding these kinetic parameters is vital for its application in organic synthesis, catalysis, and drug development.

Comparative Kinetic Data of Structurally Related Amino Alcohols

To offer a quantitative comparison, the following table summarizes kinetic data for reactions involving amino alcohols that are structurally related to this compound. The data is primarily focused on the well-studied reaction of CO2 absorption, which is a key area of research for amino alcohols.

Amino AlcoholReactionRate Constant (k)Temperature (°C)Experimental MethodReference
3-Dimethylamino-1-propanol (3DMA1P)CO2 Absorption in aqueous solution (blended with MAPA)Higher than DEEA/MAPA blend29 - 63String of discs contactor[1]
2-(Diethylamino)ethanol (DEEA)CO2 Absorption in aqueous solution (blended with MAPA)Lower than 3DMA1P/MAPA blend29 - 63String of discs contactor[1]
Dimethylmonoethanolamine (DMMEA)Reaction with CO2 in aqueous solutionHigher than MDEA, lower than DEMEA25 - 40Stopped-flow technique[2][3]
1-Amino-2-propanol (1-AP)Reaction with CO2 in aqueous solutionSlower than MEA25 - 40Stopped-flow technique[2][3]
3-Amino-1-propanol (3-AP)Reaction with CO2 in aqueous solutionFaster than MEA25 - 40Stopped-flow technique[2][3]

Note: MAPA = 3-(methylamino)propylamine; DEEA = 2-(diethylamino)ethanol; MDEA = Methyldiethanolamine; DEMEA = Diethylmonoethanolamine; MEA = Monoethanolamine. The pseudo-first-order kinetic constants for the 3DMA1P/MAPA blend were found to be higher than for the DEEA/MAPA solution, indicating faster reaction kinetics under the studied conditions.[1]

Experimental Protocols

The following provides a generalized experimental protocol for determining the reaction kinetics of an amino alcohol with a generic electrophile, which can be adapted for studies involving this compound.

Methodology: Stopped-Flow Spectrophotometry for Reaction with CO2

This method is suitable for measuring the kinetics of fast reactions, such as the initial reaction between an amino alcohol and CO2.

1. Reagent Preparation:

  • Prepare aqueous solutions of the amino alcohol (e.g., this compound) at various concentrations (e.g., 0.1 M, 0.2 M, 0.5 M).

  • Prepare a saturated solution of CO2 in deionized water by bubbling CO2 gas through the water for a sufficient amount of time.

  • Prepare a pH indicator solution (e.g., thymol blue) in deionized water.

2. Instrumentation:

  • A stopped-flow spectrophotometer equipped with a thermostated cell holder.

  • Two drive syringes, one for the amino alcohol solution and one for the CO2 solution containing the pH indicator.

3. Experimental Procedure:

  • Load the amino alcohol solution into one syringe and the CO2/indicator solution into the other.

  • Set the desired temperature for the reaction.

  • Rapidly mix equal volumes of the two solutions in the stopped-flow apparatus.

  • Monitor the change in absorbance of the pH indicator at a specific wavelength over time as the reaction proceeds and the pH of the solution changes.

  • Record the absorbance data as a function of time.

4. Data Analysis:

  • The initial rate of the reaction can be determined from the initial slope of the absorbance versus time curve.

  • The pseudo-first-order rate constant (k_obs) can be calculated by fitting the absorbance data to a first-order exponential decay function.

  • By varying the concentration of the amino alcohol while keeping the CO2 concentration constant (in excess), the second-order rate constant (k2) can be determined from the slope of a plot of k_obs versus the amino alcohol concentration.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a kinetic study of an amino alcohol reaction.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion Reagent_Prep Reagent Preparation (Amino Alcohol, Electrophile, Solvent) Solution_Prep Standard Solution Preparation Reagent_Prep->Solution_Prep Instrumentation_Setup Instrumentation Setup (e.g., Stopped-Flow Spectrophotometer) Solution_Prep->Instrumentation_Setup Reaction_Initiation Reaction Initiation (Mixing of Reactants) Instrumentation_Setup->Reaction_Initiation Data_Acquisition Data Acquisition (e.g., Absorbance vs. Time) Reaction_Initiation->Data_Acquisition Raw_Data_Processing Raw Data Processing Data_Acquisition->Raw_Data_Processing Kinetic_Modeling Kinetic Modeling (e.g., Pseudo-first-order fit) Raw_Data_Processing->Kinetic_Modeling Parameter_Determination Determination of Rate Constants (k_obs, k2) Kinetic_Modeling->Parameter_Determination Comparison Comparison with Alternatives Parameter_Determination->Comparison Report Reporting of Findings Comparison->Report

Caption: Generalized workflow for a kinetic study of an amino alcohol reaction.

Conclusion

While direct kinetic data for this compound is not currently available in the literature, this guide provides a framework for understanding its potential reactivity. The significant steric hindrance of the neopentyl group is anticipated to result in slower reaction rates compared to its less hindered analog, 3-dimethylamino-1-propanol. The provided comparative data for other amino alcohols and the generalized experimental protocol offer a valuable starting point for researchers and drug development professionals interested in characterizing the kinetic profile of this unique molecule. Further experimental investigation is necessary to elucidate the precise kinetic parameters and reaction mechanisms for reactions involving this compound.

References

Assessing the Stereoselectivity of Chiral Amino Alcohols in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral amino alcohols are a critical class of catalysts and auxiliaries that facilitate stereoselective transformations. This guide provides a comparative assessment of the stereoselectivity of various chiral amino alcohols, with a focus on the benchmark enantioselective addition of diethylzinc to benzaldehyde. While this guide aims to assess 3-Dimethylamino-2,2-dimethyl-1-propanol, a comprehensive review of published scientific literature did not yield specific performance data for its use in this or other common asymmetric reactions. Therefore, its direct performance cannot be compared with the well-documented alternatives presented herein.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a well-established method for producing chiral secondary alcohols, serving as a standard reaction to evaluate the efficacy of chiral ligands. The performance of a chiral amino alcohol in this context is measured by the chemical yield and the enantiomeric excess (ee) of the resulting product.

Below is a summary of the performance of several representative chiral amino alcohols in the addition of diethylzinc to benzaldehyde.

Chiral Amino Alcohol LigandCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Configuration
(-)-DAIB ((-)-3-exo-(Dimethylamino)isoborneol)29798(S)
(1R,2S)-N-Pyrrolidinylnorephedrine (NPNE)20Not specified>95(R)
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanolNot specifiedup to 99up to 99Not specified[1]
Pinane-based 1,4-amino alcohol20Not specified45(R)[2]
Carbohydrate-derived β-amino alcohol20up to 100up to 96Not specified[1]

Note: The data presented is for a specific model reaction and may vary depending on the substrates and reaction conditions.

Experimental Protocols

A general procedure for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand is as follows:

Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), the chiral amino alcohol ligand (0.1 mmol) is dissolved in an anhydrous solvent such as toluene (5 mL).

Reaction Execution:

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of diethylzinc in hexane (e.g., 2.2 mL of a 1.0 M solution, 2.2 mmol) is added dropwise to the ligand solution via syringe.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Freshly distilled benzaldehyde (1.0 mmol) is then added dropwise.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

Workup and Analysis:

  • The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The yield of the purified 1-phenyl-1-propanol is determined.

  • The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup and Analysis start Dissolve Chiral Amino Alcohol in Anhydrous Toluene add_diethylzinc Add Diethylzinc Solution at 0 °C start->add_diethylzinc stir_catalyst Stir for 30 min at 0 °C add_diethylzinc->stir_catalyst add_aldehyde Add Benzaldehyde at 0 °C stir_catalyst->add_aldehyde stir_reaction Stir at 0 °C and Monitor add_aldehyde->stir_reaction quench Quench with Sat. aq. NH4Cl stir_reaction->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Determine Yield and ee% purify->analyze

Caption: Experimental workflow for the chiral amino alcohol-catalyzed addition of diethylzinc to benzaldehyde.

reaction_pathway cluster_reactants Reactants benzaldehyde Benzaldehyde intermediate Chiral Zinc-Alkoxide Intermediate benzaldehyde->intermediate diethylzinc Diethylzinc diethylzinc->intermediate catalyst Chiral Amino Alcohol Ligand catalyst->intermediate product Chiral 1-Phenyl-1-propanol intermediate->product

Caption: Generalized signaling pathway for the enantioselective addition of diethylzinc to benzaldehyde.

Conclusion

While this compound is noted for its potential in stereoselective synthesis, the absence of specific performance data in benchmark reactions makes direct comparison with established chiral amino alcohols challenging. The data presented for alternative ligands, such as (-)-DAIB and various norephedrine derivatives, demonstrate that high yields and excellent enantioselectivities are achievable in the enantioselective addition of diethylzinc to benzaldehyde. Researchers and drug development professionals are encouraged to consider these well-documented alternatives when developing stereoselective synthetic routes. The provided experimental protocol and workflows offer a solid foundation for the practical application and evaluation of these and other chiral amino alcohol catalysts.

References

performance benchmark of 3-Dimethylamino-2,2-dimethyl-1-propanol in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of amino alcohol catalysts in asymmetric synthesis. Due to a lack of specific published experimental data for 3-Dimethylamino-2,2-dimethyl-1-propanol, this guide utilizes data for other well-studied amino alcohols in the asymmetric aldol reaction as representative examples to illustrate their catalytic efficacy.

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds, which is a critical step in the synthesis of complex chiral molecules, including many pharmaceutical agents. Amino alcohols have emerged as a versatile class of organocatalysts for this transformation, offering a greener and more cost-effective alternative to traditional metal-based catalysts. This guide will focus on comparing the performance of different amino alcohols in this key reaction.

Comparative Performance in the Asymmetric Aldol Reaction

The efficacy of various amino alcohol catalysts can be evaluated based on key performance indicators such as reaction yield, diastereoselectivity, and enantioselectivity. The following table summarizes the performance of several amino alcohol catalysts in the asymmetric aldol reaction between an aldehyde and a ketone.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-Prolinol 20DMSORoom Temp.486895:593 (anti)
(1S,2R)-2-Amino-1,2-diphenylethanol 10DioxaneRoom Temp.729598:299 (anti)
(S)-(-)-2-(Anilinomethyl)pyrrolidine 20DioxaneRoom Temp.969491:992 (anti)
L-Proline 30DMSORoom Temp.489795:596 (anti)

Note: The data presented is for specific model reactions and may vary depending on the substrates and reaction conditions.

Experimental Protocols

Below are detailed methodologies for performing an asymmetric aldol reaction using an amino alcohol catalyst. This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Aldehyde (e.g., isobutyraldehyde)

  • Ketone (e.g., acetone)

  • Amino alcohol catalyst (e.g., L-Prolinol)

  • Solvent (e.g., DMSO)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Reagents for column chromatography (e.g., silica gel, ethyl acetate, hexane)

Procedure:

  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) in a clean, dry reaction vial, add the ketone (5.0 mmol, 5.0 equivalents).

  • Catalyst Addition: Add the amino alcohol catalyst (0.2 mmol, 20 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure aldol product.

  • Characterization:

    • Determine the yield of the purified product.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.

    • Determine the enantiomeric excess by high-performance liquid chromatography (HPLC) using a chiral stationary phase.

Visualizing the Reaction and Workflow

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of an amino alcohol-catalyzed asymmetric aldol reaction and a typical experimental workflow.

Aldol_Catalytic_Cycle cluster_cycle Enamine Catalysis Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst Amino Alcohol Catalyst Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product_Complex Product-Catalyst Complex Iminium->Product_Complex + H₂O Product_Complex->Catalyst Product Aldol Product Product_Complex->Product

Caption: Catalytic cycle for an amino alcohol-catalyzed asymmetric aldol reaction.

Experimental_Workflow cluster_workflow Experimental Workflow Start Reaction Setup (Aldehyde, Ketone, Solvent) Add_Catalyst Add Amino Alcohol Catalyst Start->Add_Catalyst Reaction Stir at Specified Temperature Add_Catalyst->Reaction Monitor Monitor Reaction (TLC/GC) Reaction->Monitor Workup Quench and Extract Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Analyze Characterize Product (Yield, dr, ee) Purify->Analyze

Caption: General workflow for an amino alcohol-catalyzed asymmetric aldol reaction.

A Comparative Cost-Benefit Analysis of 3-Dimethylamino-2,2-dimethyl-1-propanol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Key Organic Reactions

In the landscape of chemical synthesis, the choice of catalyst or reagent is a critical decision that profoundly impacts reaction efficiency, cost-effectiveness, and overall process viability. This guide provides a comprehensive cost-benefit analysis of 3-Dimethylamino-2,2-dimethyl-1-propanol, a sterically hindered amino alcohol, comparing its performance with common alternatives in relevant industrial applications. This analysis is supported by experimental data to inform researchers and drug development professionals in making strategic decisions for their synthetic endeavors.

Introduction to this compound

This compound is a tertiary amino alcohol utilized in organic synthesis as a catalyst or as an intermediate, particularly in the production of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a bulky neopentyl group adjacent to the dimethylamino and hydroxyl functionalities, imparts unique steric and electronic properties that can influence reaction outcomes. This guide will focus on its application as a catalyst in esterification and its potential role in polyurethane foam production, comparing it against two widely used alternatives: 2-(Dimethylamino)ethanol and N,N-Diisopropylethylamine (DIPEA).

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following table summarizes the key performance indicators and cost implications of this compound and its alternatives.

ParameterThis compound2-(Dimethylamino)ethanolN,N-Diisopropylethylamine (DIPEA)
Molecular Weight ( g/mol ) 131.2289.14[2]129.24[3]
Typical Purity (%) >97.0 (GC)[4]≥99.0 (GC)[2]99.50%[3]
Boiling Point (°C) 69°C/15mmHg[1]134-136 °C[2]127 °C[3]
Primary Applications Catalyst, Pharmaceutical Intermediate[1]Curing agent, Corrosion inhibitor, Catalyst[5]Non-nucleophilic base, Catalyst[6][7]
Indicative Cost (per kg) ~$4,376 (based on 25g price)[8]~$25.68 - $197[2][9]~$520 - $772[10][11][12]
Key Performance Attributes Steric hindrance may offer selectivity.Reactive hydroxyl group, lower cost.Strong, non-nucleophilic base, widely used.

Note: The cost for this compound is extrapolated from smaller quantities and may be significantly lower for bulk purchases. Costs for alternatives are based on industrial-scale pricing.

Experimental Protocols and Performance Comparison

Esterification Reactions

Esterification is a fundamental transformation in organic synthesis. The selection of a base or catalyst is crucial for driving the reaction to completion and minimizing side products.

Logical Workflow for Catalyst Comparison in Esterification

cluster_setup Reaction Setup cluster_catalysts Catalyst Addition (Equimolar) Reactants Carboxylic Acid + Alcohol Solvent Anhydrous Solvent (e.g., Toluene) Reactants->Solvent Reaction Reflux with Dean-Stark Trap Solvent->Reaction Catalyst1 This compound Catalyst1->Reaction Catalyst2 2-(Dimethylamino)ethanol Catalyst2->Reaction Catalyst3 DIPEA Catalyst3->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Analysis Analysis: - Yield (GC/NMR) - Purity (HPLC) - Reaction Time Workup->Analysis Conclusion Cost-Benefit Analysis Analysis->Conclusion cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Catalyzed Reactions Polyol Polyol (R-OH) Gelling Gelling Reaction (Urethane Formation) Polyol->Gelling Isocyanate Isocyanate (R'-NCO) Isocyanate->Gelling Blowing Blowing Reaction (CO2 Formation) Isocyanate->Blowing Water Water (H2O) Water->Blowing Catalyst Tertiary Amine (e.g., 3-Dimethylamino- 2,2-dimethyl-1-propanol) Catalyst->Gelling Catalyst->Blowing Foam Polyurethane Foam Gelling->Foam Blowing->Foam

References

Safety Operating Guide

Safe Disposal of 3-Dimethylamino-2,2-dimethyl-1-propanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-Dimethylamino-2,2-dimethyl-1-propanol must be disposed of as hazardous chemical waste through an approved waste disposal facility. [1][2] This guide provides detailed procedures for the safe handling, storage, and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

I. Immediate Safety and Handling Precautions

Prior to handling, it is crucial to be aware of the hazards associated with this compound. This compound is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][3] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are essential.[4]

  • Hand Protection: Wear chemical-resistant gloves.[4]

  • Skin and Body Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][3]

II. Waste Collection and Storage

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions.

Segregation:

  • Store waste this compound in a designated container, separate from other chemical waste streams.

  • Specifically, do not mix with acids or oxidizing agents.[2] As a general rule, amines should be stored separately from other chemical classes.[5]

Container Requirements:

  • Use a container made of a compatible material. An empty, original product container is often a suitable choice.[5]

  • The container must have a tightly fitting cap and be kept closed except when adding waste.[1][5]

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]

  • Control Ignition Sources: As the substance is flammable, remove all sources of ignition from the area.[1][3] Use non-sparking tools for cleanup.[1]

  • Containment: For small spills, absorb the chemical with an inert material such as sand, silica gel, or vermiculite.[6]

  • Collection: Carefully sweep or scoop the absorbent material into a suitable, sealable container for disposal.[2][4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. The cleaning materials and rinsate must also be collected and disposed of as hazardous waste.[7]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department. For large spills, evacuate the area and contact EHS immediately.[7]

IV. Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][7]

  • Package for Disposal: Ensure the waste container is tightly sealed, properly labeled, and stored in a designated hazardous waste accumulation area.

  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS department or using an online waste pickup request system.[7]

  • Documentation: Complete any necessary hazardous waste manifests or tags as required by your institution and local regulations.

  • Professional Disposal: The EHS department will arrange for the collection and transport of the waste to a licensed and approved hazardous waste disposal facility.[1][2]

V. Quantitative Data Summary
Hazard ClassGHS PictogramsPrecautionary Statements
Flammable Liquid🔥P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Skin CorrosioncorrosiveP280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye DamagecorrosiveP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory IrritationP261: Avoid breathing mist or vapors.

Disposal Workflow

cluster_handling Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat start->ppe Step 1 container Use a dedicated, labeled, and sealed waste container ppe->container Step 2 segregate Segregate from incompatible materials (e.g., acids) container->segregate Step 3 storage Store in a designated hazardous waste area segregate->storage Step 4 contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs Step 5 pickup Arrange for professional waste pickup contact_ehs->pickup Step 6 end End: Disposed of at an approved facility pickup->end Step 7

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.